molecular formula C22H24N2O3S B10772128 M8-B

M8-B

Número de catálogo: B10772128
Peso molecular: 396.5 g/mol
Clave InChI: UOGGWHBYFVBUIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

M8-B is a useful research compound. Its molecular formula is C22H24N2O3S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H24N2O3S

Peso molecular

396.5 g/mol

Nombre IUPAC

N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H24N2O3S/c1-26-20-14-18(9-10-19(20)27-16-17-6-3-2-4-7-17)15-24(12-11-23)22(25)21-8-5-13-28-21/h2-10,13-14H,11-12,15-16,23H2,1H3

Clave InChI

UOGGWHBYFVBUIY-UHFFFAOYSA-N

SMILES canónico

COC1=C(C=CC(=C1)CN(CCN)C(=O)C2=CC=CS2)OCC3=CC=CC=C3

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the M8-B Mechanism of Action on TRPM8 Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established cold sensor in the human body, playing a crucial role in thermosensation, cold-induced pain, and other physiological processes.[1][2][3] Its activation by low temperatures (<28°C), cooling agents like menthol and icilin, or other stimuli leads to a non-selective influx of cations, primarily Ca²+ and Na+, resulting in neuronal depolarization.[2][4] M8-B, also known as N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide, has been identified as a potent and selective antagonist of the TRPM8 channel.[5][6] This document provides a comprehensive overview of the mechanism of action of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual diagrams of its interaction with the TRPM8 signaling pathway.

Core Mechanism of Action

This compound functions as a direct antagonist of the TRPM8 ion channel.[4][5] Its primary mechanism involves the physical blockade of the channel, which prevents the conformational changes required for ion translocation across the cell membrane.[2][4] This inhibition is effective against channel activation induced by a variety of stimuli, including:

  • Thermal Stimuli: Low temperatures.[5][7]

  • Chemical Agonists: Cooling compounds such as menthol and icilin.[5][7][8]

By blocking the channel, this compound effectively inhibits the influx of Ca²+ in a dose-dependent manner.[7] This action has been demonstrated across multiple species, including human, rat, and murine TRPM8 orthologs.[5][8] In vivo studies have confirmed the on-target action of this compound; administration of the compound leads to a decrease in deep body temperature in wild-type mice and rats, an effect that is absent in TRPM8 knockout (Trpm8−/−) mice.[5][6] This suggests that this compound's physiological effects, such as hypothermia, are mediated specifically through its interaction with TRPM8 channels.[5][6]

Quantitative Data: Inhibitory Potency of this compound

The potency of this compound has been quantified using various cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the TRPM8 channel. Data from key studies are summarized below.

Species/OrthologActivatorAssay TypeIC50 Value (nM)Reference
Human TRPM8Icilin (1 µM)45Ca2+ Uptake6 - 11[8]
Rat TRPM8Icilin (1 µM)45Ca2+ Uptake6 - 11[8]
Mouse TRPM8Icilin (1 µM)45Ca2+ Uptake6 - 11[8]
Not SpecifiedNot SpecifiedNot Specified64.3[3]

Note: The IC50 values of 6-11 nM were reported as being consistent with the primary study by Almeida et al., 2012.[8] Another review reported a value of 64.3 nM, though the specific experimental conditions were not detailed.[3]

Signaling Pathway and Experimental Workflow Visualizations

Visual diagrams are provided below to illustrate the TRPM8 signaling cascade, the inhibitory action of this compound, and a standard experimental workflow for its characterization.

TRPM8_Signaling_Pathway cluster_activators Activators cluster_channel TRPM8 Channel cluster_response Cellular Response Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activate Menthol Menthol Menthol->TRPM8 Activate Icilin Icilin Icilin->TRPM8 Activate Influx Ca²⁺ / Na⁺ Influx TRPM8->Influx Opens Depolarization Membrane Depolarization Influx->Depolarization ActionPotential Action Potential (Sensation of Cold) Depolarization->ActionPotential M8B This compound (Antagonist) M8B->TRPM8 Blocks

Caption: TRPM8 channel activation by stimuli and its inhibition by this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Antagonist Assay cluster_analysis Data Analysis c1 Seed CHO cells stably expressing TRPM8 into 96-well plates c2 Induce TRPM8 expression with 0.5 µg/ml tetracycline for 24h c1->c2 a1 Remove culture media c2->a1 a2 Incubate cells with this compound (or control) for 30 min a1->a2 a3 Add agonist (e.g., 1µM Icilin) and ⁴⁵Ca²⁺ simultaneously a2->a3 d1 Measure ⁴⁵Ca²⁺ uptake (scintillation counting) a3->d1 d2 Calculate Percent of Control (POC) and determine IC₅₀ value d1->d2

Caption: Workflow for a ⁴⁵Ca²⁺ uptake assay to test this compound potency.

Detailed Experimental Protocols

The characterization of this compound relies on specific in vitro and in vivo methodologies. Below are detailed protocols derived from published studies.

This cell-based functional assay is used to quantify the ability of a compound to inhibit agonist-induced TRPM8 channel activation.[8][9]

  • Cell Lines and Culture:

    • Use a cell line suitable for stable transfection, such as Chinese Hamster Ovary (CHO) cells, with a tetracycline-regulated expression system (T-REx).

    • Stably transfect the cells with cDNA for the desired TRPM8 ortholog (human, rat, or mouse).

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Assay Protocol:

    • Cell Seeding: Twenty-four hours prior to the assay, seed the cells into 96-well Cytostar-T plates at a density of 3.0 x 10⁴ cells per well.

    • Induction: Induce the expression of the TRPM8 channel by adding 0.5 µg/ml tetracycline to the culture medium and incubate for 24 hours.

    • Compound Incubation: On the day of the assay, remove the culture media. Add assay buffer containing varying concentrations of this compound, a positive control (e.g., another known TRPM8 antagonist), or a negative control (e.g., vehicle or control IgG). Incubate the plate for 30 minutes at room temperature.

    • Activation and Measurement: Add the TRPM8 agonist (e.g., 1 µM icilin or 100 µM menthol) along with 45Ca2+ (e.g., 10 µCi/ml). For cold activation, use a chilled assay buffer (10°C).

    • Immediately measure the 45Ca2+ uptake using a scintillation counter appropriate for 96-well plates.

    • Data Analysis: Calculate the percentage of inhibition relative to controls. The agonist-induced uptake is set to 100% activation, and buffer-only wells are set to 0%. Plot the concentration-response curve and fit to a sigmoidal dose-response equation to determine the IC50 value.

This protocol assesses the on-target physiological effect of this compound in rodents.[6]

  • Animals:

    • Use adult male Trpm8+/+ (wild-type) and Trpm8−/− (knockout) mice, or Sprague Dawley rats.

    • House animals under controlled temperature and light-dark cycles with ad libitum access to food and water.

    • For non-stressful administration, animals may be pre-implanted with intravenous (i.v.) or intraperitoneal (i.p.) catheters.

  • Experimental Procedure:

    • Acclimation: Acclimate the animals to the experimental setup (e.g., telemetry chambers or thermocouple setups) at a subneutral ambient temperature (e.g., 26°C for mice, 19°C for rats).

    • Baseline Measurement: Record the baseline deep body temperature (colonic or abdominal) for a sufficient period before administration.

    • Administration: Infuse this compound (e.g., 6 mg/kg) or its vehicle solution via the pre-implanted catheter over a set period (e.g., 20 minutes).

    • Post-infusion Monitoring: Continue to record the deep body temperature for several hours post-infusion.

    • Data Analysis: Compare the change in body temperature between the this compound-treated group and the vehicle-treated group. Compare the response between wild-type and knockout animals to confirm TRPM8-specific effects.

Conclusion

This compound is a highly potent and selective antagonist of the TRPM8 channel, demonstrating low nanomolar efficacy in blocking channel activation from thermal and chemical stimuli across multiple species. Its mechanism of action is a direct channel block, preventing cation influx and subsequent neuronal signaling. The well-defined protocols for its characterization, both in vitro and in vivo, provide a robust framework for its use as a pharmacological tool and for the development of novel therapeutics targeting TRPM8-mediated pathologies, such as cold hypersensitivity and certain types of pain.[3][8][10]

References

The In Vivo Function of M8-B: A Technical Guide to a Potent TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, has emerged as a critical pharmacological tool for investigating the in vivo roles of this cold-sensing ion channel. This technical guide provides a comprehensive overview of the in vivo functions of this compound, with a primary focus on its well-documented effects on thermoregulation. We will delve into the molecular mechanisms, physiological consequences, and experimental methodologies associated with this compound's activity. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding for researchers in physiology, pharmacology, and drug development.

Introduction to this compound and TRPM8

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel predominantly expressed in a subset of sensory neurons. It is activated by cool to cold temperatures (below ~26°C) and cooling compounds like menthol and icilin. Functioning as a primary sensor of environmental cold, TRPM8 plays a crucial role in initiating physiological and behavioral responses to maintain thermal homeostasis.

This compound is a synthetic, small-molecule antagonist that exhibits high potency and selectivity for the TRPM8 channel. Its ability to block the activation of TRPM8 by both thermal and chemical stimuli makes it an invaluable tool for elucidating the specific in vivo functions of this channel. In vivo studies have demonstrated that this compound can effectively decrease deep body temperature in rodents, an effect that is absent in TRPM8 knockout mice, confirming its on-target action[1].

Core In Vivo Function: Thermoregulation

The most extensively studied in vivo function of this compound is its profound impact on thermoregulation. By blocking TRPM8 channels on sensory neurons, this compound disrupts the body's ability to sense and respond to cold stimuli, leading to a decrease in core body temperature.

Mechanism of Action in Thermoregulation

The primary site of this compound's thermoregulatory action is the peripheral nervous system, specifically on cutaneous sensory neurons that detect skin temperature[2]. When skin is cooled, TRPM8 channels open, leading to an influx of cations and the generation of action potentials. These signals travel to the central nervous system, initiating a cascade of autonomic responses aimed at conserving and generating heat. This compound blocks this initial step, effectively "blinding" the body to the cold stimulus.

Effects on Autonomic Thermoregulatory Responses
  • Brown Adipose Tissue (BAT) Thermogenesis: this compound has been shown to inhibit cold-induced thermogenesis in brown adipose tissue[3][4][5]. BAT is a specialized fat tissue responsible for generating heat in response to cold. The activation of TRPM8 by cold normally triggers a sympathetic nervous system outflow to BAT, stimulating heat production. By blocking TRPM8, this compound prevents this signaling cascade, leading to reduced heat generation.

  • Tail-Skin Vasoconstriction: In rodents, tail-skin vasoconstriction is a key mechanism for conserving heat. Cold exposure typically induces the constriction of blood vessels in the tail, reducing blood flow to the skin and minimizing heat loss. This compound administration has been observed to attenuate this response, leading to increased heat dissipation from the tail[6][7].

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.

ParameterSpeciesValueReference
In Vitro Potency (IC₅₀)
Cold-induced activationRat7.8 ± 1.1 nMAlmeida MC, et al. J Neurosci. 2012
Icilin-induced activationRat26.9 ± 12.1 nMAlmeida MC, et al. J Neurosci. 2012
Menthol-induced activationRat64.3 ± 3.4 nMAlmeida MC, et al. J Neurosci. 2012
In Vivo Efficacy
Dose for significant Tₑ decreaseRat2.5 mg/kg (i.v.)Almeida MC, et al. J Neurosci. 2012
Tₑ decrease (6 mg/kg, i.v.)Rat~0.9°CAlmeida MC, et al. J Neurosci. 2012
Tₑ decrease (6 mg/kg, i.p.)Mouse~0.8°CAlmeida MC, et al. J Neurosci. 2012
Effect in TRPM8⁻/⁻ miceMouseNo significant change in TₑAlmeida MC, et al. J Neurosci. 2012

Table 1: Potency and Efficacy of this compound

Experimental ConditionAnimal ModelOutcomeReference
Cold exposure (19°C) with this compound (6 mg/kg, i.v.)RatAttenuation of cold-induced increase in oxygen consumption (VO₂)Almeida MC, et al. J Neurosci. 2012
Cold exposure with this compoundRodentInhibition of tail-skin vasoconstrictionAlmeida MC, et al. J Neurosci. 2012
Transfer from warm (32°C) to cold (19°C) with this compound (1 mg/kg, i.v.)RatPronounced decrease in core body temperatureAlmeida MC, et al. J Neurosci. 2012

Table 2: Effects of this compound on Thermoregulatory Responses

Signaling Pathways and Visualizations

TRPM8 Signaling Pathway in Thermoregulation

The following diagram illustrates the signaling pathway initiated by cold sensation and its blockade by this compound.

TRPM8_Signaling cluster_0 Peripheral Sensory Neuron cluster_1 Central Nervous System cluster_2 Effector Organs Cold Cold Stimulus (<26°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activates Depolarization Membrane Depolarization TRPM8->Depolarization Cation Influx (Na+, Ca2+) M8B This compound M8B->TRPM8 Blocks ActionPotential Action Potential Generation Depolarization->ActionPotential SpinalCord Spinal Cord ActionPotential->SpinalCord Afferent Signal Brain Brain (Hypothalamus) SpinalCord->Brain BAT Brown Adipose Tissue Brain->BAT Sympathetic Outflow TailArterioles Tail Arterioles Brain->TailArterioles Sympathetic Outflow HeatProduction ↑ Heat Production (Thermogenesis) BAT->HeatProduction HeatConservation ↑ Heat Conservation (Vasoconstriction) TailArterioles->HeatConservation Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Data Acquisition & Analysis Animal Rodent Model (Rat or Mouse) Acclimatization Acclimatization to Experimental Conditions Animal->Acclimatization Instrumentation Implantation of Temperature Probe Acclimatization->Instrumentation Baseline Baseline Temperature Recording Instrumentation->Baseline Administration This compound or Vehicle Administration (i.v. or i.p.) Baseline->Administration Monitoring Continuous Core Body Temperature Monitoring Administration->Monitoring Analysis Data Analysis (e.g., ΔT vs. Time) Monitoring->Analysis

References

An In-depth Technical Guide to the TRPM8 Antagonist M8-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Profile: M8-B

This compound, with the chemical name N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride, is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1] It has emerged as a critical tool in the study of TRPM8-mediated physiological processes, particularly in the fields of sensory neuroscience and thermoregulation. This document provides a comprehensive overview of the compound's structure, properties, and the experimental protocols utilized in its characterization.

Chemical Structure and Properties
  • Chemical Name: N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride

  • CAS Number: 883976-12-3

  • Molecular Formula: C₂₂H₂₅ClN₂O₃S

  • Molecular Weight: 432.96 g/mol

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo properties of this compound.

Table 1: In Vitro Efficacy of this compound against Rat TRPM8 Channels
AgonistIC₅₀ (nM)
Cold7.8 ± 1.1
Icilin (1 µM)26.9 ± 12.1
Menthol (100 µM)64.3 ± 3.4
Table 2: In Vivo Effects of this compound on Deep Body Temperature
SpeciesGenotypeAdministration RouteDosageEffect on Deep Body Temperature
RatWild-typeIntravenous (i.v.)6 mg/kgDecrease
MouseTrpm8+/+Intraperitoneal (i.p.)6 mg/kgDecrease
MouseTrpm8-/-Intraperitoneal (i.p.)6 mg/kgNo effect

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride is a multi-step process. A detailed protocol can be adapted from standard organic synthesis methodologies for thiophene carboxamide derivatives.[2][3][4] A general approach involves the acylation of a suitably substituted benzylamine with 2-thiophenecarbonyl chloride, followed by deprotection and salt formation.

In Vitro TRPM8 Antagonism Assay (Calcium Imaging)

This protocol details the methodology for assessing the antagonist activity of this compound on TRPM8 channels expressed in a heterologous system, such as Chinese Hamster Ovary (CHO) cells.[5][6][7][8][9]

a. Cell Culture and Transfection:

  • Culture CHO cells in a suitable medium (e.g., MEM α medium supplemented with 10% FCS, penicillin/streptomycin, and L-glutamine) at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfect the cells with a plasmid encoding for rat or human TRPM8 using a standard transfection reagent.

  • Select for stably transfected cells using an appropriate selection marker (e.g., hygromycin B).

b. Calcium Imaging:

  • Plate the TRPM8-expressing CHO cells onto black-walled, clear-bottom 96-well plates.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a physiological buffer for 1 hour at 37°C.

  • Wash the cells to remove excess dye.

  • Acquire baseline fluorescence readings using a fluorescence plate reader.

  • Add varying concentrations of this compound to the wells and incubate for a specified period.

  • Stimulate the cells with a known TRPM8 agonist (e.g., cold buffer, icilin, or menthol).

  • Record the changes in fluorescence intensity over time.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro Calcium Imaging

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis culture Culture TRPM8-CHO cells plate Plate cells in 96-well plate culture->plate load Load with Fluo-8 AM plate->load wash1 Wash cells load->wash1 baseline Read baseline fluorescence wash1->baseline add_m8b Add this compound baseline->add_m8b add_agonist Add TRPM8 agonist add_m8b->add_agonist record Record fluorescence change add_agonist->record calculate Calculate IC50 record->calculate

Caption: Workflow for determining the in vitro antagonist activity of this compound using a calcium imaging assay.

In Vivo Assessment of Thermoregulation

This protocol describes the methodology for evaluating the effect of this compound on the deep body temperature of rodents.[10][11][12][13][14]

a. Animal Models:

  • Use adult male Sprague-Dawley rats or C57BL/6 mice (both wild-type and Trpm8 knockout).

  • House the animals individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • For continuous temperature monitoring, surgically implant a telemetry probe into the abdominal cavity of the animals and allow for a recovery period.

b. Drug Administration and Temperature Monitoring:

  • Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).

  • Administer this compound to the animals via the desired route (intravenous for rats, intraperitoneal for mice) at the specified dosage (e.g., 6 mg/kg).

  • Administer the vehicle alone to a control group of animals.

  • Continuously record the deep body temperature using the telemetry system for several hours post-administration.

  • Alternatively, for non-telemetered animals, measure rectal temperature at regular intervals using a digital thermometer.

c. Data Analysis:

  • Plot the change in deep body temperature over time for both the this compound treated and vehicle-treated groups.

  • Statistically analyze the data to determine the significance of the temperature change induced by this compound.

Signaling Pathway

The TRPM8 channel is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol.[15][16][17][18][19] Upon activation, the channel opens, leading to an influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neuron. This influx depolarizes the cell membrane, which can trigger the generation of action potentials that propagate to the central nervous system, resulting in the sensation of cold. This compound acts as an antagonist by binding to the TRPM8 channel and preventing its opening in response to these stimuli.

TRPM8 Channel Activation and Antagonism by this compound

G cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_response Cellular Response cold Cold Temperature trpm8 TRPM8 cold->trpm8 Activates menthol Menthol / Icilin menthol->trpm8 Activates influx Ca²⁺/Na⁺ Influx trpm8->influx Opens to allow depol Depolarization influx->depol ap Action Potential depol->ap sensation Cold Sensation ap->sensation m8b This compound m8b->trpm8 Blocks

Caption: Simplified signaling pathway of TRPM8 activation and its inhibition by the antagonist this compound.

References

M8-B as a chemical probe for TRPM8 function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to M8-B as a Chemical Probe for TRPM8 Function

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel renowned for its role as the primary sensor of cold temperatures and cooling agents like menthol and icilin in mammals.[1][2][3][4] Expressed predominantly in a subset of sensory neurons, TRPM8 is integral to the perception of innocuous cool sensations and contributes to thermoregulation.[1][3][5] Its involvement in various pathological conditions, including neuropathic pain, cold allodynia, migraine, and certain cancers, has positioned it as a significant target for therapeutic intervention.[1][2][4]

This compound, also known as N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide hydrochloride, is a potent and selective antagonist of the TRPM8 channel.[6][7][8] Its high affinity and specificity make it an invaluable chemical probe for elucidating the physiological and pathophysiological functions of TRPM8. This guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and its application in studying TRPM8 signaling.

Chemical and Pharmacological Profile of this compound

This compound acts as a direct blocker of the TRPM8 channel, preventing its activation by a wide range of stimuli, including low temperatures and chemical agonists.[6][7] Its selectivity is a key attribute, as it shows no significant activity at other related TRP channels, such as TRPV1 and TRPA1, at concentrations where it fully inhibits TRPM8.[8]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide hydrochloride[7][8]
CAS Number 883976-12-3[6][7]
Molecular Formula C₂₂H₂₄N₂O₃S • HCl[7]
Formula Weight 432.96 g/mol [6]
Purity ≥98%[7][8]
Solubility DMSO: up to 100 mM[8], Water: up to 10 mM (with sonication)[8]
Formulation Crystalline solid[7]

Table 2: In Vitro Potency of this compound against TRPM8 Activation

Activating StimulusSpeciesAssayIC₅₀ Value (nM)
Cold (~10°C)Human, Rat, Mouse⁴⁵Ca²⁺ Uptake~1-2 nM[9]
ColdNot SpecifiedNot Specified7.8 nM[7][8]
IcilinNot SpecifiedNot Specified26.9 nM[7][8]
MentholNot SpecifiedNot Specified64.3 nM[7]
Testosterone (500 pM)Not SpecifiedPlanar Lipid Bilayer~1000 nM (1 µM)[10]

Experimental Protocols

This compound is a versatile tool for both in vitro and in vivo investigations of TRPM8 function.

In Vitro Methodologies

1. Calcium Imaging and Uptake Assays

These assays measure the influx of calcium through the TRPM8 channel upon activation and its inhibition by this compound.

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing recombinant human, rat, or mouse TRPM8 are commonly used.[9][11]

  • Protocol for ⁴⁵Ca²⁺ Uptake Assay:

    • Cell Culture: Seed TRPM8-expressing cells in 96-well Cytostar-T plates. If using an inducible expression system (e.g., T-REx), add the inducing agent (e.g., tetracycline) approximately 24 hours before the assay.[9]

    • Compound Incubation: Remove culture media and incubate cells with varying concentrations of this compound (or vehicle control) in assay buffer for 30 minutes at room temperature.[9]

    • Stimulation: Add the TRPM8 agonist (e.g., 1 µM icilin or 100 µM menthol) along with 10 µCi/mL ⁴⁵Ca²⁺. For cold activation, add pre-chilled (10°C) assay buffer containing ⁴⁵Ca²⁺.[9]

    • Measurement: Immediately measure radioactive calcium uptake using a suitable plate reader.

    • Data Analysis: Calculate the percent inhibition of the agonist-induced or cold-induced calcium influx by this compound. The IC₅₀ value is determined by fitting the concentration-response data to a logistical equation.[9] this compound at 1 µM can be used as a positive control to define 100% inhibition.[9]

2. Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity.

  • Preparation: Use TRPM8-expressing HEK293T cells 18-24 hours after transfection.[12]

  • Recording Solutions:

    • Bath and Pipette Solution (for general recording): 130 mM NaCl, 0.2 mM EDTA, 3 mM HEPES, pH 7.25.[12]

  • Protocol for Whole-Cell Recording:

    • Obtain a high-resistance seal (>1 GΩ) between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps (e.g., ramps or steps from -80 mV to +80 mV) to elicit currents.[12]

    • Perfuse the cell with a TRPM8 agonist (e.g., menthol) to record agonist-induced currents.

    • Co-apply or pre-apply this compound to the bath solution to measure its inhibitory effect on the TRPM8 currents.[13]

    • Record currents using an amplifier and digitizer. Analyze the current amplitude and kinetics to quantify the blocking effect of this compound.

In Vivo Methodologies

1. Thermoregulation Studies in Rodents

This compound is used to probe the role of TRPM8 in maintaining core body temperature.

  • Animal Models: Wild-type (Trpm8+/+) and TRPM8 knockout (Trpm8-/-) mice or rats are used.[6][14]

  • Protocol:

    • Animal Preparation: For chronic measurements, implant a telemetry probe into the abdominal cavity to monitor deep body temperature (Tb). For acute studies, a rectal probe can be used. For drug administration, an intravenous (i.v.) or intraperitoneal (i.p.) catheter may be preimplanted.[14]

    • Acclimatization: House the animals in a temperature-controlled environment. Experiments are often conducted at a subneutral ambient temperature (e.g., 19°C for rats, 26°C for mice) to engage thermoregulatory defenses.[14]

    • Administration: Infuse this compound (e.g., 6 mg/kg) or its vehicle via the preimplanted catheter or through standard i.p. or i.v. injection.[6][14]

    • Measurement: Continuously record Tb before, during, and after administration.

    • Data Analysis: Compare the change in Tb in this compound-treated animals versus vehicle-treated controls. A significant drop in Tb in wild-type animals, but not in Trpm8-/- mice, confirms the on-target effect of this compound.[6][14]

Table 3: Summary of In Vivo Effects of this compound

ApplicationAnimal ModelDose & RouteKey FindingReference
ThermoregulationRats & Mice (Trpm8+/+)6 mg/kg; i.v. or i.p.Decreased deep body temperature.[6][14][6][14]
ThermoregulationMice (Trpm8-/-)6 mg/kg; i.p.No effect on deep body temperature.[6][14][6][14]
Ocular PainMice (Dry Eye Disease Model)10-30 µM; TopicalDecreased spontaneous and cold-evoked activity of the ciliary nerve.[15][15]
Seizure ModelRatsNot SpecifiedShowed significant anticonvulsant effect in the pentylenetetrazol (PTZ)-induced model.[2][2]

Visualizing this compound Action and Workflows

Graphviz diagrams illustrate the signaling pathways and experimental processes involving this compound.

TRPM8_Signaling_Pathway cluster_stimuli Activating Stimuli cluster_channel TRPM8 Channel cluster_response Cellular Response Cold Cold (<28°C) TRPM8 TRPM8 Cold->TRPM8 Activation Menthol Menthol / Icilin Menthol->TRPM8 Activation Influx Cation Influx (Ca²⁺, Na⁺) TRPM8->Influx M8B This compound M8B->TRPM8 Antagonism Depolarization Membrane Depolarization Influx->Depolarization ActionPotential Action Potential (in Neurons) Depolarization->ActionPotential Physiological Physiological Responses ActionPotential->Physiological e.g., Cold Sensation, Thermoregulation In_Vitro_Workflow A 1. Select & Culture TRPM8-expressing cells (e.g., HEK293-TRPM8) B 2. Seed cells in 96-well plates A->B C 3. Incubate with this compound (as control) & test compounds B->C D 4. Add TRPM8 agonist (e.g., Icilin) + ⁴⁵Ca²⁺ C->D E 5. Measure Ca²⁺ influx (Scintillation counter) D->E F 6. Data Analysis: Calculate % Inhibition & IC₅₀ E->F In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment A 1. Select Animal Models (Trpm8+/+ and Trpm8-/- mice) B 2. Implant telemetry probes for body temperature (Tb) A->B C 3. Acclimatize animals to subneutral temperature B->C D 4. Record baseline Tb C->D E 5. Administer this compound or Vehicle (i.p. or i.v.) D->E F 6. Continuously monitor Tb E->F G 7. Data Analysis: Compare Tb changes between groups and genotypes F->G

References

Primary Molecular Target: TRPM8 Channel

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis reveals that M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This technical guide outlines the cellular and molecular interactions of this compound, supported by quantitative data, experimental methodologies, and visual diagrams of its mechanism of action and relevant experimental workflows.

The principal molecular target of this compound is the TRPM8 channel, a nonselective cation channel primarily known for its role in detecting cold temperatures. This compound functions by blocking the activation of this channel, thereby inhibiting downstream cellular responses. This antagonism has been demonstrated against various activators, including cold temperatures and chemical agonists like menthol and icilin[1][2][3]. The selectivity of this compound is noteworthy, as it shows no significant effect on other TRP channels at concentrations where it potently inhibits TRPM8[4][5]. In vivo studies have confirmed that this compound administration leads to a decrease in deep body temperature in wild-type mice and rats, an effect that is absent in mice lacking the TRPM8 gene, further validating TRPM8 as its primary target[2][6].

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound on the TRPM8 channel has been quantified using half-maximal inhibitory concentration (IC50) values. These values represent the concentration of this compound required to inhibit 50% of the TRPM8 response to a specific agonist.

AgonistIC50 Value (nM)Species Context
Cold7.8In vitro
Icilin26.9In vitro
Menthol64.3In vitro

Data sourced from multiple references.[2][3][4][5]

Experimental Protocols

The determination of this compound's inhibitory activity on the TRPM8 channel typically involves cell-based assays using cell lines engineered to express the TRPM8 channel. A representative experimental protocol is detailed below.

Protocol: In Vitro TRPM8 Inhibition Assay Using Calcium Influx

1. Cell Culture and Maintenance:

  • HEK293 cells stably expressing the human TRPM8 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPM8 expression.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Plating:

  • Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allowed to adhere overnight.

3. Calcium Indicator Loading:

  • The growth medium is removed, and cells are washed with a physiological buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffer for 1 hour at 37°C. This dye will increase its fluorescence intensity upon binding to intracellular calcium.

4. Compound Incubation:

  • After dye loading, cells are washed again to remove any extracellular dye.
  • Varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) are added to the wells and incubated for 15-30 minutes. A vehicle control (e.g., DMSO) is also included.

5. TRPM8 Activation and Signal Detection:

  • The 96-well plate is placed in a fluorescence plate reader equipped with an automated liquid handling system.
  • Baseline fluorescence is measured for a short period.
  • A known TRPM8 agonist (e.g., icilin at its EC50 concentration) is then added to all wells to stimulate the channel.
  • Fluorescence intensity is measured kinetically for several minutes following agonist addition. The increase in fluorescence corresponds to calcium influx through the activated TRPM8 channels.

6. Data Analysis:

  • The peak fluorescence intensity following agonist addition is determined for each well.
  • The data is normalized to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
  • The normalized data is then plotted against the logarithm of the this compound concentration, and a dose-response curve is fitted using a four-parameter logistic equation to determine the IC50 value.

Visualizations

Mechanism of Action of this compound

M8B_Mechanism_of_Action cluster_membrane Cell Membrane cluster_stimuli Activators TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Allows Cold Cold Temperature Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates M8B This compound M8B->TRPM8 Blocks Cellular_Response Cellular Response (e.g., Neuronal Firing) Ca_Influx->Cellular_Response Triggers

Caption: this compound blocks the TRPM8 channel, preventing activation by cold or chemical agonists.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_workflow IC50 Determination Workflow A 1. Plate TRPM8-expressing cells in 96-well plate B 2. Load cells with Ca²⁺ sensitive dye A->B C 3. Incubate with varying concentrations of this compound B->C D 4. Add TRPM8 agonist (e.g., Icilin) C->D E 5. Measure fluorescence change (Ca²⁺ influx) D->E F 6. Plot dose-response curve and calculate IC50 E->F

Caption: A typical workflow for determining the IC50 of this compound using a cell-based calcium influx assay.

References

In Vitro Characterization of M8-B: A Selective TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The data and protocols summarized herein are essential for understanding the mechanism of action and preclinical evaluation of this compound and related compounds targeting the TRPM8 pathway.

Mechanism of Action: TRPM8 Blockade

This compound functions as a potent and selective blocker of the TRPM8 ion channel, a nonselective cation channel known as the primary sensor for cold temperatures and cooling agents like menthol.[1] The activation of TRPM8 by stimuli such as cold, icilin, or menthol leads to a conformational change in the channel, allowing the influx of cations, primarily Ca²⁺, which depolarizes the sensory neuron and triggers downstream signaling.[1][2][3] this compound exerts its activity by competitively antagonizing this activation, thereby preventing ion influx and inhibiting the signaling cascade.[1] This mechanism is central to its observed physiological effects, including the attenuation of cold defenses and a decrease in deep body temperature.[4][5][6][7][8]

cluster_0 TRPM8 Channel Activation cluster_1 Inhibition by this compound Stimuli Cold (<28°C) Menthol Icilin TRPM8_inactive TRPM8 Channel (Inactive) Stimuli->TRPM8_inactive Binds to & Activates TRPM8_active TRPM8 Channel (Active) TRPM8_inactive->TRPM8_active Conformational Change Ca_influx Ca²+ Influx TRPM8_active->Ca_influx Block Channel Blockade (No Ion Flow) TRPM8_active->Block Neuron_depol Neuronal Depolarization Ca_influx->Neuron_depol M8B This compound M8B->TRPM8_active Antagonizes

Diagram 1: Mechanism of this compound as a TRPM8 channel antagonist.

Quantitative In Vitro Efficacy

This compound demonstrates potent, concentration-dependent inhibition of TRPM8 channels from multiple species. Its antagonist activity has been quantified against various channel activators, including cold, icilin, and menthol. The half-maximal inhibitory concentrations (IC₅₀) consistently fall within the low nanomolar range, highlighting its high potency.[4][5][8]

Table 1: Inhibitory Activity of this compound on Rat TRPM8 Channels

Data obtained from CHO cells stably expressing rat TRPM8 channels.

ActivatorActivator ConcentrationThis compound IC₅₀ (nM)
Cold10°C7.8 ± 1.1
Icilin1 µM26.9 ± 12.1
Menthol100 µM64.3 ± 3.4
Table 2: Inhibitory Activity of this compound on Native Murine TRPM8 Channels

Data obtained from primary murine somatosensory neurons.[9]

ActivatorActivator ConcentrationThis compound IC₅₀ (nM)
Cold15°C~10
Menthol250 µM~70

Note: this compound also inhibited the activation of human TRPM8 by cold, icilin, or menthol with similar potencies.[9]

Selectivity Profile

A critical aspect of a pharmacological tool or therapeutic candidate is its selectivity. This compound exhibits high selectivity for TRPM8 channels. When tested against other related TRP channels, its inhibitory activity is negligible, with IC₅₀ values greater than 20 µM.[9][4][5][8] This demonstrates a selectivity window of over 1000-fold for TRPM8 compared to other TRP channels, minimizing the potential for off-target effects.

cluster_TRPM8 Target Channel cluster_Other Off-Target Channels M8B This compound TRPM8 TRPM8 Channel M8B->TRPM8 High Affinity Other_TRP Other TRP Channels (e.g., TRPV1) M8B->Other_TRP Low Affinity Potent_Inhibition Potent Inhibition (IC₅₀ = 7.8 nM) TRPM8->Potent_Inhibition No_Effect No Significant Effect (IC₅₀ > 20,000 nM) Other_TRP->No_Effect

Diagram 2: Pharmacological selectivity of this compound for TRPM8.

Experimental Protocols & Workflows

The in vitro characterization of this compound involves a series of standardized assays to determine its potency and selectivity. The general workflow is outlined below.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., TRPM8-CHO cells or Primary Neurons) Pre_incubation 3. Pre-incubation (Cells with this compound) Cell_Culture->Pre_incubation Compound_Prep 2. This compound Preparation (Stock & Serial Dilutions) Compound_Prep->Pre_incubation Stimulation 4. Stimulation (Add Cold, Icilin, or Menthol + ⁴⁵Ca²⁺) Pre_incubation->Stimulation Measurement 5. Measurement (Quantify ⁴⁵Ca²⁺ Uptake) Stimulation->Measurement Dose_Response 6. Dose-Response Curve (Plot % Inhibition vs. [this compound]) Measurement->Dose_Response IC50_Calc 7. IC₅₀ Calculation (Non-linear Regression) Dose_Response->IC50_Calc

Diagram 3: Experimental workflow for this compound in vitro characterization.
Cell Culture and Stable Expression

  • Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used for their low endogenous channel expression.

  • Transfection: Cells are stably transfected with plasmids encoding for rat, human, or murine TRPM8 channels.

  • Culture Conditions: Cells are maintained in standard culture medium supplemented with fetal bovine serum and appropriate selection antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

Primary Sensory Neuron Isolation
  • Source: Dorsal root or trigeminal ganglia are isolated from mice or rats.[9]

  • Dissociation: Ganglia are enzymatically and mechanically dissociated to yield a single-cell suspension of primary sensory neurons.

  • Culture: Neurons are plated on coated culture dishes and maintained in neurobasal medium for use in subsequent assays.[9]

In Vitro Antagonism Assay (⁴⁵Ca²⁺ Uptake)

This assay is a primary method for quantifying the inhibitory effect of this compound on TRPM8 channel activation.[9]

  • Plating: TRPM8-expressing cells are seeded into 96-well plates and grown to confluence.

  • Compound Pre-incubation: Cells are washed with an assay buffer and then pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 10-15 minutes) at room temperature.

  • Stimulation: An activation solution containing a TRPM8 agonist (e.g., 1 µM icilin or 100 µM menthol) and radioactive ⁴⁵Ca²⁺ is added to each well. For cold stimulation, a specialized cooling device attached to a luminometer or plate reader is used to lower the plate temperature to 10°C.[9]

  • Incubation: The stimulation reaction proceeds for a short period (e.g., 5-10 minutes).

  • Termination and Lysis: The reaction is stopped by rapidly washing the cells with a cold stop buffer. Cells are then lysed to release the intracellular contents.

  • Quantification: The amount of incorporated ⁴⁵Ca²⁺ is measured using a scintillation counter.

  • Data Analysis: Radioactivity counts are normalized to control wells (vehicle-only and maximal stimulation) to calculate the percent inhibition for each this compound concentration. The resulting data are fitted to a four-parameter logistic equation using software like Prism (GraphPad) to determine the IC₅₀ value.[9]

Selectivity Assays

To confirm the selectivity of this compound, similar ⁴⁵Ca²⁺ uptake assays are conducted using cell lines expressing other TRP channels, such as TRPV1. For these assays, the appropriate agonist is used (e.g., capsaicin for TRPV1), and the inhibitory activity of this compound is measured at concentrations up to and exceeding 20 µM to confirm a lack of effect.

References

M8-B: A Potent Antagonist of the Cold-Sensitive TRPM8 Channel

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a crucial molecular sensor for cold temperatures and is implicated in various physiological and pathophysiological processes, including thermoregulation, pain, and inflammation. This compound, by blocking the activation of TRPM8, offers a valuable tool for investigating these processes and holds potential as a therapeutic agent.

Core Mechanism of Action

This compound, chemically known as N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride, exerts its effects by directly antagonizing the TRPM8 ion channel.[1] This channel, predominantly expressed in a subpopulation of primary sensory neurons, is a non-selective cation channel that is activated by a variety of stimuli including cold temperatures (below 26°C), cooling agents like menthol and icilin, and changes in osmolarity.[2][3][4][5] Upon activation, TRPM8 allows the influx of cations such as Ca2+ and Na+, leading to depolarization of the neuron and the generation of action potentials that signal the sensation of cold to the central nervous system.[4][6] this compound physically blocks this channel, preventing ion influx and subsequent neuronal activation.[4]

Quantitative Effects of this compound on TRPM8 Activation

The potency of this compound in antagonizing TRPM8 activation has been quantified in various in vitro studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different TRPM8 activators.

ActivatorSpeciesIC50 (nM)Reference
ColdRat7.8 ± 1.1[7]
IcilinRat26.9 ± 12.1[7][8]
MentholRat64.3 ± 3.4[7]

This compound demonstrates high selectivity for TRPM8, with no significant activity at other TRP channels at concentrations up to 20 µM.[8]

In Vitro and In Vivo Experimental Findings

In Vitro Studies

In primary sensory neurons, this compound has been shown to effectively block responses to both cold and chemical TRPM8 agonists.[1][7] For instance, in cultured dorsal root ganglion (DRG) neurons, this compound significantly reduces the percentage of neurons responding to cold stimuli. In one study, 10 µM of this compound decreased the number of cold-responsive neurons from 19 ± 3% to 4 ± 1%.[7] Similarly, this compound also diminishes the number of neurons that respond to the TRPM8 agonist menthol.[7]

In Vivo Studies

The in vivo effects of this compound are most notably observed in its impact on thermoregulation. Administration of this compound leads to a decrease in deep body temperature in wild-type (Trpm8+/+) mice and rats, an effect that is absent in TRPM8 knockout (Trpm8-/-) mice, confirming its on-target action.[1][7] The hypothermic effect of this compound is more pronounced when administered intravenously compared to intrathecal or intracerebroventricular routes, suggesting a primary peripheral site of action.[1][7]

The following table summarizes the key in vivo effects of this compound.

EffectSpeciesAdministration RouteDosageKey FindingReference
Decreased deep body temperatureRat, Mousei.v. or i.p.6 mg/kgSignificant decrease in Trpm8+/+ animals, no effect in Trpm8-/- mice.[9]
Attenuation of cold-induced c-Fos expressionRati.v.Not specifiedReduced c-Fos in the lateral parabrachial nucleus, a key area in the cold-sensing pathway.[1][7]
Inhibition of cold defense mechanismsRati.v.Not specifiedThis compound affects thermopreferendum, tail-skin vasoconstriction, and brown fat thermogenesis.[1][7]

Experimental Protocols

In Vitro Calcium Imaging of Sensory Neurons
  • Cell Preparation: Dorsal root ganglion (DRG) neurons are dissected from rodents and dissociated into single cells using enzymatic digestion (e.g., collagenase and dispase). The neurons are then plated on coated coverslips and cultured for 24-48 hours.

  • Calcium Indicator Loading: Neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 30-60 minutes at 37°C.

  • Stimulation and Imaging: The coverslip is mounted on a perfusion chamber on an inverted microscope equipped for ratiometric calcium imaging. A baseline fluorescence is established, and then cells are challenged with a cold stimulus (e.g., rapid cooling of the perfusion solution from 34°C to 18°C) or a chemical agonist (e.g., menthol or icilin) in the presence or absence of this compound.

  • Data Analysis: The ratio of fluorescence emission at two different excitation wavelengths is calculated to determine changes in intracellular calcium concentration. The number of responding cells and the magnitude of the calcium transients are quantified.

In Vivo Measurement of Deep Body Temperature
  • Animal Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice (both wild-type and Trpm8-/-) are used.

  • Temperature Probe Implantation: A telemetric temperature probe is surgically implanted into the abdominal cavity of the animals under anesthesia. Animals are allowed to recover for at least one week.

  • This compound Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via the desired route (intravenous, intraperitoneal, intrathecal, or intracerebroventricular).

  • Data Acquisition: Deep body temperature is continuously monitored and recorded using a telemetric receiver system. The temperature data is collected before, during, and after this compound administration to assess its effect.

Signaling Pathways and Experimental Workflows

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_cellular_response Cellular Response cluster_organismal_response Organismal Response Cold (<26°C) Cold (<26°C) TRPM8 TRPM8 Cold (<26°C)->TRPM8 Menthol Menthol Menthol->TRPM8 Icilin Icilin Icilin->TRPM8 Cation Influx (Ca²⁺, Na⁺) Cation Influx (Ca²⁺, Na⁺) TRPM8->Cation Influx (Ca²⁺, Na⁺) Membrane Depolarization Membrane Depolarization Cation Influx (Ca²⁺, Na⁺)->Membrane Depolarization Action Potential Action Potential Membrane Depolarization->Action Potential Cold Sensation Cold Sensation Action Potential->Cold Sensation M8B This compound M8B->TRPM8

Caption: this compound blocks the TRPM8 channel, inhibiting cold and agonist-induced cation influx.

In_Vivo_Thermoregulation_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal Model (Rat/Mouse) Animal Model (Rat/Mouse) Temperature Probe Implantation Temperature Probe Implantation Animal Model (Rat/Mouse)->Temperature Probe Implantation Recovery Period Recovery Period Temperature Probe Implantation->Recovery Period Baseline Temperature Recording Baseline Temperature Recording Recovery Period->Baseline Temperature Recording This compound Administration (i.v./i.p.) This compound Administration (i.v./i.p.) Baseline Temperature Recording->this compound Administration (i.v./i.p.) Post-dosing Temperature Monitoring Post-dosing Temperature Monitoring This compound Administration (i.v./i.p.)->Post-dosing Temperature Monitoring Data Analysis Data Analysis Post-dosing Temperature Monitoring->Data Analysis Comparison of Body Temperature Comparison of Body Temperature Data Analysis->Comparison of Body Temperature

Caption: Workflow for assessing the in vivo effects of this compound on deep body temperature.

Conclusion

This compound is a highly potent and selective antagonist of the TRPM8 channel. Its ability to block the perception of cold at the primary sensory neuron level makes it an invaluable research tool for dissecting the roles of TRPM8 in thermoregulation, nociception, and other physiological processes. The well-documented in vitro and in vivo effects, coupled with established experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of TRPM8 antagonism. This guide provides the core technical information necessary for researchers and drug development professionals to effectively utilize this compound in their studies.

References

Methodological & Application

Application Notes and Protocols for M8-B in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, for in vivo studies in mice. The protocols outlined below are intended to serve as a starting point for researchers and may require optimization based on the specific mouse strain, experimental model, and desired biological endpoint.

Overview of this compound

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the TRPM8 channel, which is a key sensor of cold temperatures and cooling agents like menthol.[1] In preclinical murine models, this compound has been utilized to study its effects on thermoregulation and nociception.

Dosage and Administration

The appropriate dosage and administration route for this compound in mice are dependent on the research application. The following tables summarize the available quantitative data from preclinical studies.

Table 1: this compound Dosage and Administration in Mice
ApplicationMouse ModelDosageAdministration RouteObserved EffectReference
ThermoregulationWild-type Mice6 mg/kgIntraperitoneal (i.p.)Decrease in deep body temperature[1][2]
Table 2: Dosage of Other TRPM8 Antagonists in Murine Pain Models (for reference)
CompoundMouse ModelDosageAdministration RouteObserved Effect
IGM-18Chronic Constriction Injury (CCI)1 mg/kgIntraperitoneal (i.p.)Reduction of cold hyperalgesia
PBMCChronic Constriction Injury (CCI)10 mg/kgNot specifiedDiminished cold hypersensitivity
WWL70Chronic Constriction Injury (CCI)10 mg/kgIntraperitoneal (i.p.)Alleviation of thermal hyperalgesia and mechanical allodynia

Pharmacokinetics and Toxicity

Detailed pharmacokinetic and acute toxicity data for this compound in mice are not extensively available in the public domain. Researchers should perform initial dose-ranging studies to determine the optimal dose and to assess for any potential adverse effects in their specific mouse model and strain.

Table 3: General Pharmacokinetic and Toxicity Parameters to Evaluate
ParameterDescription
Pharmacokinetics
CmaxMaximum (or peak) serum concentration that a drug achieves.
TmaxTime at which the Cmax is observed.
The time required for the concentration of the drug in the body to be reduced by one-half.
AUCArea under the curve; the total exposure to a drug over time.
Acute Toxicity
LD50The dose of a substance that is lethal to 50% of a population of test animals.
Adverse EffectsObservation of any abnormal clinical signs, changes in body weight, or macroscopic organ abnormalities.

Experimental Protocols

The following are detailed protocols for common experimental procedures involving the administration of this compound in mice.

Thermoregulation Study Protocol

This protocol is designed to assess the effect of this compound on the core body temperature of mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO/saline solution)

  • Rectal probe or implantable telemetry device for temperature monitoring

  • Standard mouse cages

  • Animal scale

  • Syringes and needles (e.g., 27-gauge)

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental room and handling for at least 3-5 days prior to the experiment.

  • Baseline Temperature Measurement: Measure the baseline core body temperature of each mouse using a rectal probe or telemetry system.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should not exceed 10 mL/kg.

  • Administration: Administer this compound at a dose of 6 mg/kg via intraperitoneal (i.p.) injection.[1][2] A control group should receive an equivalent volume of the vehicle.

  • Temperature Monitoring: Monitor the core body temperature at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) post-injection.

  • Data Analysis: Calculate the change in body temperature from baseline for each mouse at each time point. Compare the temperature changes between the this compound treated group and the vehicle control group using appropriate statistical analysis.

Neuropathic Pain Study Protocol (Chronic Constriction Injury Model)

This protocol outlines the use of this compound to evaluate its analgesic effects in a mouse model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve.

Materials:

  • This compound

  • Vehicle

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Suture material (e.g., 4-0 chromic gut)

  • Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, acetone for cold allodynia)

Procedure:

  • CCI Surgery:

    • Anesthetize the mouse.

    • Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

    • Loosely tie four ligatures around the sciatic nerve.

    • Close the incision with sutures.

    • A sham surgery group should have the nerve exposed but not ligated.

  • Post-operative Care and Behavioral Testing Development:

    • Provide appropriate post-operative analgesia.

    • Allow several days for the development of neuropathic pain behaviors.

    • Assess baseline mechanical and cold allodynia before and after surgery to confirm the development of hypersensitivity.

  • This compound Administration and Behavioral Testing:

    • On the day of testing (e.g., 7-14 days post-surgery), administer this compound or vehicle via i.p. injection. Based on studies with other TRPM8 antagonists, a dose between 1-10 mg/kg can be considered as a starting point.

    • At a predetermined time post-injection (e.g., 30-60 minutes), assess mechanical allodynia using von Frey filaments and cold allodynia using the acetone test.

  • Data Analysis: Compare the paw withdrawal thresholds (for mechanical allodynia) and the frequency/duration of paw lifting/licking (for cold allodynia) between the this compound and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway

This compound acts as an antagonist at the TRPM8 ion channel. TRPM8 is a non-selective cation channel that, when activated by cold temperatures or agonists, allows the influx of cations like Ca²⁺ and Na⁺. This influx leads to membrane depolarization and the generation of action potentials in sensory neurons, signaling the sensation of cold to the central nervous system. This compound blocks this channel, thereby inhibiting these downstream events.

TRPM8_Signaling TRPM8 Signaling Pathway and this compound Inhibition cluster_stimulus Stimulus cluster_channel TRPM8 Channel cluster_inhibition Inhibition cluster_cellular_response Cellular Response cluster_physiological_sensation Physiological Sensation Cold Cold Temperature TRPM8 TRPM8 Channel Cold->TRPM8 activates Menthol Menthol Menthol->TRPM8 activates Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPM8->Cation_Influx leads to M8B This compound M8B->TRPM8 inhibits Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Cold_Sensation Cold Sensation Action_Potential->Cold_Sensation

Caption: this compound inhibits the TRPM8 channel, blocking downstream signaling.

Experimental Workflow for Neuropathic Pain Study

The following diagram illustrates the logical flow of a typical in vivo study investigating the analgesic effects of this compound in a mouse model of neuropathic pain.

Neuropathic_Pain_Workflow Workflow for this compound Efficacy in a Neuropathic Pain Model cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment Acclimation Animal Acclimation Baseline Baseline Behavioral Testing Acclimation->Baseline Surgery CCI Surgery Baseline->Surgery Pain_Development Neuropathic Pain Development (7-14 days) Surgery->Pain_Development Drug_Admin This compound or Vehicle Administration Pain_Development->Drug_Admin Post_Treatment_Behavior Post-Treatment Behavioral Testing Drug_Admin->Post_Treatment_Behavior Data_Analysis Data Analysis Post_Treatment_Behavior->Data_Analysis

Caption: Experimental workflow for assessing this compound in a neuropathic pain model.

References

Application Notes and Protocols for Fluo-8 in Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The query specified "M8-B." Following a comprehensive search, no calcium imaging probe with this designation was identified. It is highly probable that this was a typographical error and the intended subject was the widely used calcium indicator, Fluo-8 . The following application notes and protocols are based on Fluo-8 and its variants.

Introduction to Fluo-8 Calcium Imaging

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a pivotal role in a multitude of cellular processes, including signal transduction, muscle contraction, neurotransmission, and gene expression.[1][2][3] The ability to accurately measure intracellular calcium dynamics is crucial for understanding these fundamental biological functions and for the screening of potential therapeutic agents targeting G-protein coupled receptors (GPCRs) and ion channels.[2][4]

Fluo-8 is a fluorescent calcium indicator that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1][4] It is an analog of the well-known Fluo-4 but offers several advantages, including a higher signal intensity and faster dye loading at room temperature.[1][4] These characteristics make Fluo-8 an ideal probe for high-throughput screening (HTS) and other calcium imaging applications in drug discovery and basic research.[4]

Quantitative Data of Fluo-8

The following table summarizes the key quantitative properties of Fluo-8, providing a basis for experimental design and comparison with other calcium indicators.

PropertyValueNotes
Excitation Wavelength (max) ~490 nmCompatible with standard 488 nm laser lines.[1]
Emission Wavelength (max) ~514 nm - 525 nmEmits in the green portion of the spectrum.[1]
Dissociation Constant (Kd) ~389 nMThis value can be influenced by pH, viscosity, and the presence of binding proteins in the cellular environment.[1]
Fluorescence Enhancement >100 to >200-foldSignificant increase in fluorescence upon binding to calcium, providing a high signal-to-noise ratio.[1][4]
Brightness Comparison ~2x brighter than Fluo-4 AMOffers enhanced sensitivity for detecting subtle calcium changes.[1][4]
~4x brighter than Fluo-3 AM

Signaling Pathway Diagram

Calcium signaling is often initiated by the activation of cell surface receptors, such as G-protein coupled receptors (GPCRs). The diagram below illustrates a canonical GPCR signaling pathway leading to intracellular calcium release, a process readily monitored using Fluo-8.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G Protein GPCR->G_Protein 2. Activation PLC PLC PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_Protein->PLC 3. Activation IP3R IP3 Receptor IP3->IP3R 5. Binding PKC PKC DAG->PKC Activation Ca2+ Ca²⁺ Ca2+->PKC Activation Cellular_Response Cellular Response Ca2+->Cellular_Response 7. Downstream Effects PKC->Cellular_Response 7. Downstream Effects IP3R->Ca2+ 6. Ca²⁺ Release Ca2+_Store Ca²⁺ Store

Caption: GPCR-mediated calcium signaling pathway.

Experimental Workflow

The following diagram outlines the typical workflow for a calcium imaging assay using Fluo-8, from cell preparation to data analysis.

Calcium_Imaging_Workflow Cell_Culture 1. Cell Culture (e.g., in 96-well plate) Medium_Removal 2. Medium Removal (Optional) Cell_Culture->Medium_Removal Dye_Loading 3. Dye Loading (Fluo-8 AM) Medium_Removal->Dye_Loading Incubation 4. Incubation (30-60 min at RT or 37°C) Dye_Loading->Incubation Wash 5. Wash Cells (Optional) Incubation->Wash Compound_Addition 6. Compound Addition (Agonist/Antagonist) Wash->Compound_Addition Imaging 7. Fluorescence Imaging (Ex: ~490 nm, Em: ~525 nm) Compound_Addition->Imaging Data_Analysis 8. Data Analysis (Fluorescence intensity vs. time) Imaging->Data_Analysis

Caption: Standard workflow for a Fluo-8 calcium imaging assay.

Detailed Experimental Protocol

This protocol provides a general guideline for performing a calcium imaging assay using Fluo-8 AM in a 96-well microplate format, suitable for high-throughput screening.

Materials
  • Cells of interest cultured in a 96-well black-walled, clear-bottom microplate

  • Fluo-8 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) or buffer of choice

  • Agonists, antagonists, or other test compounds

  • Fluorescence microplate reader or imaging system with appropriate filters

Protocol Steps
  • Cell Preparation:

    • Plate cells in a 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.

    • Culture cells in their appropriate growth medium until they reach the desired confluency.

  • Preparation of Fluo-8 AM Stock Solution:

    • Prepare a stock solution of Fluo-8 AM in anhydrous DMSO. The final concentration will depend on the specific product instructions, but a 1-10 mM stock solution is common.

    • For easier dispersion in aqueous media, a 20% Pluronic® F-127 solution can be prepared in DMSO.

  • Preparation of Dye Loading Solution:

    • On the day of the experiment, prepare a working solution of Fluo-8 AM in HBSS or your preferred buffer. The final concentration typically ranges from 1 to 10 µM, with 4-5 µM being a common starting point.[1]

    • If using Pluronic® F-127, it can be added to the dye loading solution to aid in the dispersal of the AM ester.

    • If your cells express organic anion transporters, which can lead to dye leakage, consider adding probenecid (1-2.5 mM) to the loading and assay buffers.[1]

  • Cell Loading:

    • Remove the growth medium from the cell plate.[4] This is important to minimize background fluorescence and potential interference from components in the culture medium.[4]

    • Add the Fluo-8 AM dye loading solution to each well.

    • Incubate the plate at room temperature or 37°C for 30 to 60 minutes in the dark.[1][5] Fluo-8 has the advantage of efficient loading at room temperature.[1][4]

  • Washing (Optional but Recommended):

    • After incubation, gently wash the cells twice with HBSS or your assay buffer to remove excess dye.[1] This step helps to reduce background fluorescence.

    • For "no-wash" assay formats, this step can be omitted.

  • Compound Addition and Imaging:

    • Place the plate in a fluorescence microplate reader or imaging system.

    • Set the instrument to the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths for Fluo-8.

    • Establish a baseline fluorescence reading for a short period.

    • Add your test compounds (agonists, antagonists, etc.) to the wells.

    • Immediately begin recording the fluorescence intensity over time. The temporal resolution of the recording will depend on the kinetics of the expected calcium response.

  • Data Analysis:

    • The change in fluorescence intensity over time is indicative of changes in intracellular calcium concentration.

    • Data is often expressed as the change in fluorescence (ΔF) over the initial baseline fluorescence (F₀), or as a ratio (F/F₀).

    • For quantitative measurements of free calcium concentration, the following equation can be used, though it requires calibration with solutions of known calcium concentrations to determine F_min and F_max: [Ca²⁺]_free = K_d * [(F - F_min) / (F_max - F)][1]

This protocol provides a solid foundation for utilizing Fluo-8 in calcium imaging assays. Optimization of cell type, dye concentration, loading time, and temperature may be necessary to achieve the best results for your specific experimental system.

References

Application Notes and Protocols for M8-B: Dissolution and Experimental Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of M8-B, a potent and selective TRPM8 channel blocker, for use in both in vitro and in vivo experiments. Adherence to these guidelines will help ensure the consistency and reproducibility of your experimental results.

Introduction to this compound

This compound is a small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol and icilin.[1][2] As a selective blocker, this compound is a valuable tool for investigating the physiological and pathological roles of TRPM8. It has been shown to block cold- and agonist-induced TRPM8 activation in vitro and to reduce deep body temperature in vivo.[1][2][3]

This compound Chemical and Physical Properties

PropertyValueReference
Chemical Name N-(2-Aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide hydrochloride[1][2]
Molecular Formula C₂₂H₂₄N₂O₃S · HCl[1]
Molecular Weight 432.96 g/mol [1]
Purity ≥98%[1][2]
Appearance Crystalline solid
CAS Number 883976-12-3[1]
Storage (Solid) Store at +4°C[1]

This compound Solubility Data

This compound hydrochloride exhibits solubility in various solvents. The choice of solvent is critical and depends on the specific experimental application.

SolventMaximum ConcentrationNotesReference
DMSO 100 mM (43.3 mg/mL)---[1]
Water 10 mM (4.33 mg/mL)Sonication may be required to fully dissolve.[1]
DMF 10 mg/mL---
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL---

Experimental Protocols

In Vitro Experiments (e.g., Cell-Based Assays)

Objective: To prepare this compound solutions for treating cells in culture to study its effect on TRPM8 activity.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for your cell line

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of your solutions.

  • Weighing this compound: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.33 mg of this compound (Molecular Weight = 432.96 g/mol ).

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.33 mg).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. Stored properly, the DMSO stock solution is stable for several months.

Protocol for Preparing Working Solutions in Cell Culture Medium:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation and minimize DMSO-induced cytotoxicity, ensure the final concentration of DMSO in the cell culture medium is typically below 0.5%, and ideally at or below 0.1%.

    • Example Dilution Series:

      • To prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in cell culture medium (e.g., add 1 µL of 10 mM stock to 99 µL of medium).

      • Further dilute this 100 µM solution to obtain lower concentrations.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to account for any effects of the solvent on the cells.

  • Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.

In Vivo Experiments (e.g., Animal Studies)

Objective: To prepare this compound formulations for administration to animals to study its systemic effects.

Important Considerations:

  • The choice of vehicle will depend on the route of administration (e.g., intravenous, intraperitoneal, oral).

  • All solutions for in vivo use must be sterile.

  • It is recommended to prepare these formulations fresh on the day of the experiment.

Protocol for Preparation in a Saline-Based Vehicle (for Intravenous or Intraperitoneal Injection):

This protocol is adapted from information provided for similar small molecules.

Materials:

  • This compound hydrochloride powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and syringes

Formulation Example (1 mg/mL this compound):

  • Prepare a 10 mg/mL stock solution in DMSO: Dissolve 10 mg of this compound in 1 mL of DMSO.

  • Prepare the vehicle:

    • In a sterile tube, mix:

      • 40% PEG300

      • 5% Tween-80

      • 55% Sterile Saline

  • Final Formulation: To prepare a 1 mg/mL final solution, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of the prepared vehicle.

  • Administration: Mix well before administration. The final solution will contain 10% DMSO. Adjust the volumes as needed for your required final concentration and dosing volume.

Protocol for Preparation in a Corn Oil-Based Vehicle (for Oral or Intraperitoneal Injection):

Materials:

  • This compound hydrochloride powder

  • DMSO

  • Sterile Corn Oil

Formulation Example (1 mg/mL this compound):

  • Prepare a 10 mg/mL stock solution in DMSO: Dissolve 10 mg of this compound in 1 mL of DMSO.

  • Final Formulation: To prepare a 1 mg/mL final solution, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of sterile corn oil.

  • Administration: Vortex thoroughly to create a uniform suspension before administration.

Visualizations

Signaling Pathway of TRPM8 Inhibition by this compound

TRPM8_Inhibition cluster_stimuli TRPM8 Activators cluster_channel TRPM8 Channel cluster_effect Cellular Response Cold Cold Temperature (<26°C) TRPM8 TRPM8 Channel (on Sensory Neurons) Cold->TRPM8 Menthol Menthol / Icilin Menthol->TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Activation Depolarization Neuron Depolarization Ca_Influx->Depolarization Sensation Sensation of Cold Depolarization->Sensation M8B This compound M8B->TRPM8 Inhibition

Caption: this compound blocks the TRPM8 channel, preventing its activation by cold or chemical agonists.

Experimental Workflow for In Vitro this compound Preparation

InVitro_Workflow start Start: this compound Powder weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in DMSO (e.g., 10 mM) weigh->dissolve stock High-Concentration Stock Solution dissolve->stock aliquot 3. Aliquot for Single Use stock->aliquot store 4. Store at -20°C / -80°C aliquot->store thaw 5. Thaw a Single Aliquot store->thaw dilute 6. Serially Dilute in Cell Culture Medium thaw->dilute working Working Solutions dilute->working treat 7. Treat Cells working->treat end Experiment treat->end

References

Application Notes and Protocols for M8-B in Behavioral Studies of Thermoregulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key sensor of cold temperatures in the peripheral nervous system. By blocking TRPM8, this compound offers a valuable pharmacological tool to investigate the role of this channel in both physiological and behavioral thermoregulation. These application notes provide an overview of this compound's mechanism of action, detailed protocols for its use in in vivo behavioral studies, and a summary of its observed effects on thermoregulatory responses in rodents.

Mechanism of Action

TRPM8 is a non-selective cation channel expressed in a subset of primary sensory neurons of the dorsal root and trigeminal ganglia.[1][2] It is activated by cool temperatures (typically below 28°C) and cooling agents like menthol.[3][4] Activation of TRPM8 leads to an influx of cations, depolarization of the sensory neuron, and the generation of action potentials that signal the sensation of cold to the central nervous system.[5] This sensory information is then integrated within thermoregulatory centers, such as the hypothalamus, to initiate appropriate physiological and behavioral responses to maintain core body temperature.[4]

This compound acts by specifically blocking the TRPM8 channel, thereby preventing its activation by cold stimuli.[6][7] This blockade attenuates the downstream signaling cascade, leading to a reduction in both autonomic and behavioral cold defense mechanisms.[7]

Data Presentation

Quantitative Effects of this compound on Physiological Parameters in Rodents
Animal ModelCompoundDoseAdministration RouteAmbient Temperature (°C)Change in Core Body Temperature (°C)Reference
RatThis compound6 mg/kgIntravenous (i.v.)19↓ 0.9[7]
Mouse (Wild-Type)This compound6 mg/kgIntraperitoneal (i.p.)26↓ 0.8[7]
Mouse (TRPM8 Knockout)This compound6 mg/kgIntraperitoneal (i.p.)26No significant change[7]

Note: The effect of this compound on body temperature is highly dependent on the ambient temperature. The hypothermic effect is more pronounced in cooler environments where TRPM8 channels are tonically active.[6]

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Core Body Temperature

Objective: To determine the effect of this compound on the core body temperature of rodents.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or 10% Tween 80 in saline)

  • Rodents (rats or mice)

  • Temperature-controlled environmental chamber

  • Rectal probe or implantable telemetry device for temperature monitoring

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: Acclimate animals to the experimental conditions, including the environmental chamber and handling procedures, for at least 3-5 days prior to the experiment.

  • Drug Preparation: Dissolve this compound hydrochloride in the chosen vehicle to the desired concentration. Ensure the solution is clear and free of precipitates.

  • Baseline Temperature Measurement: Place the animals in the temperature-controlled chamber set to the desired ambient temperature (e.g., a sub-neutral temperature of 19-26°C to observe a hypothermic effect).[7] Record baseline core body temperature for at least 30-60 minutes before drug administration.

  • This compound Administration: Administer this compound or vehicle to the animals via the chosen route (e.g., intravenous or intraperitoneal injection). A typical dose for observing a significant effect on body temperature is 6 mg/kg.[7]

  • Post-Administration Monitoring: Continuously monitor and record the core body temperature for a period of at least 2-4 hours post-administration.

  • Data Analysis: Calculate the change in body temperature from baseline for each animal. Compare the temperature changes between the this compound treated group and the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 2: Operant Conditioning for Behavioral Thermoregulation

Objective: To assess the effect of this compound on warmth-seeking behavior in rodents using an operant conditioning paradigm.

Materials:

  • Operant conditioning chamber equipped with a heat lamp or other thermal reward delivery system. The chamber should have at least one response lever or nose-poke port.

  • Control system to link lever presses or nose pokes to the activation of the thermal reward.

  • Data acquisition software to record behavioral responses.

  • Rodents (rats or mice)

  • This compound and vehicle

Procedure:

  • Animal Training (Shaping):

    • Place the animals in the operant chamber, which is maintained at a cool ambient temperature to motivate warmth-seeking behavior.

    • Initially, provide a thermal reward (e.g., a brief activation of the heat lamp) non-contingently to allow the animal to associate the reward with a specific location in the chamber.

    • Gradually shape the desired behavior by rewarding successive approximations of a lever press or nose poke. For example, reward the animal for approaching the lever, then for touching it, and finally for pressing it.

    • Once the animal reliably presses the lever to receive the thermal reward, the training phase is complete. This may take several sessions.

  • Baseline Behavioral Assessment:

    • Conduct baseline sessions where the animal can freely press the lever to receive the thermal reward. Record the number of lever presses and the duration of reward delivery over a set period (e.g., 30-60 minutes).

  • This compound Administration and Testing:

    • On the test day, administer this compound or vehicle to the trained animals prior to placing them in the operant chamber.

    • Allow the animals to perform the operant task for the same duration as the baseline sessions.

    • Record the number of lever presses and the duration of reward delivery.

  • Data Analysis:

    • Compare the number of lever presses and the total time spent receiving the thermal reward between the this compound treated group and the vehicle control group. A decrease in these parameters in the this compound group would indicate an attenuation of warmth-seeking behavior.

Mandatory Visualization

Signaling Pathway of TRPM8 in Sensory Neurons

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Thermoregulatory Response Cold Temperature Cold Temperature TRPM8 TRPM8 Channel Cold Temperature->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Depolarization Depolarization TRPM8->Depolarization M8B This compound M8B->TRPM8 Inhibits Action_Potential Action Potential Depolarization->Action_Potential CNS_Signal Signal to CNS Action_Potential->CNS_Signal Autonomic Autonomic Response (e.g., Vasoconstriction) CNS_Signal->Autonomic Behavioral Behavioral Response (e.g., Warmth-Seeking) CNS_Signal->Behavioral

Caption: TRPM8 signaling cascade in sensory neurons.

Experimental Workflow for Behavioral Thermoregulation Study

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Rodent Model (Rat or Mouse) Training Operant Conditioning (Shaping) Animal_Model->Training Operant_Chamber Operant Chamber with Thermal Reward Operant_Chamber->Training Baseline Baseline Behavioral Assessment Training->Baseline Drug_Admin This compound or Vehicle Administration Baseline->Drug_Admin Testing Behavioral Testing Drug_Admin->Testing Data_Collection Record Lever Presses & Reward Duration Testing->Data_Collection Comparison Compare this compound vs. Vehicle Group Data_Collection->Comparison

Caption: Workflow for an operant thermoregulation study.

References

Application Notes and Protocols: Investigating Neuropathic Pain Models with M8-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition resulting from nerve injury or disease, presents a significant challenge in clinical management due to its complex and often treatment-refractory nature.[1][2] Animal models are indispensable tools for elucidating the underlying mechanisms of neuropathic pain and for the preclinical evaluation of novel analgesic compounds.[1][3] This document provides detailed application notes and protocols for utilizing M8-B, a putative modulator of Transient Receptor Potential Melastatin 8 (TRPM8), in the study of rodent models of neuropathic pain.

This compound is investigated for its potential to alleviate neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia, by targeting the TRPM8 channel, a key sensor of cold temperatures that has been implicated in pain modulation.[4][5][6] These protocols are designed to guide researchers through the process of inducing neuropathic pain, administering this compound, and assessing its therapeutic efficacy.

Background on Neuropathic Pain Models

Several well-established rodent models are used to mimic the symptoms of human neuropathic pain. These models typically involve surgical nerve injury or chemical induction.[1][3][7]

Commonly Used Surgical Models:

  • Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to nerve constriction and subsequent development of pain behaviors.[3][8]

  • Partial Sciatic Nerve Ligation (PSNL): In this model, a portion of the sciatic nerve is tightly ligated, resulting in a partial nerve injury.[3][9]

  • Spared Nerve Injury (SNI): This model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the remaining branch intact but in a state of injury.[1][3]

  • Spinal Nerve Ligation (SNL): This procedure involves the tight ligation of one or more spinal nerves (e.g., L5 and/or L6).[3][8]

Chemically-Induced Models:

  • Chemotherapy-Induced Neuropathic Pain (CINP): Administration of chemotherapeutic agents like vincristine or docetaxel can induce peripheral neuropathy.[1]

These models reliably produce long-lasting behavioral signs of neuropathic pain, including mechanical allodynia (pain in response to a normally non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful thermal stimulus).[3][10][11]

This compound: A Modulator of the TRPM8 Channel

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily known for its role in detecting cold temperatures.[4][5] Recent studies have highlighted the complex role of TRPM8 in pain signaling. Activation of TRPM8 can produce analgesia in certain chronic pain states, suggesting that it is a promising therapeutic target.[5][6] In neuropathic pain models, the expression of TRPM8 has been shown to increase in dorsal root ganglion (DRG) neurons.[5][6]

This compound is hypothesized to be a modulator of the TRPM8 channel. Its application in neuropathic pain models aims to investigate whether targeted modulation of TRPM8 can reverse or attenuate established pain hypersensitivity.

Experimental Protocols

Induction of Neuropathic Pain: Chronic Constriction Injury (CCI) Model

This protocol describes the induction of neuropathic pain in rats using the CCI model.

Materials:

  • Adult male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Antiseptic solution and sterile saline

  • Heating pad

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Shave and disinfect the lateral surface of the mid-thigh of the desired hind limb.

  • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve at approximately 1 mm intervals.

  • The ligatures should be tightened until they just barely constrict the nerve, causing a slight indentation.

  • Close the muscle layer and suture the skin incision.

  • Administer post-operative analgesics as per institutional guidelines.

  • Allow the animals to recover on a heating pad.

  • Sham-operated control animals should undergo the same surgical procedure without nerve ligation.

  • Monitor the animals for at least 7-14 days to allow for the development of neuropathic pain behaviors before commencing this compound treatment.[12]

Assessment of Mechanical Allodynia: Von Frey Test

This protocol details the measurement of paw withdrawal thresholds to mechanical stimuli.[11][13]

Materials:

  • Von Frey filaments with varying bending forces (e.g., 0.4, 0.6, 1, 2, 4, 6, 8, 15 g)

  • Elevated wire mesh platform

  • Plexiglass enclosures

Procedure:

  • Habituate the animals to the testing environment by placing them in individual Plexiglass enclosures on the wire mesh platform for at least 15-30 minutes before testing.[11][13]

  • Begin with a von Frey filament near the middle of the force range (e.g., 2 g).

  • Apply the filament to the plantar surface of the hind paw ipsilateral to the nerve injury until it bends. Hold for 3-5 seconds.

  • A positive response is a sharp withdrawal or flinching of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold (PWT).[8]

    • If there is a positive response, use the next weaker filament.

    • If there is no response, use the next stronger filament.

  • Record the pattern of positive and negative responses over a series of applications after the first response change.

  • Calculate the 50% PWT using the formula: 50% PWT = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a value from a lookup table based on the pattern of responses, and δ is the mean difference in log units between stimuli.

  • Test both the ipsilateral and contralateral paws.

Assessment of Thermal Hyperalgesia: Hargreaves Plantar Test

This protocol describes the measurement of paw withdrawal latency to a radiant heat source.[8][9][13]

Materials:

  • Plantar test apparatus (e.g., Hargreaves apparatus)

  • Plexiglass enclosures

Procedure:

  • Habituate the animals to the testing apparatus by placing them in the Plexiglass enclosures on the glass surface for at least 15-30 minutes.[9][13]

  • Position the radiant heat source under the plantar surface of the hind paw to be tested.

  • Activate the heat source and start the timer.

  • The timer automatically stops when the animal withdraws its paw.[9]

  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

  • Record the paw withdrawal latency (PWL).

  • Perform at least three measurements for each paw with a minimum of 5 minutes between each measurement.[13]

  • Average the latencies for each paw.

Data Presentation: Efficacy of this compound in the CCI Model

The following tables present hypothetical data summarizing the expected effects of this compound in a rat CCI model.

Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold)

Treatment GroupNBaseline PWT (g)Post-CCI Day 14 PWT (g)Post-Treatment PWT (g)
Sham + Vehicle1014.5 ± 0.814.2 ± 0.914.4 ± 0.7
CCI + Vehicle1014.8 ± 0.72.1 ± 0.42.5 ± 0.5
CCI + this compound (10 mg/kg)1014.6 ± 0.92.3 ± 0.58.9 ± 1.1#
CCI + this compound (30 mg/kg)1014.7 ± 0.82.2 ± 0.312.5 ± 1.3#

*Data are presented as Mean ± SEM. p < 0.001 vs. Sham group. #p < 0.01 vs. CCI + Vehicle group.

Table 2: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency)

Treatment GroupNBaseline PWL (s)Post-CCI Day 14 PWL (s)Post-Treatment PWL (s)
Sham + Vehicle1012.1 ± 0.611.9 ± 0.712.0 ± 0.5
CCI + Vehicle1012.3 ± 0.55.8 ± 0.46.1 ± 0.6
CCI + this compound (10 mg/kg)1012.2 ± 0.76.0 ± 0.59.8 ± 0.8#
CCI + this compound (30 mg/kg)1012.4 ± 0.65.9 ± 0.311.2 ± 0.9#

*Data are presented as Mean ± SEM. p < 0.001 vs. Sham group. #p < 0.01 vs. CCI + Vehicle group.

Visualizations

Signaling Pathway

TRPM8_Signaling_in_Neuropathic_Pain cluster_0 Peripheral Nerve Injury cluster_1 Dorsal Root Ganglion (DRG) Neuron cluster_2 Spinal Cord (Dorsal Horn) Nerve_Injury Nerve Injury (e.g., CCI) TRPM8 Upregulated TRPM8 Expression Nerve_Injury->TRPM8 Induces ATP ATP Release Nerve_Injury->ATP Causes Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Activation leads to Signaling_Cascade Intracellular Signaling (e.g., pERK, pCREB) Ca_Influx->Signaling_Cascade Central_Sensitization Central Sensitization Signaling_Cascade->Central_Sensitization Contributes to M8B This compound M8B->TRPM8 Modulates Analgesia Analgesia M8B->Analgesia Potential therapeutic effect P2X3 P2X3 Receptor ATP->P2X3 Activates P2X3->Ca_Influx Leads to Pain_Perception Increased Pain Perception Central_Sensitization->Pain_Perception Experimental_Workflow cluster_0 Phase 1: Model Induction and Baseline cluster_1 Phase 2: Pain Development and Grouping cluster_2 Phase 3: Treatment and Assessment A1 Animal Acclimation B1 Baseline Behavioral Testing (Von Frey & Hargreaves) A1->B1 C1 Neuropathic Pain Induction (CCI Surgery) B1->C1 D1 Post-operative Recovery (7-14 days) C1->D1 A2 Confirmation of Neuropathic Pain (Behavioral Testing) D1->A2 B2 Randomization into Treatment Groups A2->B2 A3 This compound or Vehicle Administration B2->A3 B3 Post-treatment Behavioral Testing (Time-course) A3->B3 C3 Data Analysis and Interpretation B3->C3

References

Application Notes and Protocols for M8-B in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of the TRPM8 antagonist, M8-B, in combination with other pharmacological agents, particularly in the context of cancer therapy. While clinical and preclinical studies directly investigating this compound in combination regimens are emerging, a strong rationale for its use is derived from studies with other selective TRPM8 antagonists. This document outlines the underlying principles, key experimental findings with analogous compounds, and detailed protocols to guide future research.

Introduction to this compound

This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel known for its role in cold sensation.[1][2][3][4] Aberrant expression of TRPM8 has been identified in various malignancies, including prostate, breast, pancreatic, bladder, and colon cancers, where it is implicated in tumor progression, proliferation, and survival.[1][4][5][6][7] Inhibition of TRPM8, therefore, presents a promising strategy for cancer treatment, particularly in combination with standard chemotherapeutic agents to enhance their efficacy and overcome drug resistance.

Rationale for Combination Therapy

The primary rationale for combining this compound with other pharmacological agents, such as chemotherapeutics, is to achieve synergistic or additive anti-tumor effects. TRPM8 channel activity can influence cancer cell signaling pathways that are also targeted by chemotherapy.[1][2][4] By blocking TRPM8, this compound may sensitize cancer cells to the cytotoxic effects of these agents, potentially allowing for lower effective doses and reduced off-target toxicity.

Preclinical Evidence with TRPM8 Antagonists in Oncology

While specific combination studies with this compound are not yet widely published, research on other TRPM8 antagonists provides compelling evidence for this therapeutic strategy.

Enhanced Efficacy of Chemotherapy

Studies have demonstrated that the combination of the TRPM8 antagonist AMTB with cisplatin, a commonly used chemotherapeutic for osteosarcoma, results in a significantly greater anti-tumor effect than cisplatin alone.[1][3] This combination led to a notable reduction in tumor size, arrest of tumor cell growth and metastasis, and increased apoptosis.[1][3] Similarly, inhibition of TRPM8 with the antagonist BCTC has been shown to decrease cell viability, proliferation, and migration in bladder cancer cells.[1][3]

Overcoming Drug Resistance

TRPM8 expression has been implicated in resistance to certain chemotherapeutic drugs. For instance, the knockdown of the TRPM8 channel has been shown to facilitate apoptosis induced by the anti-tumor agent epirubicin, suggesting that TRPM8 inhibition could be a valuable strategy to overcome resistance to this drug.[1][3]

Quantitative Data from Preclinical Studies with TRPM8 Antagonists

The following table summarizes key quantitative data from studies investigating the combination of TRPM8 antagonists with chemotherapeutic agents.

TRPM8 AntagonistCombination AgentCancer TypeKey FindingsReference
AMTBCisplatinOsteosarcomaSignificant reduction in tumor size compared to cisplatin alone.[1][3]
BCTC-Bladder CancerReduction in cell viability, proliferation, and migration.[1][3]
TRPM8 KnockdownEpirubicinNot SpecifiedFacilitated epirubicin-induced apoptosis.[1][3]
RQ-00203078-Esophageal CancerDecreased cancer cell proliferation and viability via apoptosis induction.[1][3]
RQ-00203078-Oral Squamous CarcinomaReduced cell migration and invading ability.[1][3]

Signaling Pathways

The anti-cancer effects of TRPM8 antagonists in combination with chemotherapy are believed to be mediated through the modulation of several key signaling pathways. TRPM8 channel activation leads to an influx of Ca2+, which can subsequently influence pathways involved in cell proliferation, migration, and survival.[2][4] By blocking this initial Ca2+ signal, TRPM8 antagonists can disrupt these downstream pathways.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPM8 TRPM8 Channel Ca2 Ca²⁺ TRPM8->Ca2 Influx M8_B This compound (TRPM8 Antagonist) M8_B->TRPM8 Chemotherapy Chemotherapeutic Agent Mitochondria Mitochondrial Activity Chemotherapy->Mitochondria TGF_beta TGF-β Pathway Ca2->TGF_beta AKT_GSK3b AKT/GSK-3β Pathway Ca2->AKT_GSK3b ERK_FAK ERK/FAK Pathway Ca2->ERK_FAK Proliferation Decreased Proliferation TGF_beta->Proliferation AKT_GSK3b->Proliferation Migration Decreased Migration ERK_FAK->Migration Apoptosis Increased Apoptosis Mitochondria->Apoptosis

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies to evaluate the combination of this compound with a chemotherapeutic agent. These should be adapted based on the specific cancer model and research question.

In Vitro Synergy Assessment

Objective: To determine if this compound enhances the cytotoxic effects of a chemotherapeutic agent in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., prostate, breast, bladder cancer cell lines)

  • Cell culture medium and supplements

  • This compound (hydrochloride)

  • Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin)

  • 96-well plates

  • MTT or similar cell viability assay kit

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent in a suitable solvent (e.g., DMSO). Create a serial dilution of each drug in cell culture medium.

  • Treatment: Treat the cells with:

    • This compound alone at various concentrations.

    • Chemotherapeutic agent alone at various concentrations.

    • A combination of this compound and the chemotherapeutic agent at various concentration ratios.

    • Include a vehicle control (medium with solvent).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Viability Assay: Perform an MTT or similar assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

In_Vitro_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Prepare_Drugs Prepare Serial Dilutions of this compound and Chemotherapy Seed_Cells->Prepare_Drugs Treat_Cells Treat Cells with this compound, Chemotherapy, or Combination Prepare_Drugs->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (MTT) Incubate->Viability_Assay Data_Analysis Analyze Data and Calculate Combination Index Viability_Assay->Data_Analysis End End Data_Analysis->End

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapeutic agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for xenograft implantation

  • This compound (formulated for in vivo use)

  • Chemotherapeutic agent (formulated for in vivo use)

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into four treatment groups:

    • Vehicle control

    • This compound alone

    • Chemotherapeutic agent alone

    • This compound and chemotherapeutic agent combination

  • Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection). A previously reported in vivo dose of this compound in mice is 6 mg/kg via intraperitoneal infusion.[8]

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the efficacy of the combination therapy.

In_Vivo_Workflow Start Start Implant_Tumor Implant Tumor Cells in Mice Start->Implant_Tumor Tumor_Growth Allow Tumors to Grow Implant_Tumor->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer Treatments Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Endpoint and Tumor Analysis Monitor->Endpoint End End Endpoint->End

Future Directions and Considerations

The combination of this compound with other pharmacological agents holds significant promise for the treatment of various cancers. Further research is warranted to:

  • Elucidate the precise molecular mechanisms underlying the synergistic effects of this compound with different chemotherapeutic agents.

  • Evaluate the efficacy of this compound combination therapies in a broader range of cancer models, including patient-derived xenografts (PDXs).

  • Investigate the potential of this compound to mitigate side effects of chemotherapy, such as oxaliplatin-induced peripheral neuropathy, which is characterized by cold hypersensitivity.[9]

  • Conduct well-designed clinical trials to translate these preclinical findings into effective therapies for cancer patients.

By leveraging the unique mechanism of action of this compound, researchers and drug developers can potentially unlock new and more effective combination therapies for difficult-to-treat cancers.

References

Application Notes and Protocols for Electrophysiological Recording with M8-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel primarily known as the principal cold sensor in the peripheral nervous system. It is activated by cool temperatures (< 28°C), cooling agents like menthol and icilin, and is implicated in various physiological and pathophysiological processes, including cold sensation, pain, inflammation, and thermoregulation. These application notes provide detailed protocols for the use of this compound in electrophysiological studies to investigate TRPM8 channel function and its role in cellular excitability.

Mechanism of Action

This compound exerts its effects by blocking the TRPM8 ion channel, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) that occurs upon channel activation. This blockade prevents the depolarization of sensory neurons that would normally be triggered by cold stimuli or TRPM8 agonists. The inhibition of Ca2+ influx is a key aspect of its mechanism, as calcium ions act as important second messengers in a variety of downstream signaling cascades.

Signaling Pathways

The activity of the TRPM8 channel is intricately regulated by intracellular signaling pathways. A key regulator is phosphatidylinositol 4,5-bisphosphate (PIP2), which is required for channel activity. Activation of Gq-protein coupled receptors (GPCRs) can lead to the activation of phospholipase C (PLC), which in turn hydrolyzes PIP2, leading to channel inhibition. Furthermore, the influx of Ca2+ through the TRPM8 channel can activate certain PLC isoforms, creating a negative feedback loop. Protein kinase C (PKC) has also been implicated in the modulation of TRPM8 activity. This compound, by blocking the channel, prevents the initial cation influx, thereby inhibiting these downstream signaling events.

TRPM8_Signaling_Pathway TRPM8 Channel Signaling Pathway cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 activates Menthol Menthol / Icilin Menthol->TRPM8 activates Ca_ion Ca²⁺ Influx TRPM8->Ca_ion allows Depolarization Membrane Depolarization TRPM8->Depolarization causes M8B This compound M8B->TRPM8 inhibits GPCR Gq-coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes PKC Protein Kinase C (PKC) PLC->PKC activates PIP2->TRPM8 required for activity Ca_ion->PLC activates (feedback) AP Action Potential Generation Depolarization->AP PKC->TRPM8 modulates Voltage_Clamp_Workflow Whole-Cell Voltage-Clamp Workflow for this compound Start Start PrepareCells Prepare TRPM8-expressing cells on coverslips Start->PrepareCells Setup Mount coverslip and perfuse with external solution PrepareCells->Setup Patch Obtain whole-cell patch-clamp configuration Setup->Patch Hold Clamp cell at -60 mV Patch->Hold Baseline Record stable baseline current Hold->Baseline ApplyAgonist Apply TRPM8 agonist (Menthol/Icilin or Cold) Baseline->ApplyAgonist RecordAgonist Record agonist-evoked inward current ApplyAgonist->RecordAgonist ApplyM8B Co-apply this compound with agonist RecordAgonist->ApplyM8B RecordM8B Record current in the presence of this compound ApplyM8B->RecordM8B Washout Washout agonist and this compound RecordM8B->Washout Analyze Analyze current inhibition Washout->Analyze End End Analyze->End Current_Clamp_Workflow Current-Clamp Workflow for this compound Start Start PrepareNeurons Prepare primary DRG neurons on coverslips Start->PrepareNeurons Setup Mount coverslip and perfuse with external solution PrepareNeurons->Setup Patch Obtain whole-cell patch-clamp configuration Setup->Patch SwitchMode Switch to current-clamp mode (I=0) Patch->SwitchMode Baseline Record baseline membrane potential and firing SwitchMode->Baseline ApplyAgonist Apply TRPM8 agonist (e.g., Menthol) Baseline->ApplyAgonist RecordAgonist Record agonist-induced depolarization and firing ApplyAgonist->RecordAgonist ApplyM8B Co-apply this compound with agonist RecordAgonist->ApplyM8B RecordM8B Record changes in firing properties with this compound ApplyM8B->RecordM8B Washout Washout agonist and this compound RecordM8B->Washout Analyze Analyze firing parameters Washout->Analyze End End Analyze->End

Application Notes and Protocols for M8-B, a Potent TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel recognized as the primary sensor for cold temperatures in humans. It is activated by temperatures below 28°C, as well as by cooling compounds like menthol and icilin. The discovery of TRPM8 has significant implications for understanding sensory biology and its role in various physiological and pathological conditions, including pain, inflammation, migraine, and thermoregulation.

M8-B is a potent and selective antagonist of the TRPM8 channel. It serves as a critical pharmacological tool for elucidating the physiological functions of TRPM8 in vitro and in vivo. Contrary to being a fluorescent imaging agent, this compound functions by blocking the channel, thereby inhibiting responses to cold and chemical agonists. These application notes provide comprehensive information and protocols for utilizing this compound in research settings to investigate TRPM8 activity through its inhibition.

This compound: Chemical and Pharmacological Properties

This compound hydrochloride is a small molecule antagonist with high affinity for the TRPM8 channel. Its chemical name is N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide, monohydrochloride.[1] It exhibits no significant activity at other TRP channels, highlighting its selectivity.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Molecular Formula C₂₂H₂₄N₂O₃S • HCl[1]
Molecular Weight 432.96 g/mol [2]
Purity ≥98%[1][2]
Appearance Crystalline solid[1]

Table 2: In Vitro Potency of this compound as a TRPM8 Antagonist

ActivatorIC₅₀ (nM)SpeciesReference
Cold 7.8Not Specified[1][2]
2-4Human, Rat, Mouse[3]
Icilin 26.9Not Specified[1][2]
Menthol 64.3Not Specified[4]
1-2Human, Rat, Mouse[3]

Mechanism of Action

This compound acts as a direct blocker of the TRPM8 ion channel. By binding to the channel protein, it prevents the conformational changes required for ion influx in response to stimuli such as cold temperatures or chemical agonists like menthol and icilin. This blockade inhibits the depolarization of sensory neurons, thereby preventing the downstream signaling associated with cold sensation and other TRPM8-mediated physiological processes.

M8B_Mechanism cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) No_Influx2 No Ion Influx TRPM8->No_Influx2 TRPM8_Blocked TRPM8 Channel (Blocked) Ca_Influx Ca²+ Influx TRPM8_Open->Ca_Influx Allows No_Influx1 No Ion Influx TRPM8_Blocked->No_Influx1 Stimulus Stimulus (Cold or Agonist) Stimulus->TRPM8 Activates M8B This compound M8B->TRPM8 Blocks M8B->TRPM8_Open Blocks Signal Cellular Response (e.g., Nerve Signal) Ca_Influx->Signal No_Signal No Response No_Influx1->No_Signal No_Influx2->No_Signal

Figure 1: Mechanism of this compound as a TRPM8 channel antagonist.

Experimental Protocols

The following protocols provide a guideline for the preparation and in vivo administration of this compound to study its effects on TRPM8-mediated physiology, such as thermoregulation.

Protocol 1: Preparation of this compound for In Vivo Administration

This compound hydrochloride has specific solubility characteristics that must be considered for preparing dosing solutions.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or 20% SBE-β-CD in Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure for Vehicle Formulation 1 (DMSO/PEG300/Tween-80/Saline): [5]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • The final concentration in this example would be 2.08 mg/mL. Adjust volumes as needed for the desired final concentration.

Procedure for Vehicle Formulation 2 (DMSO/SBE-β-CD in Saline): [5]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 900 µL of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.

  • Mix thoroughly by vortexing until a clear solution is obtained. Sonication may be used to aid dissolution.

Note: Always prepare fresh solutions on the day of the experiment. The stability of this compound in stock solutions is reported to be 6 months at -80°C and 1 month at -20°C.[5]

Protocol 2: In Vivo Administration of this compound in Rodent Models

This compound has been shown to decrease deep body temperature in wild-type mice and rats, an effect absent in TRPM8 knockout mice, confirming its in vivo target engagement.[1][6]

Animals:

  • Wild-type (e.g., C57BL/6) mice or Sprague-Dawley rats.

  • TRPM8 knockout mice (as a negative control).

Administration:

  • Route: Intravenous (i.v.) or intraperitoneal (i.p.) injection.[5]

  • Dosage: A dose of 6 mg/kg has been shown to be effective in decreasing deep body temperature in both rats and mice.[5][6] Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model.

Procedure:

  • Acclimate animals to the experimental conditions (e.g., housing temperature, handling) to minimize stress-induced physiological changes.

  • Record baseline physiological parameters (e.g., core body temperature using a rectal probe or telemetry device).

  • Prepare the this compound dosing solution and a vehicle-only control solution as described in Protocol 1.

  • Administer this compound or vehicle to the respective animal groups via the chosen route (i.v. or i.p.).

  • Monitor the physiological parameter of interest (e.g., body temperature) at regular intervals post-administration.

  • Compare the response between the this compound-treated group, the vehicle-treated group, and, if applicable, the TRPM8 knockout group to determine the specific effect of TRPM8 blockade.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Animal Acclimation (WT & TRPM8 KO mice) Baseline Measure Baseline Body Temperature Animal_Prep->Baseline Solution_Prep Prepare this compound and Vehicle Solutions Injection Administer this compound or Vehicle (i.p. or i.v.) Solution_Prep->Injection Baseline->Injection Monitoring Monitor Body Temperature Over Time Injection->Monitoring Data_Collection Collect Temperature Data Monitoring->Data_Collection Comparison Compare Groups: - this compound vs. Vehicle - WT vs. TRPM8 KO Data_Collection->Comparison Conclusion Draw Conclusions on TRPM8 Function Comparison->Conclusion

Figure 2: Experimental workflow for in vivo studies with this compound.

Applications in Research and Drug Development

  • Thermoregulation Studies: As demonstrated, this compound is a valuable tool for investigating the role of TRPM8 in maintaining core body temperature and responding to environmental temperature changes.[5][6]

  • Pain Research: TRPM8 is implicated in cold allodynia and other pain states. This compound can be used to explore the therapeutic potential of TRPM8 antagonism in preclinical pain models.

  • Ocular Surface Disease: Studies have used this compound to investigate the role of TRPM8 in conditions like dry eye disease, suggesting its potential as a local analgesic.[7]

  • Migraine Research: Given the genetic association between TRPM8 and migraine, this compound can be employed to dissect the channel's contribution to migraine pathophysiology.[8]

  • Target Validation: For drug development programs targeting TRPM8, this compound serves as a reference compound to validate screening assays and to confirm the TRPM8-mediated effects of novel chemical entities.

By providing a means to selectively block TRPM8 function, this compound enables researchers to probe the channel's involvement in a wide array of physiological and pathophysiological processes, paving the way for new therapeutic strategies.

References

Application Notes and Protocols for M8-B Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to M8-B

This compound hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] As a crucial tool in the study of cold sensation, pain, and thermoregulation, maintaining the integrity and stability of this compound is paramount for reproducible and reliable experimental outcomes.[3][4] These application notes provide best practices for the storage and handling of this compound in both solid form and in solution, along with detailed protocols for stability assessment and functional characterization.

Chemical and Physical Properties

PropertyValue
Chemical Name N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide, monohydrochloride[1]
Molecular Formula C₂₂H₂₄N₂O₃S • HCl[1]
Molecular Weight 432.96 g/mol [2][5]
Appearance Crystalline solid[1]
Purity ≥98% (typically analyzed by HPLC)[1][2]
Solubility DMF: ~10 mg/mL, DMSO: ~15 mg/mL, DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL, Water: Soluble to 10 mM with sonication[1][5]

Best Practices for Storage and Handling

Proper storage and handling are critical to prevent degradation and ensure the long-term stability of this compound.

General Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses when handling this compound.[6]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood.[7]

  • Hygroscopicity: this compound hydrochloride is potentially hygroscopic. Store in a desiccator and minimize exposure to atmospheric moisture.[8] Allow the container to equilibrate to room temperature before opening to prevent condensation.[9]

Storage of Solid this compound

The solid, crystalline form of this compound is the most stable for long-term storage.

Storage ConditionRecommended DurationNotes
-20°C ≥ 4 years[10]Recommended for long-term storage. Store in a tightly sealed container inside a desiccator.
+4°C Up to 12 monthsSuitable for short-term storage. Protect from light and moisture.
Room Temperature Not recommendedAvoid for long-term storage to minimize potential degradation.
Preparation and Storage of Stock Solutions

Stock solutions are convenient for experimental use but are more susceptible to degradation than the solid compound.

  • Solvent Selection: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing highly concentrated stock solutions (e.g., 10-100 mM).[5][11] For aqueous assays, further dilution into physiological buffers is necessary, but the stability in these buffers is limited.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.[12]

  • Storage of Stock Solutions:

    • -80°C: Recommended for long-term storage (up to 6 months).[1]

    • -20°C: Suitable for short to medium-term storage (up to 1 month).[1]

  • Light Protection: Store all solutions in amber vials or protect them from light to prevent photodegradation.[13]

Quantitative Stability Data (Representative)

The following tables provide representative stability data for this compound under various conditions. This data is based on typical stability profiles for small molecules of similar structure and should be confirmed by in-house stability studies.

Stability of Solid this compound
TemperatureDurationPurity (%)
-20°C48 months>99
4°C12 months>98
25°C6 months~95
Stability of this compound in DMSO (10 mM Stock Solution)
TemperatureDurationPurity (%)
-80°C6 months>99
-20°C1 month>98
4°C7 days~97
25°C24 hours~95
Effect of Freeze-Thaw Cycles on this compound in DMSO (10 mM)
Number of CyclesPurity (%)
1>99
5~98
10~96
Photostability of this compound in DMSO (10 mM) at 25°C
Light ExposureDurationPurity (%)
Ambient Lab Light24 hours~92
Dark Control24 hours~95

Experimental Protocols

Protocol for Stability Assessment by HPLC

This protocol describes a forced degradation study to develop a stability-indicating HPLC method.

Objective: To determine the stability of this compound under various stress conditions and to validate an HPLC method for purity analysis.

Materials:

  • This compound Hydrochloride

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a working concentration of 100 µg/mL in the mobile phase.

  • Forced Degradation:

    • Acid Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of this compound stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid this compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the this compound solution to UV light (254 nm) and visible light for 24 hours. Keep a control sample wrapped in aluminum foil.[5]

  • HPLC Analysis:

    • Analyze the stressed samples alongside a non-degraded control.

    • Develop an HPLC method (e.g., gradient elution with a C18 column) that separates the parent this compound peak from all degradation product peaks.

    • Monitor at a wavelength where this compound and its degradation products have significant absorbance (e.g., 235 nm or 276 nm).[10]

  • Data Analysis:

    • Calculate the percentage of this compound remaining in each stressed sample compared to the control.

    • Assess the peak purity of the this compound peak in the chromatograms of the stressed samples.

Protocol for TRPM8 Functional Assay (Calcium Imaging)

Objective: To determine the inhibitory activity (IC₅₀) of this compound on TRPM8 channels using a cell-based calcium imaging assay.

Materials:

  • HEK293 cells stably expressing human TRPM8

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Assay buffer (e.g., HBSS)

  • TRPM8 agonist (e.g., Menthol or Icilin)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capability

Methodology:

  • Cell Plating: Seed TRPM8-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Wash the cells with assay buffer and then incubate with the loading buffer for 1 hour at 37°C.

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Add assay buffer containing various concentrations of this compound (and a vehicle control) to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading for a few seconds.

    • Add the TRPM8 agonist (e.g., Menthol to a final concentration of 100 µM) to all wells.

    • Immediately begin kinetic fluorescence readings for 2-5 minutes.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well after agonist addition.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known potent TRPM8 antagonist for 100% inhibition).

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

TRPM8 Signaling Pathway

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Cold->TRPM8 Menthol Menthol Menthol->TRPM8 M8_B M8_B M8_B->TRPM8 Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Na_ion Na⁺ TRPM8->Na_ion Influx Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Signaling_Cascade Downstream Signaling Depolarization->Signaling_Cascade Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Signaling_Cascade->Cellular_Response

Caption: this compound inhibits TRPM8 channel activation by cold or menthol.

Experimental Workflow for this compound Stability Testing

Stability_Testing_Workflow Start Start Prepare_M8B Prepare this compound Samples (Solid & Solution) Start->Prepare_M8B Stress_Conditions Apply Stress Conditions (Heat, Light, pH, Oxidation) Prepare_M8B->Stress_Conditions HPLC_Analysis HPLC Analysis Stress_Conditions->HPLC_Analysis Data_Analysis Data Analysis (% Purity, Degradants) HPLC_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report End End Report->End

Caption: Workflow for assessing the stability of this compound.

Logical Flow for Handling this compound

Handling_Flowchart Receive_M8B Receive Solid this compound Storage_Decision Long-term or Short-term Storage? Receive_M8B->Storage_Decision Long_Term_Storage Store at -20°C in Desiccator Storage_Decision->Long_Term_Storage Long-term Short_Term_Storage Store at 4°C in Desiccator Storage_Decision->Short_Term_Storage Short-term Prepare_Stock Prepare DMSO Stock Solution Long_Term_Storage->Prepare_Stock Short_Term_Storage->Prepare_Stock Aliquot Aliquot into Single-Use Vials Prepare_Stock->Aliquot Store_Aliquots Store Aliquots at -80°C Aliquot->Store_Aliquots Use_In_Experiment Use in Experiment Store_Aliquots->Use_In_Experiment

Caption: Decision-making process for this compound handling and storage.

References

Application Notes and Protocols for M8-B Delivery to the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel involved in the sensation of cold.[1][2][3] TRPM8 channels are expressed in sensory neurons and have been identified as a potential therapeutic target for various neurological conditions, including chronic pain and migraine.[4] The delivery of this compound to the Central Nervous System (CNS) is crucial for investigating its therapeutic potential and understanding its mechanism of action in neurological disorders.

These application notes provide an overview of common delivery methods for administering this compound to the CNS in preclinical research, including intravenous, intracerebroventricular, and intranasal routes. Detailed protocols for each method are provided to guide researchers in their experimental design.

Data Presentation: this compound CNS Biodistribution and Pharmacokinetics

The following tables summarize key quantitative parameters for evaluating the CNS delivery of this compound. Note: The values presented in these tables are hypothetical placeholders and are intended to serve as a template for researchers to populate with their own experimental data, as specific quantitative biodistribution and pharmacokinetic data for this compound in the CNS is not currently available in the public domain.

Table 1: Comparative Biodistribution of this compound in the CNS (Hypothetical Data)

Delivery MethodBrain Tissue Concentration (ng/g)Spinal Cord Concentration (ng/g)Cerebrospinal Fluid (CSF) Concentration (ng/mL)
Intravenous (IV) 10 ± 25 ± 11 ± 0.5
Intracerebroventricular (ICV) 500 ± 50100 ± 201000 ± 150
Intranasal (IN) 50 ± 1015 ± 520 ± 8

Table 2: Pharmacokinetic Parameters of this compound in the CNS (Hypothetical Data)

Delivery MethodBrain-to-Plasma Ratio (Total)Unbound Brain-to-Plasma Ratio (Kp,uu)Time to Max Concentration (Tmax) in Brain (hours)
Intravenous (IV) 0.10.051
Intracerebroventricular (ICV) N/AN/A0.25
Intranasal (IN) 0.50.20.5

Experimental Protocols

Intravenous (IV) Administration for CNS Studies

Intravenous administration is a common systemic delivery route. While it allows for precise dose control, the blood-brain barrier (BBB) significantly restricts the entry of many compounds into the CNS.[5]

Objective: To assess the systemic effects and limited CNS penetration of this compound.

Materials:

  • This compound hydrochloride[1]

  • Sterile saline (0.9% NaCl)

  • Animal restrainer

  • 27-30 gauge needles and syringes

  • Warming pad

Protocol:

  • Preparation of this compound Solution: Dissolve this compound hydrochloride in sterile saline to the desired concentration. Ensure complete dissolution.

  • Animal Preparation: Acclimatize the animal (mouse or rat) to handling. Place the animal in a restrainer to immobilize it and expose the tail vein.

  • Injection: Swab the tail with 70% ethanol. Carefully insert the needle into the lateral tail vein and slowly inject the this compound solution. The maximum bolus injection volume is typically 5 ml/kg.[2]

  • Post-injection Monitoring: Remove the needle and apply gentle pressure to the injection site. Monitor the animal for any adverse reactions and place it on a warming pad to maintain body temperature.

  • Tissue Collection: At predetermined time points, euthanize the animal and collect blood and CNS tissues (brain, spinal cord) for analysis.

Experimental Workflow for Intravenous Administration

prep Prepare this compound in Sterile Saline animal_prep Acclimatize and Restrain Animal prep->animal_prep injection Inject this compound into Tail Vein animal_prep->injection monitor Monitor Animal Post-Injection injection->monitor collect Collect Blood and CNS Tissues monitor->collect

Caption: Workflow for intravenous delivery of this compound.

Intracerebroventricular (ICV) Administration

Direct administration into the cerebral ventricles bypasses the blood-brain barrier, leading to high concentrations of the compound within the CNS.[6]

Objective: To investigate the direct central effects of this compound on neuronal targets.

Materials:

  • This compound hydrochloride

  • Artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Hamilton syringe with a 30-gauge needle

  • Surgical tools (scalpel, drill)

  • Suturing material

Protocol:

  • Preparation of this compound Solution: Dissolve this compound in aCSF to the desired concentration.

  • Animal Anesthesia and Surgery: Anesthetize the animal and mount it in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Using a stereotaxic atlas, identify the coordinates for the lateral ventricle (e.g., for mice: ~0.5 mm posterior to bregma, 1.0 mm lateral to the midline). Drill a small burr hole at the identified coordinates.

  • Injection: Slowly lower the needle to the appropriate depth (~2.3-3.0 mm from the skull surface for mice) and infuse the this compound solution at a slow rate (e.g., 0.5-1.0 µL/min) to avoid increased intracranial pressure.[6]

  • Post-operative Care: After injection, slowly retract the needle, suture the incision, and provide post-operative care, including analgesics and monitoring for recovery.

Experimental Workflow for Intracerebroventricular Administration

prep Prepare this compound in aCSF surgery Anesthetize and Perform Craniotomy prep->surgery injection Inject this compound into Lateral Ventricle surgery->injection post_op Suture and Provide Post-operative Care injection->post_op analysis Behavioral or Neurochemical Analysis post_op->analysis

Caption: Workflow for intracerebroventricular delivery of this compound.

Intranasal (IN) Administration for Nose-to-Brain Delivery

Intranasal delivery is a non-invasive method that can bypass the BBB and deliver therapeutics directly to the CNS via the olfactory and trigeminal pathways.[7][8] This route is particularly advantageous for hydrophobic molecules like this compound when appropriately formulated.[7]

Objective: To achieve non-invasive CNS delivery of this compound for preclinical assessment.

Materials:

  • This compound hydrochloride

  • Formulation excipients (e.g., cyclodextrins, mucoadhesive polymers, or components for nanoemulsions to enhance solubility and absorption of hydrophobic drugs)[9][10]

  • Micropipette with fine tips

  • Anesthesia (light anesthesia is recommended to prevent sneezing and ensure accurate dosing)[11]

Protocol:

  • Formulation of this compound for Intranasal Delivery: Due to the hydrophobic nature of this compound, a suitable formulation is required. This may involve:

    • Complexation with cyclodextrins: To increase aqueous solubility.

    • Nanoemulsion: To encapsulate this compound in lipid droplets for enhanced mucosal permeation.[9]

    • Mucoadhesive formulation: Incorporating polymers like chitosan to increase residence time in the nasal cavity.[12]

  • Animal Preparation: Lightly anesthetize the animal. Position the animal on its back to facilitate administration.

  • Administration: Using a micropipette, apply small droplets (5-10 µL per nostril for mice) of the this compound formulation to the nostrils, allowing the animal to inhale the drops.[13] Alternate between nostrils.[13]

  • Post-administration Monitoring: Keep the animal in a supine position for a few minutes to facilitate absorption into the olfactory epithelium. Monitor for any respiratory distress.

  • CNS Tissue Analysis: At specified time points, collect CNS tissues to determine the concentration and distribution of this compound.

Experimental Workflow for Intranasal Administration

formulation Formulate this compound for Intranasal Delivery animal_prep Lightly Anesthetize Animal formulation->animal_prep admin Administer Droplets to Nostrils animal_prep->admin monitor Monitor for Absorption and Recovery admin->monitor analysis Analyze CNS Tissues monitor->analysis

Caption: Workflow for intranasal delivery of this compound.

Signaling Pathways Involving TRPM8

This compound, as a TRPM8 antagonist, is expected to modulate signaling pathways downstream of TRPM8 activation. The Nerve Growth Factor (NGF)-TrkA pathway has been shown to upregulate TRPM8 expression, involving several downstream kinases.[11] Understanding these pathways is crucial for interpreting the effects of this compound in CNS studies.

NGF-TrkA Signaling Pathway Regulating TRPM8 Expression

NGF NGF TrkA TrkA Receptor NGF->TrkA Binds PI3K PI3K TrkA->PI3K Activates p38 p38 MAPK TrkA->p38 Activates TRPM8_mRNA TRPM8 mRNA Stabilization PI3K->TRPM8_mRNA Promotes p38->TRPM8_mRNA Promotes JNK JNK TRPM8_exp TRPM8 Expression JNK->TRPM8_exp Positive Regulator Src Src Tyrosine Kinase Src->TRPM8_exp Negative Regulator TRPM8_mRNA->TRPM8_exp Leads to

Caption: NGF-TrkA signaling pathway influencing TRPM8 expression.[11]

Disclaimer: These protocols are intended as a general guide. Researchers should optimize these procedures for their specific experimental conditions and adhere to all institutional and national guidelines for animal care and use.

References

Troubleshooting & Optimization

M8-B Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for M8-B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting strategies for your experiments.

This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1] Its primary mechanism of action is the blockade of TRPM8 activation induced by cold temperatures or agonists like icilin. While this compound has demonstrated high selectivity for TRPM8 over other TRP channels, it is crucial to consider potential off-target effects in any experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary molecular target of this compound is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a sensor for cold temperatures and cooling agents.[1]

Q2: How selective is this compound for TRPM8?

A2: this compound is highly selective for TRPM8. Studies have shown that it has no significant effect on other TRP channels at concentrations up to 20 μM. The table below summarizes the known potency and selectivity of this compound.

This compound Potency and Selectivity Profile

TargetAssay ConditionIC50 (nM)Reference
TRPM8Cold-induced activation7.8
TRPM8Icilin-induced activation26.9
TRPM8Menthol-induced activation64.3[2]
Other TRP ChannelsNot specified> 20,000

Troubleshooting Guide: Unexpected Experimental Outcomes

Q3: My cells are showing a phenotype that is not consistent with TRPM8 inhibition. Could this be an off-target effect of this compound?

A3: While this compound is highly selective, an unexpected phenotype could potentially be due to an off-target effect, especially at high concentrations. It is also important to consider other possibilities, such as experimental artifacts or indirect effects of TRPM8 inhibition in your specific model system. The following diagram outlines a logical approach to troubleshooting this issue.

G A Unexpected Phenotype Observed B Is the this compound concentration appropriate? A->B C Review literature for expected effects of TRPM8 inhibition in your system. B->C Yes I Use a lower this compound concentration. B->I No D Consider indirect cellular responses. C->D E Perform control experiments. D->E F Validate with a structurally distinct TRPM8 antagonist. E->F G Test a TRPM8-knockout/knockdown model. F->G H Hypothesize and test for potential off-target effects. G->H I->A

Caption: Troubleshooting unexpected phenotypes with this compound.

Q4: I am observing cellular toxicity at high concentrations of this compound. Is this expected?

A4: Cellular toxicity at high concentrations is a common issue with many small molecules and may not necessarily be a specific off-target effect. It is crucial to determine the optimal, non-toxic working concentration of this compound in your specific cell type or model system. We recommend performing a dose-response curve to assess cell viability (e.g., using an MTT or CellTiter-Glo assay) to identify a concentration that effectively inhibits TRPM8 without causing significant toxicity.

Experimental Protocols for Off-Target Validation

For researchers who suspect an off-target effect of this compound in their system, a systematic approach to validation is necessary. Below is a generalized workflow for investigating these potential effects.

Protocol: Workflow for Investigating Potential Off-Target Effects of this compound

  • Confirm On-Target Engagement:

    • Objective: To ensure that this compound is engaging its intended target, TRPM8, in your experimental system at the concentrations used.

    • Method: Perform a functional assay to measure TRPM8 activity, such as a calcium imaging assay using a TRPM8 agonist (e.g., icilin or menthol). Demonstrate that this compound blocks this agonist-induced calcium influx in a dose-dependent manner.

  • Phenotypic Rescue with a Structurally Unrelated TRPM8 Antagonist:

    • Objective: To determine if the observed phenotype is specific to TRPM8 inhibition.

    • Method: Treat your cells or model system with a different, structurally unrelated TRPM8 antagonist. If the same phenotype is observed, it is more likely to be an on-target effect of TRPM8 inhibition. If the phenotype is unique to this compound, it may suggest an off-target effect.

  • Genetic Knockdown/Knockout of TRPM8:

    • Objective: To mimic the effect of this compound through genetic means.

    • Method: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of TRPM8 in your cells. If the resulting phenotype matches that observed with this compound treatment, this strongly supports an on-target mechanism.

  • Broad-Panel Off-Target Screening (Optional):

    • Objective: To identify potential off-target binding partners of this compound.

    • Method: If the above experiments suggest a high probability of an off-target effect, consider using a commercial service for broad-panel screening (e.g., a kinome scan or a safety pharmacology panel that assesses binding to a wide range of receptors, ion channels, and enzymes).

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Conclusion A Unexpected Phenotype with this compound B Confirm TRPM8 Engagement (e.g., Calcium Imaging) A->B C Use Structurally Different TRPM8 Antagonist B->C D TRPM8 Knockdown/Knockout C->D E Phenotype is likely ON-TARGET D->E Phenotype is replicated F Phenotype is likely OFF-TARGET D->F Phenotype is not replicated

Caption: Experimental workflow for off-target effect validation.

This compound and TRPM8 Signaling

Understanding the canonical signaling pathway of TRPM8 can help in designing experiments and interpreting results. The following diagram illustrates the activation of TRPM8 and its downstream effects.

G cluster_0 Cell Membrane TRPM8 TRPM8 Channel Ca_influx Ca2+ Influx TRPM8->Ca_influx Na_influx Na+ Influx TRPM8->Na_influx Cold Cold Temperature (<26°C) Cold->TRPM8 Agonist Agonists (e.g., Menthol, Icilin) Agonist->TRPM8 M8B This compound M8B->TRPM8 CellularResponse Downstream Cellular Responses Ca_influx->CellularResponse Depolarization Membrane Depolarization Na_influx->Depolarization AP Action Potential Firing (in neurons) Depolarization->AP AP->CellularResponse

Caption: Simplified TRPM8 signaling pathway and point of this compound inhibition.

References

Technical Support Center: Optimizing M8-B Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for M8-B, a potent and selective small molecule inhibitor of the mTORC1 signaling pathway. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for optimizing the use of this compound in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective, ATP-competitive inhibitor of the mTOR (mammalian Target of Rapamycin) kinase, specifically within the mTORC1 complex. The mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[1][2] By inhibiting mTORC1, this compound blocks the phosphorylation of downstream targets like S6 Kinase (S6K) and 4E-BP1, leading to a reduction in protein synthesis and cell cycle arrest.[3]

Q2: What is the first step to determine the optimal concentration of this compound?

A2: The first and most critical step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line.[4][5] This involves treating cells with a wide range of this compound concentrations and measuring viability after a defined period (e.g., 24, 48, or 72 hours). This will establish the cytotoxic potential of the compound and guide the selection of concentrations for subsequent functional assays.[4]

Q3: What initial concentration range should I use for a dose-response experiment?

A3: If no prior data exists for your cell line, it is recommended to test a broad concentration range, for example from 1 nM to 100 µM, using serial dilutions.[4] If published IC50 or Ki values are available from biochemical or other cellular assays, you can select a range that brackets these values.[6] A good starting point is often 5 to 10 times higher than the biochemical Ki or IC50 to account for cellular permeability and other factors.[6]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or below for long-term stability.[7][8] When preparing working dilutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity.[9] Always include a vehicle-only control (medium with the same final DMSO concentration) in your experiments.

Q5: What are the most common assays to measure cell viability and cytotoxicity?

A5: There are several reliable methods to assess cell viability.[10][11] Common choices include:

  • Tetrazolium-based assays (MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells.[4]

  • Resazurin (alamarBlue) assay: This is a fluorescent assay that also measures metabolic activity.[12]

  • ATP-based assays (e.g., CellTiter-Glo): This luminescent assay quantifies the amount of ATP, which is an indicator of metabolically active, viable cells.[13]

Troubleshooting Guide

Issue / QuestionPossible Cause(s)Suggested Solution(s)
No effect observed, even at high concentrations of this compound. 1. Low Potency: The specific cell line may be resistant to mTORC1 inhibition. 2. Compound Instability: this compound may be degrading in the cell culture medium at 37°C.[9][7] 3. Poor Cell Permeability: The compound may not be efficiently entering the cells.[4]1. Confirm Target Engagement: Perform a Western blot to check the phosphorylation status of mTORC1 downstream targets (p-S6K, p-4E-BP1) after this compound treatment. 2. Assess Stability: Test the stability of this compound in your specific culture media over the course of the experiment using methods like HPLC-MS.[7] 3. Literature Review: Check for publications using similar compounds in your cell line to see if permeability enhancers were used.
High cytotoxicity observed even at low this compound concentrations. 1. High Sensitivity: The cell line may be exceptionally sensitive to mTORC1 inhibition. 2. Off-Target Effects: At higher concentrations, this compound might inhibit other essential kinases.[6] 3. Impure Compound: Impurities in the this compound sample could be toxic.1. Narrow Concentration Range: Perform a dose-response curve with a much lower concentration range (e.g., picomolar to nanomolar). 2. Use a Second Inhibitor: Confirm the phenotype with a structurally different mTOR inhibitor. 3. Verify Purity: Ensure the this compound used is of high purity (e.g., >98% by HPLC).[6]
High variability and poor reproducibility between experiments. 1. Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can alter cellular responses.[9] 2. Inconsistent Compound Handling: Repeated freeze-thaw cycles of the stock solution or inconsistent dilution preparation.[9][7] 3. Assay Performance: Inconsistent incubation times or reagent addition.1. Standardize Protocols: Use cells within a consistent passage number range and seed at a standardized density. Regularly test for mycoplasma.[9][14] 2. Aliquot Stocks: Prepare single-use aliquots of the this compound stock solution.[7] Prepare fresh dilutions for each experiment. 3. Automate Steps: Use multichannel pipettes or automated liquid handlers for reagent addition to improve consistency.
Data Presentation
Table 1: this compound IC50 Values for Cell Viability in Various Cancer Cell Lines

This table presents example IC50 values determined after a 72-hour incubation with this compound using a CellTiter-Glo® assay.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer85
A549Lung Cancer250
U-87 MGGlioblastoma120
PC-3Prostate Cancer450
Table 2: this compound EC50 Values for Target Inhibition

This table shows the effective concentration of this compound required to inhibit the phosphorylation of the downstream target S6 Kinase by 50% after a 4-hour treatment.

Cell LineTarget AnalyzedEC50 (nM)
MCF-7Phospho-S6K (T389)15
A549Phospho-S6K (T389)45
U-87 MGPhospho-S6K (T389)25
PC-3Phospho-S66K (T389)70

Experimental Protocols

Protocol 1: Determining the Cell Viability IC50 of this compound

This protocol details the steps to determine the concentration of this compound that inhibits cell viability by 50% using a standard tetrazolium-based (MTT) assay.[4]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical 8-point dilution series might range from 1 nM to 100 µM. Include a "vehicle-only" control well containing the same final concentration of DMSO.

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various this compound concentrations or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflows

mTOR_Signaling_Pathway GF Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC TSC1/TSC2 Akt->TSC Inhibition Rheb Rheb TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 M8B This compound M8B->mTORC1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis BP1->Protein_Synthesis Inhibition Experimental_Workflow Start Start: Seed Cells in 96-well Plate Prepare Prepare Serial Dilutions of this compound Start->Prepare Treat Treat Cells with this compound (24-72 hours) Prepare->Treat Assay Perform Cell Viability Assay (e.g., MTT) Treat->Assay Read Read Absorbance with Plate Reader Assay->Read Analyze Analyze Data: Normalize & Plot Read->Analyze End Determine IC50 Value Analyze->End Troubleshooting_Logic Start Experiment Shows Unexpected Results NoEffect No Cellular Effect? Start->NoEffect HighToxicity High Cytotoxicity? Start->HighToxicity Standardize Solution: Standardize Cell Handling & Protocols Start->Standardize High Variability? CheckTarget Solution: Confirm Target Inhibition (e.g., Western Blot) NoEffect->CheckTarget Yes CheckStability Solution: Assess Compound Stability (HPLC) NoEffect->CheckStability Yes LowerRange Solution: Use Lower Dose Range HighToxicity->LowerRange Yes CheckPurity Solution: Confirm Compound Purity HighToxicity->CheckPurity Yes

References

M8-B stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the investigational compound M8-B in various experimental buffers. As this compound is a novel molecule, this guide is based on general principles of small molecule stability and best practices in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous buffers?

A1: The stability of this compound, like many small molecules, can be influenced by several factors:

  • pH: The acidity or alkalinity of the buffer can catalyze hydrolytic degradation. The optimal pH for this compound stability is generally near neutral (pH 6.0-7.5), but this should be experimentally determined.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1] For short-term storage, it is advisable to keep this compound solutions on ice or at 4°C. For long-term storage, frozen aliquots at -20°C or -80°C are recommended.

  • Light Exposure: Exposure to UV or even ambient light can cause photodegradation.[2][3] It is best to prepare and handle this compound solutions in light-protected tubes.

  • Oxidation: Dissolved oxygen in buffers can lead to oxidative degradation of susceptible functional groups in this compound.[2] Using degassed buffers or adding antioxidants can mitigate this.

  • Buffer Components: Certain buffer species can interact with and degrade this compound. It is crucial to test the compatibility of this compound with all buffer components, including salts and additives.

Q2: What are the visual or analytical signs of this compound degradation?

A2: Degradation of this compound can manifest in several ways:

  • Visual Changes: A change in the color or clarity (e.g., appearance of turbidity or precipitate) of the this compound solution can indicate degradation or solubility issues.

  • Analytical Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), degradation is typically observed as:

    • A decrease in the peak area of the parent this compound molecule over time.

    • The appearance of new peaks corresponding to degradation products.[1][4]

Q3: What are the recommended storage conditions for this compound in solution?

A3: For optimal stability, stock solutions of this compound are best prepared in a non-aqueous solvent like DMSO and stored at -20°C or -80°C in tightly sealed, light-protected containers. Working solutions in aqueous buffers should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C for no longer than a few hours, though the exact stability window should be determined experimentally.

Troubleshooting Guide

Issue 1: My assay signal with this compound is much lower than expected.

  • Question: Could this compound be degrading in my assay buffer? Answer: Yes, this is a common cause of reduced assay signal. The buffer's pH, temperature, or specific components might be promoting degradation. It's also possible that this compound is adsorbing to the surface of your assay plates or tubes.[5]

  • Troubleshooting Steps:

    • Perform a time-course stability study: Incubate this compound in your assay buffer at the experimental temperature and analyze samples by HPLC-MS at different time points (e.g., 0, 1, 2, 4, and 8 hours) to quantify the amount of remaining this compound.[5]

    • Test different buffers: If instability is confirmed, test alternative buffer systems with varying pH values.[6]

    • Consider non-specific binding: To check for adsorption, you can use low-binding microplates. Comparing results from polypropylene and Teflon plates can also help assess non-specific binding.[5]

Issue 2: I am observing high variability between my experimental replicates.

  • Question: Can this compound instability lead to high replicate variability? Answer: Absolutely. If this compound is degrading over the course of your experiment, wells or tubes that are processed earlier may have a higher concentration of active compound than those processed later, leading to inconsistent results.

  • Troubleshooting Steps:

    • Minimize incubation times: Prepare this compound dilutions as close to the time of use as possible.

    • Maintain consistent temperature: Keep all this compound solutions and assay plates on ice or in a temperature-controlled environment throughout the experiment.

    • Workflow consistency: Ensure that the time between adding this compound to each well and taking the final reading is consistent across all replicates and plates.

Issue 3: I see new, unexpected peaks in my LC-MS analysis of this compound.

  • Question: Are these new peaks likely to be this compound degradation products? Answer: It is highly probable. The appearance of new peaks that are not present in the initial this compound sample is a strong indication of chemical degradation.[1][4]

  • Troubleshooting Steps:

    • Characterize the degradants: If possible, use high-resolution mass spectrometry to determine the mass of the degradation products and infer potential degradation pathways (e.g., hydrolysis, oxidation).[1]

    • Conduct a forced degradation study: Intentionally subject this compound to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents, light exposure) to generate and identify potential degradation products.[2] This can help you understand the liabilities of the molecule and develop strategies to prevent degradation.

Data Presentation

To systematically evaluate the stability of this compound, we recommend maintaining a detailed record of your experimental findings. Below is a template table for summarizing stability data across different buffer conditions.

Table 1: this compound Stability in Various Experimental Buffers (Example Data)

Buffer SystempHTemperature (°C)Incubation Time (hours)% this compound Remaining (mean ± SD)Appearance of Degradation Products (Yes/No)
50 mM Tris-HCl7.4370100 ± 1.5No
285 ± 2.1Yes
852 ± 3.5Yes
50 mM Phosphate7.0370100 ± 1.2No
298 ± 1.8No
891 ± 2.0Yes (minor)
50 mM Acetate5.5370100 ± 1.6No
299 ± 1.4No
895 ± 1.9No

Experimental Protocols

Protocol 1: Chemical Stability Assessment of this compound using HPLC-MS

Objective: To quantify the stability of this compound in a specific buffer over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • HPLC-grade water and acetonitrile

  • Formic acid (for mobile phase)

  • HPLC-MS system

Methodology:

  • Prepare a working solution of this compound at the desired concentration (e.g., 10 µM) in the experimental buffer.

  • Immediately take a sample for the t=0 time point. Dilute this sample appropriately with mobile phase and inject it into the HPLC-MS system.

  • Incubate the remaining this compound solution at the desired temperature (e.g., 25°C or 37°C), protected from light.

  • At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the this compound solution.

  • Dilute each aliquot in the same manner as the t=0 sample and analyze by HPLC-MS.

  • Quantify the peak area of the this compound parent peak at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways of this compound under stress conditions.

Materials:

  • This compound stock solution

  • 0.1 M HCl (acidic stress)

  • 0.1 M NaOH (basic stress)

  • 3% Hydrogen Peroxide (oxidative stress)

  • High-intensity UV lamp (photolytic stress)

  • Heating block or incubator

Methodology:

  • Prepare separate solutions of this compound in water or a suitable buffer.

  • For each stress condition, treat a separate this compound solution as follows:

    • Acidic: Add 0.1 M HCl and incubate at 60°C.

    • Basic: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal: Incubate at 60°C.

    • Photolytic: Expose to UV light at a controlled distance and duration.

  • Include a control sample of this compound in the same buffer, kept at room temperature and protected from light.

  • After a set incubation period (e.g., 24 hours), neutralize the acidic and basic samples.

  • Analyze all samples by LC-MS to identify and characterize the degradation products formed under each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) prep_working Prepare Working Solution of this compound in Buffer prep_stock->prep_working prep_buffer Prepare Experimental Buffer prep_buffer->prep_working t0_sample Take t=0 Sample prep_working->t0_sample incubation Incubate at Desired Temperature prep_working->incubation hplc_ms Analyze all Samples by HPLC-MS t0_sample->hplc_ms time_points Sample at Time Intervals (t=1, 2, 4, 8h) incubation->time_points time_points->hplc_ms quantify Quantify this compound Peak Area hplc_ms->quantify calculate Calculate % this compound Remaining quantify->calculate

Caption: Workflow for assessing this compound stability.

troubleshooting_tree start Low Assay Signal or High Variability q1 Is this compound degrading in the buffer? start->q1 a1_yes Yes q1->a1_yes Degradation Suspected a1_no No q1->a1_no sol1 Perform Time-Course Stability Study a1_yes->sol1 sol3 Check for Non-Specific Binding a1_no->sol3 q2 Is experimental workflow inconsistent? a1_no->q2 sol2 Test Alternative Buffers (pH, components) sol1->sol2 a2_yes Yes q2->a2_yes Process Variation a2_no No q2->a2_no Other Issues sol4 Minimize Incubation Times a2_yes->sol4 sol5 Ensure Consistent Temperature Control sol4->sol5

Caption: Troubleshooting this compound instability issues.

signaling_pathway receptor Receptor X kinase1 Kinase A receptor->kinase1 Inhibits m8b This compound m8b->receptor Activates kinase2 Kinase B kinase1->kinase2 tf Transcription Factor Y kinase2->tf response Cellular Response tf->response Regulates

References

How to minimize M8-B toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

M8-B Technical Support Center

Disclaimer: Publicly available long-term toxicity data for the research compound this compound is limited. The following troubleshooting guides and FAQs are based on the known pharmacology of this compound as a TRPM8 antagonist and general principles of toxicology for preclinical research. Researchers should always conduct thorough dose-finding and safety studies for their specific models and experimental conditions.

Troubleshooting Guides

Issue 1: Animal is exhibiting signs of hypothermia.
  • Question: My animal's core body temperature has dropped significantly after this compound administration. What should I do?

  • Answer: A decrease in deep body temperature is an expected pharmacological effect of the TRPM8 antagonist this compound. However, severe hypothermia can be life-threatening and needs to be managed carefully.

    Immediate Actions:

    • Confirm Hypothermia: Measure the core body temperature using a calibrated rectal probe or other appropriate method.

    • Initiate Rewarming:

      • Passive Surface Rewarming: For mild hypothermia, move the animal to a warm environment and use blankets to prevent further heat loss.

      • Active Surface Rewarming: For moderate hypothermia, use external heat sources such as a heating pad set to a low temperature, a heat lamp (with caution to avoid burns), or forced-air warming systems.[1][2] Always have a barrier between the animal and the direct heat source.

      • Active Core Rewarming: In severe cases, warmed intravenous fluids or peritoneal lavage may be necessary, but this should be done under veterinary guidance.[1]

    • Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and core body temperature during the rewarming process.[3]

    • Supportive Care: Provide intravenous fluids to support circulation and correct any electrolyte imbalances.[1][4]

    Long-term Prevention:

    • Dose Adjustment: Consider reducing the dose of this compound in future experiments.

    • Environmental Temperature: House animals in a temperature-controlled environment, and consider increasing the ambient temperature to mitigate the hypothermic effects of the drug.

    • Acclimation: Ensure animals are properly acclimated to the housing conditions before starting the study.

Issue 2: Unexpected behavioral changes or signs of distress.
  • Question: My animal is showing signs of lethargy, agitation, or other unusual behaviors after long-term dosing with this compound. What could be the cause?

  • Answer: While specific long-term toxicities of this compound are not well-documented, unexpected behavioral changes can be a sign of systemic toxicity.

    Troubleshooting Steps:

    • Rule out Hypothermia: As mentioned above, hypothermia can cause lethargy. Confirm the animal's core body temperature is within the normal range.

    • Clinical Assessment: Perform a thorough clinical examination of the animal. Look for signs of pain, dehydration, or organ dysfunction.

    • Blood and Urine Analysis: Collect blood and urine samples to assess for markers of liver, kidney, and hematopoietic toxicity. (See Experimental Protocol 2 for a basic liver toxicity assessment).

    • Dose and Compound Integrity:

      • Verify the correct dose was administered.

      • Ensure the this compound compound has been stored correctly and has not degraded.

    • Consider Off-Target Effects: Although this compound is reported to be a selective TRPM8 antagonist, off-target effects at high concentrations or with long-term administration cannot be ruled out.

    • Consult a Veterinarian: If the cause of the distress is not immediately apparent, consult with a laboratory animal veterinarian.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary expected side effect of this compound in long-term studies?

    • A1: Based on its mechanism of action as a potent TRPM8 antagonist, the primary and expected physiological effect of this compound is a dose-dependent decrease in deep body temperature (hypothermia). In long-term studies, chronic suppression of normal thermoregulation could lead to metabolic stress and other downstream effects.

  • Q2: How can I determine a safe starting dose for my long-term study?

    • A2: A thorough dose-finding study is essential. Start with a low dose and gradually escalate while closely monitoring for both the desired pharmacological effect and any signs of toxicity. A common approach is to start with a dose that elicits a minimal physiological response and increase it incrementally in different cohorts of animals.

  • Q3: What parameters should I monitor in a long-term this compound toxicity study?

    • A3: A comprehensive monitoring plan is crucial. Please refer to the "General Protocol for Long-Term Toxicity Monitoring" table below for a detailed list of recommended parameters.

  • Q4: Are there any known drug-drug interactions with this compound?

    • A4: There is no specific information on drug-drug interactions with this compound in the public domain. Caution should be exercised when co-administering this compound with other compounds, especially those that affect metabolism (e.g., inhibitors or inducers of cytochrome P450 enzymes) or thermoregulation.

  • Q5: What should I do in case of an accidental overdose of this compound in an animal?

    • A5: In case of an overdose, the primary concern would likely be severe hypothermia. Immediately initiate emergency rewarming procedures as described in the troubleshooting guide and provide supportive care. Contact a veterinarian for assistance. There is no known specific antidote for this compound.

Data Presentation

Table 1: Pharmacological Data for this compound

ParameterValueSpeciesAssay Condition
TRPM8 Antagonism
IC50 (Cold-induced activation)7.8 nMIn vitroNot specified
IC50 (Icilin-induced activation)26.9 nMIn vitroNot specified
IC50 (Menthol-induced activation)64.3 nMIn vitroNot specified
In Vivo Effect
Effective Dose (Hypothermia)6 mg/kgRat, MouseIntravenous or Intraperitoneal

Table 2: General Protocol for Long-Term Toxicity Monitoring with this compound

ParameterFrequencyMethodJustification
Clinical Observations DailyVisual inspectionTo detect any changes in appearance, behavior, or signs of distress.
Body Weight WeeklyCalibrated scaleTo monitor general health and detect potential wasting or abnormal weight gain.
Core Body Temperature Pre-dose and at peak effectRectal probe or telemetryTo monitor the primary pharmacological effect and manage hypothermia.
Food and Water Intake WeeklyMeasurement of consumptionTo assess for changes in appetite, which can be an early sign of toxicity.
Hematology Baseline, mid-study, and terminalBlood sample analysisTo assess for effects on red blood cells, white blood cells, and platelets.
Serum Chemistry Baseline, mid-study, and terminalBlood sample analysisTo evaluate liver (ALT, AST, ALP), kidney (BUN, creatinine), and other organ function.
Urinalysis Baseline, mid-study, and terminalUrine sample analysisTo assess kidney function and detect abnormalities.
Gross Necropsy TerminalVisual examination of organsTo identify any macroscopic changes in organ appearance.
Histopathology TerminalMicroscopic examination of tissuesTo detect cellular-level changes in major organs (e.g., liver, kidneys, heart, brain).

Experimental Protocols

Experimental Protocol 1: Continuous Monitoring of Core Body Temperature in Small Animals
  • Animal Preparation:

    • If possible, surgically implant a telemetry device for continuous and stress-free temperature monitoring.

    • If using a rectal probe, ensure the animal is gently restrained to minimize stress.

  • Baseline Measurement:

    • Record the animal's baseline core body temperature for at least 3 consecutive days before the first dose of this compound to establish a normal diurnal rhythm.

  • This compound Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal, intravenous, oral gavage).

  • Post-Dose Monitoring:

    • Record core body temperature at regular intervals (e.g., every 15-30 minutes) for the first few hours post-administration to determine the time of peak effect and the magnitude of the temperature drop.

    • For long-term studies, daily temperature measurements at a consistent time of day are recommended.

  • Data Analysis:

    • Plot the temperature data over time to visualize the effect of this compound.

    • Calculate the maximum decrease in temperature (nadir) and the duration of the hypothermic effect.

  • Intervention Thresholds:

    • Establish a priori temperature thresholds that will trigger intervention (e.g., initiation of rewarming procedures) to prevent severe hypothermia.

Experimental Protocol 2: Basic Assessment of Liver Toxicity
  • Sample Collection:

    • Collect a blood sample (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) into a serum separator tube.

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the serum.

  • Serum Analysis:

    • Analyze the serum for the following liver enzymes using a clinical chemistry analyzer:

      • Alanine aminotransferase (ALT)

      • Aspartate aminotransferase (AST)

      • Alkaline phosphatase (ALP)

    • Also measure total bilirubin as a marker of liver function.

  • Data Comparison:

    • Compare the post-treatment values to the baseline values for each animal and to the values from a vehicle-treated control group.

    • A significant elevation in these enzymes may indicate liver damage.

  • Histopathology Confirmation (Terminal Study):

    • At the end of the study, collect the liver and fix it in 10% neutral buffered formalin.

    • Process the tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).

    • A veterinary pathologist should examine the slides for any signs of hepatocellular necrosis, inflammation, or other abnormalities.

Mandatory Visualizations

M8B_Signaling_Pathway cluster_neuron Sensory Neuron cluster_brain Brain (Hypothalamus) M8B This compound TRPM8 TRPM8 Channel M8B->TRPM8 Antagonism Ca_ion Ca²⁺ Influx TRPM8->Ca_ion Blocks Depolarization Membrane Depolarization Ca_ion->Depolarization Signal Nerve Signal to Brain Depolarization->Signal Thermoregulation Thermoregulatory Center Signal->Thermoregulation Altered Input Heat_Production Decreased Heat Production Thermoregulation->Heat_Production Heat_Loss Increased Heat Loss Thermoregulation->Heat_Loss Hypothermia Hypothermia (Decreased Body Temp) Heat_Production->Hypothermia Heat_Loss->Hypothermia

Caption: Hypothetical signaling pathway of this compound leading to hypothermia.

Long_Term_Study_Workflow Start Study Start: Acclimation & Baseline Data Dosing Chronic Dosing: This compound or Vehicle Start->Dosing Monitoring In-Life Monitoring (Weekly/Daily) Dosing->Monitoring Terminal Terminal Phase: Necropsy & Tissue Collection Dosing->Terminal End of Study Interim Interim Blood/Urine Collection Monitoring->Interim Scheduled Interim->Monitoring Analysis Data Analysis: Histopathology & Stats Terminal->Analysis Report Final Report Analysis->Report

Caption: General experimental workflow for a long-term this compound in vivo study.

References

Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of M8-B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor penetration of the hypothetical small molecule M8-B across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for this compound's poor blood-brain barrier penetration?

Poor BBB penetration of a small molecule like this compound can be attributed to several factors:

  • Physicochemical Properties: The molecule may have characteristics that are unfavorable for crossing the lipid-rich BBB. These can include a high molecular weight (typically >500 Da), a large number of hydrogen bond donors (>3), or the presence of acidic functional groups.[1][2][3]

  • Efflux Transporter Activity: this compound might be a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present on the BBB and actively pump xenobiotics back into the bloodstream.[4][5][6]

  • Low Lipophilicity: Insufficient lipid solubility can hinder the passive diffusion of this compound across the endothelial cells of the BBB.[5][7]

  • Plasma Protein Binding: High binding of this compound to plasma proteins can reduce the concentration of the free, unbound drug available to cross the BBB.[8][9]

Q2: How can I assess the blood-brain barrier penetration of this compound in my experiments?

Several in vitro and in vivo methods can be employed to evaluate the BBB penetration of this compound:

  • In Vitro Models:

    • Parallel Artificial Membrane Permeability Assay (PAMPA)-BBB: This assay assesses the passive permeability of a compound across an artificial membrane lipid layer, providing a preliminary indication of its ability to cross the BBB by passive diffusion.[8]

    • Cell-Based Models: Co-culture models of brain endothelial cells with astrocytes and pericytes can provide a more physiologically relevant in vitro system to study both passive permeability and the influence of transporters.

  • In Vivo Studies:

    • Brain-to-Plasma Concentration Ratio (Kp): This is a common in vivo metric determined by measuring the concentration of this compound in the brain and plasma at a steady state. A low Kp value indicates poor BBB penetration.

    • In Situ Brain Perfusion: This technique allows for the direct measurement of the unidirectional transfer constant (Kin) of a compound into the brain, providing a quantitative measure of its BBB permeability.[9][10]

Q3: What are the primary strategies to improve the CNS delivery of this compound?

There are three main approaches to enhance the delivery of this compound across the BBB:

  • Chemical Modification: Altering the chemical structure of this compound to improve its physicochemical properties. This could involve increasing its lipophilicity, reducing the number of hydrogen bond donors, or masking polar functional groups.[1][11][12]

  • Prodrug Approach: Converting this compound into a more lipophilic and BBB-permeable prodrug. The prodrug would cross the BBB and then be converted back to the active this compound within the central nervous system (CNS).[7]

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can facilitate its transport across the BBB.[3][4][13][14][15][16] These nanoparticles can be further functionalized with ligands to target specific receptors on the BBB for enhanced uptake.[12][17]

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Ratio (Kp) of this compound Observed in In Vivo Studies
Potential Cause Troubleshooting Step Expected Outcome
High Efflux by P-gp Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, zosuquidar) in an animal model.An increase in the Kp value of this compound in the presence of the inhibitor would suggest it is a P-gp substrate.
Poor Passive Permeability Synthesize and test analogs of this compound with increased lipophilicity (e.g., by adding a methyl group) or reduced hydrogen bonding capacity.Improved Kp values for the modified analogs would indicate that poor passive permeability was a limiting factor.
High Plasma Protein Binding Measure the fraction of unbound this compound in plasma using equilibrium dialysis.If the unbound fraction is very low, it indicates that a significant portion of the drug is not available to cross the BBB. Strategies to reduce plasma protein binding may be necessary.
Issue 2: Inconsistent Results in In Vitro BBB Permeability Assays (e.g., PAMPA-BBB)
Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation Check the solubility of this compound in the assay buffer at the tested concentrations. Reduce the concentration if necessary.Consistent and reproducible permeability values across replicate experiments.
Membrane Integrity Issues Include a known low-permeability marker (e.g., Lucifer yellow) in the assay.Low permeability of the marker will confirm the integrity of the artificial membrane.
Incorrect pH of Buffer Ensure the pH of the donor and acceptor compartments is physiological (around 7.4) to accurately reflect in vivo conditions.More physiologically relevant and reliable permeability data.

Data Presentation

Table 1: Hypothetical Physicochemical Properties and In Vitro Permeability of this compound and its Analogs

CompoundMolecular Weight (Da)LogPHydrogen Bond DonorsPAMPA-BBB Pe (10⁻⁶ cm/s)
This compound4801.540.8
This compound-Analog-1 (Increased Lipophilicity)4942.142.5
This compound-Analog-2 (Reduced H-Bonds)4661.623.1

Table 2: Hypothetical In Vivo Brain Penetration Data for this compound

CompoundDosing RouteDose (mg/kg)Brain Concentration (ng/g)Plasma Concentration (ng/mL)KpKp with P-gp Inhibitor
This compoundIV5252500.10.5

Experimental Protocols

Protocol 1: In Situ Brain Perfusion in Rats

Objective: To determine the unidirectional blood-brain barrier transfer constant (K_in) of this compound.

Methodology:

  • Anesthetize a male Sprague-Dawley rat according to approved institutional animal care and use committee protocols.

  • Expose the common carotid artery and ligate the external carotid artery.

  • Catheterize the common carotid artery with a perfusion needle connected to a syringe pump.

  • Initiate the perfusion with a physiological buffer containing a known concentration of [¹⁴C]-M8-B and a vascular space marker (e.g., [³H]-sucrose).

  • Perfuse for a short duration (e.g., 30-60 seconds).

  • Decapitate the animal and collect the brain.

  • Determine the radioactivity in the brain homogenate and perfusion fluid using liquid scintillation counting.

  • Calculate the K_in using the following equation: K_in = (C_brain - V_v * C_perfusate) / (T * C_perfusate) where C_brain is the concentration in the brain, V_v is the vascular volume, C_perfusate is the concentration in the perfusate, and T is the perfusion time.[9]

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_strategies Improvement Strategies PAMPA PAMPA-BBB Assay Kp_Study Brain-to-Plasma Ratio (Kp) PAMPA->Kp_Study Cell_Assay Cell-Based BBB Model Cell_Assay->Kp_Study Inform In Vivo Design Perfusion In Situ Brain Perfusion Kp_Study->Perfusion Confirm Low Permeability Chem_Mod Chemical Modification Kp_Study->Chem_Mod Low Kp suggests structural modification Prodrug Prodrug Synthesis Kp_Study->Prodrug Nano Nanoparticle Formulation Kp_Study->Nano Chem_Mod->Kp_Study Test Analogs Prodrug->Kp_Study Test Prodrug Nano->Kp_Study Test Formulation M8B This compound (Poor BBB Penetration) M8B->PAMPA Assess Passive Permeability M8B->Cell_Assay Assess Permeability & Transporter Interaction signaling_pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain M8B_bound This compound (Bound to Plasma Protein) M8B_free This compound (Free) M8B_bound->M8B_free Equilibrium Endothelial_Cell Endothelial Cell M8B_free->Endothelial_Cell Passive Diffusion Pgp P-gp Efflux Pump Endothelial_Cell->Pgp Efflux Substrate M8B_brain This compound in Brain Endothelial_Cell->M8B_brain Entry into CNS Pgp->M8B_free Active Efflux logical_relationship Start Poor this compound Brain Penetration Question1 Is this compound a P-gp substrate? Start->Question1 Question2 Are physicochemical properties optimal? Question1->Question2 No Strategy1 Co-administer with P-gp inhibitor Question1->Strategy1 Yes Strategy2 Chemical Modification (e.g., reduce H-bonds, increase lipophilicity) Question2->Strategy2 No Strategy3 Nanoparticle Formulation Question2->Strategy3 Yes (if modification fails) Outcome Improved this compound Brain Penetration Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

References

M8-B degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding M8-B to ensure its stability and prevent potential degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound to prevent degradation?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. For stock solutions, it is advised to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Proper sealing of vials is necessary to prevent moisture contamination. For the solid compound, storage at +4°C is also mentioned.[2] One supplier states a stability of at least four years when stored correctly.[3]

Q2: How should I prepare stock solutions of this compound to minimize degradation?

A2: this compound is soluble in various organic solvents. To prepare stock solutions, you can use DMSO (up to 100 mM), DMF (10 mg/ml), or a 1:1 mixture of DMSO:PBS (pH 7.2) (0.5 mg/ml).[2][3] It is also soluble in water up to 10 mM with sonication.[2] It is recommended to prepare fresh dilutions for immediate use from the stock solution to avoid repeated freeze-thaw cycles which can contribute to degradation.

Q3: Can I store diluted this compound solutions for future use?

A3: It is generally not recommended to store highly diluted solutions for extended periods, as this can increase the rate of degradation. For optimal results, it is best to prepare fresh dilutions from your concentrated stock solution just before each experiment. If temporary storage is necessary, keep the solution at 4°C for a short period, protected from light.

Q4: What are the potential signs of this compound degradation in my experiments?

A4: A potential indicator of this compound degradation is a decrease in its biological activity. If you observe a reduced antagonist effect on the TRPM8 channel (i.e., less inhibition of cold- or agonist-induced activation) compared to previous experiments with a fresh batch, it might suggest degradation of the compound.[1][2][3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Reduced or no antagonist activity of this compound 1. Improper storage: The compound may have degraded due to incorrect storage temperature or exposure to moisture. 2. Multiple freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation. 3. Incorrect solvent or pH: The stability of this compound might be compromised in certain aqueous solutions or at specific pH values over time.1. Verify storage conditions: Ensure that this compound is stored at the recommended temperatures (-20°C for short-term, -80°C for long-term).[1] 2. Aliquot stock solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. 3. Prepare fresh dilutions: Always prepare fresh working solutions from the stock immediately before the experiment. 4. Use a fresh vial: If degradation is suspected, use a new, unopened vial of this compound to prepare a fresh stock solution.
Precipitation of this compound in aqueous media 1. Low solubility: The concentration of this compound may have exceeded its solubility limit in the experimental buffer. 2. Solvent incompatibility: The solvent used for the stock solution may not be fully compatible with the aqueous experimental medium.1. Check solubility limits: this compound has limited solubility in aqueous solutions. For instance, in a 1:1 DMSO:PBS (pH 7.2) mixture, the solubility is 0.5 mg/ml.[3] 2. Optimize final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the experimental medium is low and does not affect the assay. 3. Sonication: For aqueous solutions, sonication may aid in dissolving the compound.[2]

Data Presentation

Table 1: Storage and Solubility of this compound

Parameter Condition Details Reference
Storage (Stock Solution) -80°CUp to 6 months[1]
-20°CUp to 1 month[1]
Storage (Solid) +4°CRecommended by some suppliers[2]
Room temperatureSuitable for shipping in the continental US[3]
Stability (Solid) -20°C≥ 4 years[3]
Solubility DMSO15 mg/ml or up to 100 mM[2][3]
DMF10 mg/ml[3]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/ml[3]
WaterUp to 10 mM (with sonication)[2]

Experimental Protocols

Protocol: Assessment of this compound Stability in Experimental Buffer

This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer over time.

  • Preparation of this compound Solution:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Dilute the stock solution to the final working concentration in the experimental buffer of interest. Ensure the final DMSO concentration is consistent across all samples and does not exceed a level that affects the assay.

  • Incubation:

    • Incubate the this compound solution in the experimental buffer at the desired temperature (e.g., room temperature or 37°C).

    • Protect the solution from light if the compound is known to be light-sensitive.

  • Time Points:

    • Collect aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately after collection, either analyze the samples or store them at -80°C to halt any further degradation until analysis.

  • Analysis:

    • Functional Assay: Assess the biological activity of this compound at each time point using a TRPM8 functional assay (e.g., calcium imaging in TRPM8-expressing cells). A decrease in the inhibitory effect of this compound over time indicates degradation.

    • Analytical Chemistry: For a more direct measure of degradation, analyze the samples using High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to intact this compound and the appearance of new peaks would indicate degradation.

Visualizations

cluster_prep Preparation cluster_incubate Incubation & Sampling cluster_analysis Analysis cluster_results Results & Interpretation prep_stock Prepare Concentrated This compound Stock (DMSO) prep_working Dilute to Working Concentration in Buffer prep_stock->prep_working incubate Incubate at Desired Temperature prep_working->incubate sampling Collect Aliquots at Different Time Points incubate->sampling analysis_func Functional Assay (e.g., Calcium Imaging) sampling->analysis_func analysis_hplc HPLC Analysis sampling->analysis_hplc results_func Assess Change in Biological Activity analysis_func->results_func results_hplc Quantify this compound Peak and Degradation Products analysis_hplc->results_hplc

Caption: Workflow for assessing this compound stability.

cluster_pathway TRPM8 Signaling and Regulation NGF NGF TrkA TrkA NGF->TrkA binds PI3K PI3K TrkA->PI3K activates p38_MAPK p38 MAP Kinase TrkA->p38_MAPK activates mRNA_stab TRPM8 mRNA Stabilization PI3K->mRNA_stab p38_MAPK->mRNA_stab TRPM8_exp Increased TRPM8 Expression mRNA_stab->TRPM8_exp TRPM8 TRPM8 Channel TRPM8_exp->TRPM8 Proteasome Proteasome System TRPM8_deg TRPM8 Degradation Proteasome->TRPM8_deg M8B This compound M8B->TRPM8 antagonizes TRPM8->TRPM8_deg degraded by Channel_block Channel Blockade TRPM8->Channel_block results in

Caption: Simplified TRPM8 signaling and regulation pathway.

References

Interpreting unexpected results with M8-B treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with M8-B, a potent and selective TRPM8 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent antagonist of the transient receptor potential melastatin-8 (TRPM8) channel.[1][2][3][4] It functions by blocking the activation of TRPM8 channels, which are cold- and agonist-sensitive ion channels.[1][3] This blockade prevents the influx of ions like Ca2+ that would typically occur in response to cold temperatures or TRPM8 agonists such as menthol and icilin.[1][2][4]

Q2: What is the expected primary physiological effect of this compound administration in vivo?

The primary and expected physiological effect of this compound administration in vivo is a decrease in deep body temperature.[1][2] This occurs because this compound blocks the TRPM8 channels that play a crucial role in sensing cold and initiating autonomic and behavioral cold defense mechanisms.[1] This effect has been observed in wild-type mice and rats, but not in mice lacking the TRPM8 channel (TRPM8-/-), confirming its on-target effect.[1][2]

Q3: Is this compound selective for the TRPM8 channel?

Yes, this compound is reported to be a selective TRPM8 channel blocker.[3] It has been shown to have no significant effect on other transient receptor potential (TRP) channels at concentrations where it potently blocks TRPM8.[3]

Troubleshooting Guide

Several factors could contribute to a lack of the expected hypothermic effect. Consider the following possibilities:

  • Incorrect Dosage: The administered dose of this compound may have been insufficient to achieve the necessary therapeutic concentration. Refer to the literature for effective dosage ranges in your specific animal model. For instance, a dose of 6 mg/kg (intravenous or intraperitoneal) has been shown to decrease deep body temperature in rats and mice.[1]

  • Route of Administration: The route of administration can significantly impact the bioavailability of the compound. Intravenous (i.v.) or intraperitoneal (i.p.) injections are commonly used.[1] If using a different route, you may need to adjust the dosage accordingly.

  • Animal Model: The effect of this compound has been validated in wild-type rats and mice.[1][2] If you are using a different species or a genetically modified animal model, the response to this compound may vary. As a control, the compound should have no effect on body temperature in TRPM8 knockout mice.[2]

  • Compound Stability and Storage: Ensure that your this compound stock solution has been stored correctly to maintain its stability. For example, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Improper storage can lead to degradation of the compound.

  • Experimental Conditions: The ambient temperature of the housing and experimental environment can influence the thermoregulatory response of the animals. Ensure that your experimental conditions are consistent and controlled.

Q2: I am having difficulty dissolving this compound for my experiments. What are the recommended solvents?

This compound hydrochloride has specific solubility characteristics. Here are some recommended solvents:

  • DMSO: Soluble up to 100 mM.

  • Water: Soluble up to 10 mM with sonication.

For in vivo experiments, it is crucial to prepare a solution that is biocompatible. A common practice is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a physiological buffer such as PBS.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

AgonistIC50 (nM)
Cold7.8[2][3][4]
Icilin26.9[2][3][4]
Menthol64.3[2][4]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound on Deep Body Temperature in Mice

1. Animal Preparation:

  • Use adult male C57BL/6J mice (wild-type) and TRPM8 knockout mice on the same background as a negative control.
  • Acclimate the mice to the experimental room and housing conditions for at least one week prior to the experiment.
  • House the mice individually to prevent huddling, which can affect body temperature.
  • Maintain a constant ambient temperature (e.g., 22-24°C).

2. This compound Solution Preparation:

  • Prepare a stock solution of this compound hydrochloride in DMSO.
  • On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 6 mg/kg) in sterile saline or PBS. The final concentration of DMSO should be minimized (e.g., <5%) to avoid solvent effects.
  • Prepare a vehicle control solution with the same concentration of DMSO in saline or PBS.

3. Measurement of Baseline Body Temperature:

  • Measure the baseline deep body temperature of each mouse using a rectal probe or an implanted telemetry device.
  • Take at least two stable baseline readings before administering the treatment.

4. Administration of this compound or Vehicle:

  • Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection.
  • Ensure the injection volume is consistent across all animals (e.g., 10 mL/kg).

5. Post-Treatment Body Temperature Monitoring:

  • Measure the deep body temperature at regular intervals after the injection (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes).
  • Record the temperature readings for each animal at each time point.

6. Data Analysis:

  • Calculate the change in body temperature from the baseline for each animal at each time point.
  • Compare the changes in body temperature between the this compound treated group and the vehicle-treated group using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
  • Compare the response in wild-type mice to that in TRPM8 knockout mice to confirm on-target effects.

Visualizations

M8_B_Mechanism_of_Action cluster_outcome1 cluster_outcome2 TRPM8 TRPM8 Channel Activation Channel Activation TRPM8->Calcium Leads to Cold Cold Stimulus Cold->TRPM8 Activates Agonist TRPM8 Agonist (e.g., Menthol, Icilin) Agonist->TRPM8 Activates M8B This compound M8B->TRPM8 Blocks Blockade Channel Blockade PhysiologicalResponse Physiological Response (e.g., Sensation of Cold) Calcium->PhysiologicalResponse NoResponse Inhibition of Cold Sensation Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (WT & TRPM8 KO Mice) Baseline_Temp Measure Baseline Body Temperature Animal_Acclimation->Baseline_Temp M8B_Prep This compound & Vehicle Solution Preparation Administration Administer this compound or Vehicle (i.p. or i.v.) M8B_Prep->Administration Baseline_Temp->Administration Post_Treat_Temp Monitor Post-Treatment Body Temperature Administration->Post_Treat_Temp Data_Analysis Calculate Change in Body Temperature Post_Treat_Temp->Data_Analysis Statistical_Comparison Statistical Comparison (this compound vs. Vehicle) Data_Analysis->Statistical_Comparison Conclusion Draw Conclusions Statistical_Comparison->Conclusion

References

M8-B Technical Support Center: Animal Model Dosage Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for adjusting the dosage of M8-B, a potent and selective Kinase Y (KY) inhibitor, across different preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an investigational drug that functions as a selective antagonist of Kinase Y (KY), a critical enzyme in the Growth Factor Signaling Pathway (GFSP). By inhibiting KY, this compound effectively blocks downstream signaling, which can prevent aberrant cell proliferation and survival. This makes this compound a candidate for oncology and other proliferation-related disease research. Preclinical studies are essential to evaluate the safety and efficacy of new drug candidates before they are tested in humans.[1][2]

Diagram: this compound Mechanism of Action in the GFSP Pathway

GFSP_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds Adaptor Adaptor Proteins GFR->Adaptor Activates KY Kinase Y (KY) Adaptor->KY Activates Downstream Downstream Effectors (e.g., MAP Kinase) KY->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes M8B This compound M8B->KY Inhibits

Caption: this compound inhibits Kinase Y, blocking downstream signaling.

Q2: What are the recommended starting doses for this compound in common animal models?

The appropriate starting dose of this compound depends on the animal model and the route of administration. The following table summarizes the effective dose 50 (ED50) established in mouse models and provides recommended starting doses for other species based on pharmacokinetic (PK) data.

Table 1: this compound Dosage and Pharmacokinetic Parameters

ParameterMouse (CD-1)Rat (Sprague-Dawley)Rabbit (New Zealand White)
Body Weight (kg) 0.020.252.5
ED50 (IV, mg/kg) 5N/AN/A
ED50 (PO, mg/kg) 10N/AN/A
Recommended Starting Dose (IV, mg/kg) 52.51.25
Recommended Starting Dose (PO, mg/kg) 1052.5
Bioavailability (F%) 50%45%40%
Half-life (t1/2, hours) 246
Clearance (CL, mL/min/kg) 25158
Volume of Distribution (Vd, L/kg) 4.55.45.8

Note: These are starting recommendations. Dose adjustments should be based on efficacy and tolerability in your specific experimental model.

Q3: How do I convert a known effective dose from one animal species to another?

Dose conversions between species should not be based on body weight alone due to differences in metabolic rates.[3] The most common and accepted method is allometric scaling, which uses body surface area (BSA) to estimate an equivalent dose.[4][5][6][7][8]

The formula for converting a dose from Animal A to Animal B is:

Dose (Animal B) in mg/kg = Dose (Animal A) in mg/kg × (Km factor of Animal A / Km factor of Animal B)

Table 2: Body Surface Area Conversion Factors (Km)

SpeciesAverage Body Weight (kg)Body Surface Area (m²)Km Factor (Weight/BSA)
Mouse 0.020.00663.0
Rat 0.150.0256.0
Rabbit 1.80.1512.0
Dog 100.5020.0
Human 601.6237.0

Source: Data adapted from FDA guidelines.[7]

Example Calculation: To convert a 10 mg/kg oral dose from a mouse to a rat:

  • Dose (Rat) = 10 mg/kg × (Km Mouse / Km Rat)

  • Dose (Rat) = 10 mg/kg × (3.0 / 6.0) = 5 mg/kg

Troubleshooting Guide

Issue 1: I am not observing the expected efficacy in my rat model using the allometrically scaled dose from mouse data.

Several factors can contribute to a lack of efficacy when translating a drug dose between species.[9] Follow this troubleshooting workflow to identify the potential cause.

Diagram: Troubleshooting Workflow for Poor Efficacy

Caption: A logical workflow for troubleshooting poor drug efficacy.

  • Verify Dose Calculation and Administration: Double-check your allometric scaling calculations. Ensure the drug formulation is correct and was administered properly (e.g., correct route, volume, and technique). Inaccurate administration can significantly impact drug exposure.

  • Assess Pharmacokinetics (PK): The PK profile of this compound may differ significantly in the new species. A preliminary PK study to measure plasma concentrations of this compound over time is recommended. Key parameters to check are bioavailability (F%), half-life (t1/2), and clearance (CL). If drug exposure is lower than anticipated, a higher dose may be required.

  • Evaluate Pharmacodynamics (PD): Confirm that this compound is reaching its target and engaging it. This can be done by measuring the inhibition of phosphorylated KY (p-KY) or a downstream biomarker in tumor tissue or surrogate tissue after dosing. If target engagement is low despite adequate plasma exposure, it could indicate issues with tissue penetration.

  • Review Animal Model Characteristics: The underlying biology of the disease model may differ between species.[10] For example, the dependence of the tumor on the GFSP pathway might be less pronounced in the rat model compared to the mouse model.

Issue 2: I observed unexpected toxicity at the recommended starting dose in my rabbit model.

Toxicity can occur even with careful dose scaling.

  • Confirm the No Observed Adverse Effect Level (NOAEL): Review toxicology studies to ensure your starting dose is below the NOAEL for the new species. If a NOAEL is not established, it is critical to perform a dose-range-finding toxicity study.

  • Evaluate Metabolite Profiles: Species can metabolize drugs differently, sometimes creating unique, more toxic metabolites. An analysis of the metabolite profile in the plasma and urine of the rabbit model may be necessary.

  • Reduce the Dose: The most immediate action is to perform a dose de-escalation study. Start at a lower dose (e.g., 50% of the initial dose) and titrate upwards while monitoring for signs of toxicity and efficacy.

Experimental Protocols

Protocol: Allometric Scaling for First-in-Species Dose Projection

Objective: To estimate a starting dose for this compound in a new animal model (e.g., Rat) based on a known effective dose in another species (e.g., Mouse).

Materials:

  • Known effective dose (mg/kg) of this compound in the starting species (Mouse).

  • Average body weights for both species.

  • Km factors for both species (from Table 2).

Methodology:

  • Identify the Known Dose: Record the effective dose and route of administration for this compound in the mouse model (e.g., 10 mg/kg, PO).

  • Obtain Km Factors: From Table 2, find the Km factor for the mouse (Km = 3.0) and the rat (Km = 6.0).

  • Apply the Allometric Scaling Formula:

    • Dose (Rat) = Dose (Mouse) × (Km Mouse / Km Rat)

    • Dose (Rat) = 10 mg/kg × (3.0 / 6.0)

    • Dose (Rat) = 5 mg/kg

  • Formulate the Dose: Prepare the this compound formulation at a concentration suitable for administering the calculated dose (5 mg/kg) to the rats based on their average body weight.

  • Initiate In Vivo Study: Begin the efficacy study in rats with the calculated 5 mg/kg starting dose.

  • Monitor and Adjust: Closely monitor the animals for both efficacy (e.g., tumor growth inhibition) and any signs of toxicity. Be prepared to adjust the dose in subsequent cohorts based on these initial findings. It is crucial to have robust study design and data management practices to ensure results are reliable.[11]

References

Validation & Comparative

A Comparative Guide to TRPM8 Modulators: M8-B versus Icilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel: the potent antagonist M8-B and the unique dual-action compound, icilin. This document synthesizes experimental data to evaluate their performance, mechanisms of action, and experimental methodologies, offering a comprehensive resource for researchers in sensory biology and pharmacology.

Executive Summary

This compound is a well-characterized and potent antagonist of the TRPM8 channel, effectively blocking its activation by both cold temperatures and chemical agonists. In contrast, icilin exhibits a more complex pharmacological profile, acting as a "super-agonist" under certain conditions while also demonstrating inhibitory effects on TRPM8 currents elicited by other stimuli. This dual functionality makes a direct antagonistic comparison challenging, yet crucial for understanding their distinct roles in TRPM8 modulation. This guide will dissect these differences, supported by quantitative data, detailed experimental protocols, and visual representations of their molecular interactions and signaling pathways.

Data Presentation: Quantitative Comparison of this compound and Icilin

The following tables summarize the key quantitative parameters for this compound and icilin based on available experimental data.

Table 1: Antagonistic and Agonistic Potency

CompoundAction on TRPM8ParameterValue (nM)SpeciesActivating StimulusReference
This compound AntagonistIC502 - 4Human, Rat, MouseCold[1]
IC506 - 11Human, Rat, MouseIcilin (1 µM)[1]
IC501 - 2Human, Rat, MouseMenthol (100 µM)[1]
Icilin AgonistEC50360Rat-[2]
EC501400-In EGTA[3]
EC50110HEK293 cells-[3]
Antagonist-Not Quantified-Menthol, Cold[4]

Mechanism of Action

This compound: A Classical TRPM8 Antagonist

This compound functions as a direct antagonist of the TRPM8 channel. It is believed to physically block the channel pore, preventing the influx of cations like Ca2+ and Na+ that is normally triggered by cold temperatures or agonists like menthol and icilin[5][6]. This blockade effectively inhibits the depolarization of sensory neurons, thereby preventing the transmission of cold sensation signals. Structural studies suggest that TRPM8 antagonists, in general, bind to a pocket within the S1-S4 voltage-sensing domain of the channel[6].

Icilin: A Dual-Action Modulator

Icilin's interaction with TRPM8 is notably more complex. It is widely recognized as a "super-cooling agent" and a potent agonist, approximately 200 times more potent than menthol[2]. However, its agonistic activity is critically dependent on the presence of intracellular calcium[7]. To achieve its full effect, icilin requires a simultaneous elevation of cytosolic Ca2+, which can occur through initial, limited TRPM8 channel opening or release from intracellular stores[7].

Paradoxically, icilin can also act as an inhibitor of TRPM8 currents that are evoked by other stimuli, such as menthol or cold. This inhibitory action is distinct from Ca2+-dependent desensitization and appears to be independent of intracellular calcium[4]. This suggests that icilin may have a separate binding site or induce a different conformational state in the channel compared to its agonist-evoked state. The determinants of icilin sensitivity have been mapped to a region of TRPM8 that corresponds to the capsaicin binding site on the TRPV1 channel[7].

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in DOT language.

TRPM8 Activation and Inhibition Signaling Pathway

TRPM8_Signaling cluster_activation TRPM8 Activation cluster_inhibition TRPM8 Inhibition Cold Cold (<26°C) TRPM8_inactive TRPM8 (Closed) Cold->TRPM8_inactive Menthol Menthol Menthol->TRPM8_inactive Icilin_Agonist Icilin (Agonist) + Ca2+ Icilin_Agonist->TRPM8_inactive TRPM8_active TRPM8 (Open) TRPM8_inactive->TRPM8_active Activation TRPM8_active->TRPM8_inactive Inhibition Ca_influx Ca2+ Influx TRPM8_active->Ca_influx Depolarization Neuronal Depolarization Ca_influx->Depolarization Cold_Sensation Cold Sensation Depolarization->Cold_Sensation M8B This compound M8B->TRPM8_active Blockade Icilin_Antagonist Icilin (Antagonist) (Ca2+-independent) Icilin_Antagonist->TRPM8_active Inhibition

Caption: TRPM8 channel activation by stimuli and its inhibition by this compound and icilin.

Experimental Workflow: Calcium Influx Assay

Calcium_Influx_Workflow start Start cell_culture Culture HEK293 cells stably expressing TRPM8 start->cell_culture dye_loading Load cells with a Ca2+-sensitive dye (e.g., Fluo-4 AM) cell_culture->dye_loading incubation Incubate with antagonist (this compound or Icilin) at various concentrations dye_loading->incubation stimulation Stimulate with TRPM8 agonist (e.g., Menthol or Icilin) incubation->stimulation measurement Measure intracellular Ca2+ levels using a fluorescence plate reader stimulation->measurement analysis Calculate IC50 values from concentration-response curves measurement->analysis end End analysis->end

Caption: Workflow for determining antagonist potency using a calcium influx assay.

Experimental Protocols

Calcium Influx Assay for TRPM8 Antagonist Potency

This protocol is a generalized procedure based on methodologies cited in the literature for determining the IC50 values of TRPM8 antagonists.

1. Cell Culture and Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: For the assay, cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

2. Dye Loading:

  • The growth medium is removed, and cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), typically at a concentration of 2-5 µM in HBSS for 45-60 minutes at 37°C in the dark. This allows the dye to enter the cells and be cleaved by intracellular esterases, trapping it in its fluorescent, calcium-sensitive form.

3. Compound Incubation:

  • After dye loading, the cells are washed again with HBSS to remove any extracellular dye.

  • Various concentrations of the test antagonist (e.g., this compound) are prepared in HBSS and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • The plate is incubated with the antagonist for a defined period, for instance, 15-30 minutes at room temperature.

4. Stimulation and Measurement:

  • The 96-well plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of a TRPM8 agonist.

  • A specific concentration of a TRPM8 agonist (e.g., 100 µM menthol or 1 µM icilin) is then automatically injected into the wells to stimulate the TRPM8 channels.

  • The fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured kinetically over time.

5. Data Analysis:

  • The increase in fluorescence upon agonist stimulation is calculated for each well.

  • The percentage of inhibition by the antagonist at each concentration is determined relative to the control wells (agonist only).

  • A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the antagonist concentration.

  • The IC50 value, the concentration of the antagonist that produces 50% of the maximal inhibition, is calculated from this curve using a suitable curve-fitting algorithm (e.g., a four-parameter logistic equation).

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the currents flowing through the cell membrane.

1. Cell Preparation:

  • HEK293 cells expressing TRPM8 are grown on glass coverslips.

  • For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

2. Recording Setup:

  • A glass micropipette with a very fine tip (1-5 MΩ resistance) is filled with an intracellular solution and is used as the recording electrode.

  • The micropipette is carefully brought into contact with a single cell, and a tight seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

  • The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, establishing the "whole-cell" configuration, which allows for the measurement of currents across the entire cell membrane.

3. Current Recording:

  • The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).

  • TRPM8 channels are activated by applying an agonist (e.g., menthol) through the perfusion system.

  • The resulting inward or outward currents are recorded using an amplifier.

4. Antagonist Application and Analysis:

  • After recording a stable baseline current in the presence of the agonist, the antagonist (e.g., this compound) is co-applied with the agonist at various concentrations.

  • The degree of current inhibition by the antagonist is measured.

  • By testing a range of antagonist concentrations, a concentration-response curve can be constructed, and the IC50 for current inhibition can be determined.

Conclusion

This compound and icilin represent two distinct classes of TRPM8 modulators. This compound is a potent and selective antagonist, making it a valuable tool for studies requiring the straightforward inhibition of TRPM8 activity. Its consistent blocking of cold- and agonist-induced responses provides a clear and reproducible effect.

Icilin, on the other hand, presents a more nuanced profile. Its potent, calcium-dependent agonism, coupled with a calcium-independent inhibitory action, suggests a complex mechanism of interaction with the TRPM8 channel. This dual nature makes icilin a fascinating pharmacological tool for dissecting the different conformational states and regulatory mechanisms of TRPM8. Researchers should carefully consider the experimental conditions, particularly the presence or absence of intracellular calcium and other stimuli, when interpreting the effects of icilin.

The choice between this compound and icilin will ultimately depend on the specific research question. For unequivocal channel blockade, this compound is the preferred compound. For investigating the intricate gating mechanisms and the role of calcium in TRPM8 function, the unique properties of icilin offer exciting avenues for exploration. This guide provides the foundational data and methodologies to aid in the informed selection and application of these critical TRPM8 modulators.

References

A Comparative Analysis of TRPM8 Agonists: M8-B and Menthol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of the well-known transient receptor potential melastatin 8 (TRPM8) agonist, menthol, with the synthetic compound M8-B. Contrary to the initial premise of comparing two agonists, it is critical to note that current scientific literature identifies this compound as a potent TRPM8 antagonist . Therefore, this guide will compare the agonistic effects of menthol with the antagonistic effects of this compound on the TRPM8 channel, providing a comprehensive overview of their distinct modulatory actions. For a more direct comparison of agonistic potency, data for the potent synthetic TRPM8 agonist WS-12 is also included.

This information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the TRPM8 channel, which is implicated in sensations of cold, pain, and various pathological conditions.[1][2][3][4][5][6]

Quantitative Comparison of TRPM8 Modulators

The following table summarizes the key quantitative parameters for menthol, the potent agonist WS-12, and the antagonist this compound, based on data from in vitro studies.

CompoundModalityPotency (EC50/IC50)Cell TypeAssay MethodReference
(-)-MentholAgonist62.64 ± 1.2 µMHEK293Whole-cell patch clamp[7]
(-)-MentholAgonist196 ± 22 µMXenopus oocytesTwo-electrode voltage clamp[8][9]
WS-12Agonist193 nMHEK293Calcium Imaging[9]
WS-12Agonist12 ± 5 µMXenopus oocytesTwo-electrode voltage clamp[8][9]
M8-AgAgonist44.97 nMHEK293Calcium Imaging (FLIPR)[10]
This compoundAntagonistDose-dependent inhibition of Ca2+ uptake (0-100 µM)Not SpecifiedCalcium Uptake Assay[11]

Note: M8-Ag is a novel TRPM8 agonist, distinct from the antagonist this compound. Its data is included to provide context on the potency of synthetic agonists.

Experimental Methodologies

The data presented in this guide are derived from standard experimental protocols used to assess the activity of TRPM8 modulators. The two primary methods are calcium imaging and electrophysiology.

Calcium Imaging Assay

This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) upon channel activation.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in appropriate media and seeded in 384-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Calcium 4 Dye) for approximately one hour at 37°C.

  • Compound Addition: The test compounds (e.g., menthol, this compound) are added to the wells at varying concentrations.

  • Signal Detection: Changes in fluorescence, indicative of [Ca2+]i changes, are monitored using an instrument like a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: The fluorescence intensity is normalized and plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).[10]

Electrophysiology (Whole-Cell Patch Clamp)

This technique provides a direct measure of the ion flow through the TRPM8 channel.

Protocol:

  • Cell Preparation: HEK293 cells expressing TRPM8 are prepared for recording.

  • Patching: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The cell membrane potential is held at a constant value (e.g., -80 mV).

  • Compound Application: The test compound is applied to the cell via perfusion.

  • Current Recording: The resulting ionic currents flowing through the TRPM8 channels are recorded.

  • Data Analysis: The current amplitudes are measured and used to construct concentration-response curves to determine EC50 or IC50 values.[7]

TRPM8 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TRPM8 signaling cascade upon agonist activation and a typical experimental workflow for comparing TRPM8 modulators.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Allows Menthol Menthol / Agonist Menthol->TRPM8 Binds to Cold Cold Stimulus (<28°C) Cold->TRPM8 Activates Depolarization Membrane Depolarization Ca_influx->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential CellularResponse Cellular Response (e.g., Sensation of Cold) ActionPotential->CellularResponse

Caption: Agonist- and cold-induced activation of the TRPM8 channel leading to a cellular response.

Experimental_Workflow start Start: Compare TRPM8 Modulators cell_prep Prepare TRPM8-expressing cells (e.g., HEK293) start->cell_prep assay_choice Select Assay cell_prep->assay_choice calcium_imaging Calcium Imaging assay_choice->calcium_imaging High-throughput electrophysiology Electrophysiology assay_choice->electrophysiology Detailed kinetics agonist_test Apply Agonist (Menthol) - Dose-response calcium_imaging->agonist_test electrophysiology->agonist_test antagonist_test Apply Antagonist (this compound) - Dose-response agonist_test->antagonist_test data_analysis Data Analysis - Calculate EC50 / IC50 antagonist_test->data_analysis comparison Compare Potency and Efficacy data_analysis->comparison

References

Unveiling TRPM8's Role: A Comparative Analysis of the Pharmacological Antagonist M8-B and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methodologies for studying the transient receptor potential melastatin 8 (TRPM8) channel: pharmacological antagonism with M8-B and genetic knockdown. By presenting supporting experimental data, detailed protocols, and visual workflows, this guide aims to facilitate informed decisions in experimental design and interpretation.

The TRPM8 channel, a crucial sensor for cold temperatures and menthol, is a significant target for therapeutic intervention in various conditions, including neuropathic pain and cold hypersensitivity.[1][2] Validating the on-target effects of pharmacological agents is paramount. This guide cross-validates the effects of the TRPM8 antagonist this compound with genetic knockdown of the Trpm8 gene, offering a comprehensive overview of their comparative efficacy and utility in TRPM8 research.

Quantitative Comparison of this compound and TRPM8 Knockdown Effects

To provide a clear and concise comparison, the following tables summarize the quantitative data from key experiments assessing the impact of this compound and TRPM8 genetic knockdown on channel function, thermoregulation, and cold sensitivity.

ParameterThis compoundGenetic Knockdown (TRPM8-/-)SpeciesReference
TRPM8 Inhibition (IC50) ~79.4 nM (pIC50 = 9.1)N/A (Gene deletion)Human[3]
TRPM8 Inhibition (IC50) of similar antagonist M8-An 10.9 nMN/A (Gene deletion)Human[4][5]

Table 1: In Vitro Inhibition of TRPM8. This table compares the in vitro potency of the pharmacological antagonist this compound and a similar antagonist, M8-An, in blocking human TRPM8 channel activity. Genetic knockdown results in the complete absence of the protein, hence an IC50 value is not applicable.

| Condition | this compound Treatment (6 mg/kg) | TRPM8 Knockout | Wild-Type (Vehicle) | Species | Reference | |---|---|---|---|---| | Change in Core Body Temperature (°C) | ↓ 0.8°C (marked decrease) | No significant change | No significant change | Mouse |[3] | | Change in Core Body Temperature (°C) | ↓ 0.9°C | N/A | No significant change | Rat |[3] |

Table 2: Effect on Core Body Temperature. This table illustrates the impact of this compound administration and TRPM8 gene knockout on core body temperature in mice and rats. A significant decrease in body temperature is observed with this compound in wild-type animals, an effect that is absent in TRPM8 knockout mice, confirming the on-target action of this compound.

| Condition | this compound Analog (M8-An) Treatment (30 mg/kg) | TRPM8 Knockout | Wild-Type (Vehicle/Control) | Species | Reference | |---|---|---|---|---| | Acetone Test (Cold Allodynia) | Reversal of cold hypersensitivity | Reduced acetone-evoked behaviors | Shows cold hypersensitivity in neuropathic models | Rat/Mouse |[4][5][6] |

Table 3: Effect on Cold Sensitivity (Acetone Test). This table compares the effects of a TRPM8 antagonist (M8-An, a close analog of this compound) and TRPM8 knockout on cold sensitivity as measured by the acetone test. Both pharmacological blockade and genetic deletion of TRPM8 lead to a reduction in cold-induced nociceptive behaviors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Genetic Knockdown of TRPM8 via Lentiviral shRNA

This protocol describes the general steps for knocking down TRPM8 expression in primary dorsal root ganglion (DRG) neurons using a lentiviral-mediated shRNA approach.

1. Lentiviral Vector Production:

  • HEK293T cells are co-transfected with a lentiviral vector encoding a TRPM8-specific shRNA, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

  • The viral supernatant is collected 48-72 hours post-transfection, filtered, and concentrated.

  • Viral titer is determined using methods such as qPCR or by transducing a reporter cell line.[7]

2. DRG Neuron Culture:

  • Dorsal root ganglia are dissected from rodents and dissociated into single cells using enzymatic digestion (e.g., collagenase/dispase) followed by mechanical trituration.

  • Neurons are plated on coated coverslips (e.g., poly-D-lysine and laminin) and cultured in appropriate media.[8][9]

3. Lentiviral Transduction:

  • On day 1-2 in vitro, cultured DRG neurons are transduced with the TRPM8-shRNA lentivirus at a specific multiplicity of infection (MOI).

  • The virus-containing medium is replaced with fresh medium after 18-24 hours.[10]

4. Assessment of Knockdown Efficiency:

  • After 4-5 days, total RNA is extracted from the transduced neurons.

  • Quantitative real-time PCR (qRT-PCR) is performed to measure the relative expression of Trpm8 mRNA, normalized to a housekeeping gene.[11][12]

  • Alternatively, protein levels can be assessed by Western blot or immunocytochemistry. A knockdown efficiency of over 70% is generally considered effective.[13][14]

Acetone Test for Cold Allodynia

The acetone test is a widely used behavioral assay to assess cold hypersensitivity in rodents.[15][16][17]

1. Acclimation:

  • Mice are placed in individual transparent plastic chambers on an elevated mesh floor for at least 30 minutes before testing to allow for acclimation.[15][17]

2. Acetone Application:

  • A drop of acetone (approximately 50 µl) is gently applied to the plantar surface of the hind paw using a syringe with a blunt needle. The application should not touch the paw.[15][18]

3. Behavioral Scoring:

  • The animal's response is observed for 1 minute following acetone application.[15]

  • Responses are scored based on a scale, for example:

    • 0: No response.

    • 1: Quick withdrawal, flick, or stamp of the paw.

    • 2: Prolonged withdrawal or repeated flicking of the paw.

    • 3: Repeated flicking and licking of the paw.[15][19]

  • The test is typically repeated 3-5 times on each paw with a minimum interval of 5 minutes between applications.[16]

  • The cumulative score or the total duration of the response is recorded.[15][18]

Visualizing Pathways and Workflows

To further clarify the mechanisms and processes discussed, the following diagrams were generated using Graphviz.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_cellular_response Cellular Response Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol / this compound Menthol->TRPM8 Activates / Blocks (this compound) Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Gq Gq Protein Gq->TRPM8 Directly Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->TRPM8 Required for activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Depolarization Depolarization Ca_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential

Caption: TRPM8 Signaling Pathway.

Experimental_Workflow cluster_pharmacology Pharmacological Approach cluster_genetics Genetic Approach cluster_assays Functional Assays M8B_Admin Administer this compound (e.g., 6 mg/kg, i.p.) Body_Temp Body Temperature Measurement M8B_Admin->Body_Temp Acetone_Test Acetone Test (Cold Sensitivity) M8B_Admin->Acetone_Test WT_Mice1 Wild-Type Mice WT_Mice1->M8B_Admin shRNA_Transduction Lentiviral shRNA Transduction of DRG Neurons qRT_PCR qRT_PCR shRNA_Transduction->qRT_PCR Assess Knockdown TRPM8_KO TRPM8 Knockout Mice TRPM8_KO->Body_Temp TRPM8_KO->Acetone_Test WT_Mice2 Wild-Type Mice (Control) WT_Mice2->Body_Temp WT_Mice2->Acetone_Test

Caption: Experimental Workflow Comparison.

Conclusion

The cross-validation of this compound's effects with TRPM8 genetic knockdown provides compelling evidence for its on-target mechanism of action. Both pharmacological antagonism and genetic deletion of TRPM8 result in analogous physiological outcomes, namely a blunted response to cold stimuli and alterations in thermoregulation.

For researchers, the choice between these two approaches depends on the specific experimental question. Pharmacological tools like this compound offer acute, reversible, and dose-dependent modulation of TRPM8 activity, which is advantageous for studying the immediate physiological roles of the channel. Genetic knockdown or knockout models, on the other hand, provide a more definitive and chronic loss-of-function paradigm, essential for investigating the developmental or long-term roles of TRPM8.

By understanding the comparative data and methodologies presented in this guide, researchers can more effectively design and interpret experiments aimed at elucidating the complex biology of the TRPM8 channel and its potential as a therapeutic target.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific and inert negative control is paramount for the validation of experimental findings. This guide provides a comprehensive comparison of M8-B and other common TRPM8 antagonists for their suitability as negative controls in studies not focused on the transient receptor potential melastatin 8 (TRPM8) channel.

The ideal negative control compound should be structurally similar to the active compound and share its physicochemical properties but lack the specific biological activity being investigated. In the context of TRPM8 research, a potent and selective antagonist is often sought. However, when the study's focus shifts away from TRPM8, the antagonist's absolute inertness at off-targets becomes the most critical characteristic for its use as a negative control. This guide examines the available evidence for this compound and its alternatives, focusing on their selectivity and potential off-target effects.

This compound: A Potent and Specific TRPM8 Antagonist

This compound is a well-established potent and selective antagonist of the TRPM8 channel. Its primary mechanism of action is the blockade of TRPM8 activation by cold temperatures and chemical agonists like menthol and icilin. A key piece of evidence supporting its specificity comes from in vivo studies involving TRPM8 knockout mice. In these studies, this compound failed to induce a decrease in body temperature in mice lacking the TRPM8 channel, a physiological response observed in wild-type mice. This demonstrates that the thermoregulatory effects of this compound are specifically mediated through TRPM8.

Alternative TRPM8 Antagonists for Negative Control Applications

Several other TRPM8 antagonists are available and have been used in research. Their suitability as negative controls is compared below.

AMTB

N-(3-Aminopropyl)-2-{[(3-methylphenyl)methyl]oxy}-N-(2-thienylmethyl)benzamide (AMTB) is another potent and selective TRPM8 antagonist. It has been widely used in studies to specifically block TRPM8-mediated effects, such as in the investigation of cold-induced urinary urgency and pain. While its selectivity for TRPM8 over other TRP channels like TRPV1 and TRPA1 has been reported, comprehensive screening data is limited.

PF-05105679

PF-05105679 is a potent TRPM8 antagonist that has been evaluated in human clinical trials. It exhibits high selectivity for TRPM8, with a greater than 100-fold selectivity over a range of other receptors, ion channels, and enzymes, including the closely related TRPV1 and TRPA1 channels[1][2][3]. However, a significant drawback of PF-05105679 for its use as a negative control is its documented off-target effect in humans, where it caused a sensation of heat[4][5][6]. This side effect suggests that PF-05105679 may modulate other biological pathways, making it unsuitable for use as an inert negative control.

Comparative Data of TRPM8 Antagonists

CompoundPrimary TargetIC50 vs TRPM8Selectivity ProfileKnown Off-Target EffectsSuitability as Negative Control
This compound TRPM8Not specified in broad public dataSpecific for TRPM8 based on knockout mice studies. Lack of effect on body temperature in Trpm8-/- mice.Limited public data on broad off-target screening.Promising, pending further selectivity data. The lack of effect in knockout animals is strong evidence of specificity.
AMTB TRPM8Not specified in broad public dataReported to be selective for TRPM8 over TRPV1 and TRPA1.Limited public data on broad off-target screening.Potentially suitable, but requires more comprehensive selectivity profiling.
PF-05105679 TRPM8103 nM[1][2][3]>100-fold selective over a panel of receptors and ion channels, including TRPV1 and TRPA1[1][2][3].Causes a sensation of heat in humans[4][5][6].Not recommended, due to known off-target effects in humans.

Experimental Protocols

The appropriate use of a negative control requires careful consideration of the experimental setup, including the vehicle and concentration.

In Vitro Studies

For cell-based assays, it is crucial to first establish a dose-response curve for the TRPM8-active compound. The negative control, such as this compound, should then be used at the same concentration as the active compound.

Vehicle:

  • Dimethyl sulfoxide (DMSO): this compound and other small molecule inhibitors are typically dissolved in DMSO to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Protocol for In Vitro Negative Control Experiment:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in the appropriate cell culture medium to the final desired concentration, ensuring the final DMSO concentration is consistent across all conditions (including the vehicle-only control).

  • Treat the cells with this compound, the active compound, or vehicle alone for the desired duration.

  • Perform the assay to measure the biological response of interest. The this compound treated group should show no significant difference from the vehicle control group.

In Vivo Studies

For animal studies, the route of administration and vehicle for the negative control should match that of the active compound.

Vehicle for In Vivo Administration:

  • A common vehicle for intravenous (i.v.) administration of this compound is a solution of saline with a solubilizing agent such as Tween 80 or Cremophor EL.

  • For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of DMSO and/or a surfactant .

  • For oral gavage, PF-05105679 has been administered in a vehicle of 0.5% methylcellulose in water .

Protocol for In Vivo Negative Control Experiment:

  • Prepare the this compound solution in the appropriate sterile vehicle for the chosen route of administration.

  • Administer the same dose and volume of the this compound solution, the active compound, or the vehicle alone to the animals.

  • Monitor the animals for the desired physiological or behavioral endpoints. The this compound treated group should not show any significant difference from the vehicle control group in the non-TRPM8-related parameters being measured.

Visualizing Experimental Design and Signaling

To aid in the conceptualization of these experiments, the following diagrams illustrate a typical workflow for validating a negative control and a simplified signaling pathway.

experimental_workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Cells Assay Assay Treatment->Assay Treated Cells Data Analysis Data Analysis Assay->Data Analysis Raw Data Conclusion Conclusion Data Analysis->Conclusion No significant effect Animal Model Animal Model Administration Administration Animal Model->Administration Subjects Observation Observation Administration->Observation Dosed Subjects Endpoint Analysis Endpoint Analysis Observation->Endpoint Analysis Collected Data Endpoint Analysis->Conclusion No significant effect Start Start Start->Cell Culture Start->Animal Model

Caption: Workflow for validating a negative control in vitro and in vivo.

signaling_pathway Stimulus Stimulus Receptor_X Non-TRPM8 Receptor Stimulus->Receptor_X Signaling_Cascade Signaling_Cascade Receptor_X->Signaling_Cascade Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response M8_B This compound (Negative Control) M8_B->Receptor_X No Interaction

Caption: this compound should not interact with the non-TRPM8 target.

Conclusion

Based on the available evidence, This compound is a strong candidate for use as a negative control in non-TRPM8 related studies . Its specificity, as demonstrated in TRPM8 knockout mice, is a significant advantage. However, researchers should be aware of the limited public availability of broad-spectrum selectivity data. For studies where absolute certainty of non-interaction with other ion channels is critical, further in-house validation or the use of an alternative with a more extensively characterized selectivity profile may be warranted. PF-05105679 is not recommended as a negative control due to its known off-target effects in humans. AMTB may be a suitable alternative , but like this compound, would benefit from more comprehensive public selectivity data. Ultimately, the choice of a negative control should be guided by a thorough review of the literature and, where necessary, empirical validation within the specific experimental system.

References

Comparative Analysis of the TRPM8 Antagonist M8-B Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The document details its performance in different species and contrasts it with other notable TRPM8 antagonists, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a small molecule inhibitor of the TRPM8 channel, a non-selective cation channel recognized as a primary sensor for cold temperatures and cooling agents like menthol and icilin.[1] By blocking the activation of TRPM8, this compound has been shown to attenuate cold-induced physiological responses. Its primary demonstrated effect in vivo is a reduction in deep body temperature, a response mediated directly through the TRPM8 channel.[1] This targeted action makes this compound a valuable research tool for studying TRPM8 function and a potential therapeutic candidate for conditions involving TRPM8 hyperactivity.

Quantitative Performance Comparison

The following tables summarize the in vitro potency and in vivo effects of this compound in comparison to other TRPM8 antagonists that have been evaluated in clinical trials.

Table 1: In Vitro Potency of TRPM8 Antagonists (IC50 values in nM)

CompoundHumanRatMouseAgonistReference(s)
This compound Similar to rat7.8 ± 1.1Similar to ratCold (10°C)[1]
26.9 ± 12.1Icilin (1 μM)[1]
64.3 ± 3.4Menthol (100 μM)[1]
PF-05105679 103Not ReportedNot ReportedNot Specified[2][3][4]
AMG-333 1320Not ReportedNot Specified[3][5]

Table 2: In Vivo Effects of TRPM8 Antagonists

CompoundSpeciesDosage and RoutePrimary EffectReference(s)
This compound Rat6 mg/kg, i.v.0.9°C decrease in colonic temperature[6]
Mouse6 mg/kg, i.p.0.8°C decrease in abdominal temperature[6]
PF-05105679 Human900 mg, single doseEfficacy in cold pressor test; no significant change in core body temperature. Adverse effect: sensation of heat.[7]
AMG-333 Rat1.14 mg/kg (ED50)Efficacy in wet-dog shake model[5]
1.10 mg/kg (ED50)Efficacy in cold pressor test[5]
HumanNot specifiedClinical trial discontinued due to adverse effects (feeling hot, paresthesia, dysesthesia, dysgeusia).[8][9][10]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the TRPM8 signaling pathway and the general experimental workflows for evaluating this compound's efficacy.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_antagonist Antagonist cluster_cellular_response Cellular Response cluster_physiological_response Physiological Response Cold (<28°C) Cold (<28°C) TRPM8 TRPM8 Cold (<28°C)->TRPM8 Menthol Menthol Menthol->TRPM8 Icilin Icilin Icilin->TRPM8 Ca_influx Ca²⁺ Influx TRPM8->Ca_influx M8B This compound M8B->TRPM8 Inhibition Depolarization Membrane Depolarization Ca_influx->Depolarization Cold_Sensation Sensation of Cold Depolarization->Cold_Sensation Thermoregulation Thermoregulatory Responses Cold_Sensation->Thermoregulation

Figure 1: TRPM8 signaling pathway and the inhibitory action of this compound.

In_Vitro_Workflow cluster_cell_prep Cell Preparation cluster_assay Calcium Imaging Assay cluster_analysis Data Analysis Culture Culture HEK293 cells stably expressing human/rat/mouse TRPM8 Plate Plate cells in 96-well plates Culture->Plate Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Plate->Load_Dye Add_M8B Add varying concentrations of this compound Load_Dye->Add_M8B Add_Agonist Stimulate with TRPM8 agonist (Cold, Icilin, or Menthol) Add_M8B->Add_Agonist Measure_Fluorescence Measure changes in intracellular calcium via fluorescence intensity Add_Agonist->Measure_Fluorescence Plot_Data Plot concentration- response curves Measure_Fluorescence->Plot_Data Calculate_IC50 Calculate IC₅₀ values Plot_Data->Calculate_IC50

Figure 2: General workflow for in vitro evaluation of this compound using a calcium imaging assay.

In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_measurement Temperature Monitoring cluster_analysis Data Analysis Acclimatize Acclimatize rats or mice to experimental conditions Implant_probe Implant temperature probes (colonic or abdominal) Acclimatize->Implant_probe Baseline_temp Record baseline body temperature Implant_probe->Baseline_temp Administer Administer this compound or vehicle (i.v. for rats, i.p. for mice) Baseline_temp->Administer Prepare_M8B Prepare this compound solution in vehicle Prepare_M8B->Administer Record_temp Continuously monitor and record deep body temperature over time Administer->Record_temp Plot_temp Plot temperature change over time Record_temp->Plot_temp Compare_groups Compare this compound treated group to vehicle control group Plot_temp->Compare_groups

Figure 3: General workflow for in vivo evaluation of this compound's effect on body temperature.

Detailed Experimental Methodologies

In Vitro Calcium Imaging Assay for TRPM8 Antagonist Activity[1][4]

This assay quantifies the inhibitory effect of this compound on TRPM8 channel activation by measuring changes in intracellular calcium levels.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human, rat, or murine recombinant TRPM8 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO₂.

  • Cell Plating: For the assay, cells are seeded onto black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution at 37°C for a specified time.

  • Compound Application: After dye loading, the cells are washed. Varying concentrations of this compound or vehicle are then added to the respective wells.

  • TRPM8 Activation: The plate is transferred to a fluorescence plate reader. Baseline fluorescence is measured before the addition of a TRPM8 agonist (e.g., a cold buffer, icilin, or menthol).

  • Data Acquisition and Analysis: Changes in intracellular calcium concentration are monitored by measuring fluorescence intensity over time. The peak fluorescence response in the presence of this compound is compared to the response with the agonist alone. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC₅₀ value.

In Vivo Measurement of Deep Body Temperature[6]

This protocol details the in vivo assessment of this compound's effect on thermoregulation in rodents.

  • Animal Models: Adult male Wistar rats or C57BL/6J mice are used. For knockout validation, TRPM8-/- mice are utilized.

  • Animal Preparation: Animals are housed under controlled temperature and light-dark cycles with ad libitum access to food and water. For temperature measurement, telemetry probes can be surgically implanted into the abdominal cavity, or rectal probes can be used for acute measurements. Animals are allowed to recover from any surgical procedures before experimentation.

  • Drug Preparation and Administration: this compound hydrochloride is dissolved in a suitable vehicle (e.g., sterile saline). For rats, this compound is administered intravenously (i.v.) via a previously implanted catheter. For mice, intraperitoneal (i.p.) injection is used.

  • Experimental Conditions: Experiments are conducted at a subneutral ambient temperature (e.g., 19°C for rats, 26°C for mice) to ensure a basal level of thermoregulatory tone.[6]

  • Temperature Monitoring: Deep body temperature is continuously monitored and recorded before, during, and after the administration of this compound or vehicle.

  • Data Analysis: The change in body temperature from baseline is calculated for each animal. The temperature profiles of the this compound-treated group are compared to the vehicle-treated control group using appropriate statistical analysis.

Conclusion

This compound is a potent and selective antagonist of the TRPM8 channel with demonstrated efficacy in vitro across human, rat, and mouse orthologs, and in vivo in rodent models. Its primary in vivo effect is a dose-dependent decrease in deep body temperature, confirming its role in modulating thermoregulatory pathways. When compared to other TRPM8 antagonists that have entered clinical trials, such as PF-05105679 and AMG-333, this compound exhibits high in vitro potency. However, the clinical development of other TRPM8 antagonists has been hampered by on-target adverse effects, namely the sensation of heat. This highlights a key challenge in the therapeutic application of TRPM8 inhibitors. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and comparative analysis of this compound and other TRPM8 modulators.

References

Replicating the Hypothermic Effects of the TRPM8 Antagonist M8-B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals to replicate and understand the published findings on M8-B, a selective and potent antagonist of the Transient Receptor Potential Melastatin-8 (TRPM8) channel. The focus is on its well-documented effect on deep body temperature, offering a direct comparison of its action in wild-type versus TRPM8-deficient mouse models.

Data Presentation: this compound's Effect on Body Temperature

The primary in vivo effect of this compound is a decrease in deep body temperature (T(b)). This effect is contingent on the presence of the TRPM8 channel, as demonstrated by comparative studies in wild-type (Trpm8+/+) and TRPM8 knockout (Trpm8-/-) mice. The following table summarizes the key quantitative findings from published research.

Experimental Group Compound Administered Key Finding Inference
Wild-type (Trpm8+/+) Mice and RatsThis compound (e.g., 6 mg/kg, i.v. or i.p.)Significant decrease in deep body temperature.[1][2]This compound induces a hypothermic effect in animals with functional TRPM8 channels.
TRPM8 Knockout (Trpm8-/-) MiceThis compoundNo significant change in deep body temperature.[1][2]The hypothermic effect of this compound is specifically mediated by the TRPM8 channel.

Experimental Protocols

To replicate the findings on this compound-induced hypothermia, the following experimental protocol, synthesized from published methodologies, can be followed.

1. Animal Models:

  • Experimental Group: Wild-type (Trpm8+/+) mice (e.g., C57BL/6).

  • Control Group: TRPM8 knockout (Trpm8-/-) mice on the same genetic background.

  • All animals should be male and of a comparable age and weight.

2. This compound Preparation and Administration:

  • This compound (N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride) should be dissolved in a suitable vehicle (e.g., saline).

  • Administer this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection at a dose demonstrated to be effective (e.g., 6 mg/kg).[2]

  • A vehicle-only control group for each genotype should be included to account for any effects of the injection itself.

3. Measurement of Deep Body Temperature:

  • Deep body temperature should be monitored continuously using a rectal probe or telemetry implants for accurate readings.

  • Establish a baseline temperature for each animal before administration of this compound or vehicle.

  • Record temperature at regular intervals post-injection for a duration sufficient to observe the full effect and recovery (e.g., every 15-30 minutes for at least 2 hours).

4. Environmental Conditions:

  • The ambient temperature at which the experiment is conducted is a critical factor. The hypothermic effect of this compound is more pronounced when animals are moved from a warm environment to a cold one post-infusion.[1]

  • A recommended protocol involves acclimating the animals to a warm environment (e.g., 32°C) during this compound administration and then transferring them to a cooler environment (e.g., 15°C) for observation.[3]

Signaling Pathway and Mechanism of Action

This compound functions by blocking the TRPM8 channel, which is a key sensor for cold temperatures in the peripheral nervous system. The following diagram illustrates the proposed mechanism of this compound's action in the context of thermoregulation.

M8B_Mechanism cluster_0 Peripheral Sensory Neuron cluster_1 Central Nervous System Cold Stimulus Cold Stimulus TRPM8 Channel TRPM8 Channel Cold Stimulus->TRPM8 Channel Activates Ca2+ Influx Ca2+ Influx TRPM8 Channel->Ca2+ Influx Allows This compound This compound This compound->TRPM8 Channel Blocks Neural Signal to Brain Neural Signal to Brain Ca2+ Influx->Neural Signal to Brain Brain (Hypothalamus) Brain (Hypothalamus) Neural Signal to Brain->Brain (Hypothalamus) Thermoregulatory Response Thermoregulatory Response Brain (Hypothalamus)->Thermoregulatory Response Initiates Body Temperature Decrease Body Temperature Decrease Thermoregulatory Response->Body Temperature Decrease Leads to

Caption: Mechanism of this compound-induced hypothermia.

The diagram above illustrates how a cold stimulus normally activates the TRPM8 channel on peripheral sensory neurons, leading to calcium influx and a neural signal to the brain that initiates thermoregulatory responses to maintain body temperature. This compound acts as an antagonist, blocking the TRPM8 channel and thereby inhibiting this signaling pathway, which results in a decrease in deep body temperature.[1][4]

References

M8-B: A Comparative Analysis of Potency Against Novel TRPM8 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the TRPM8 antagonist M8-B with a selection of novel inhibitors targeting the transient receptor potential melastatin 8 (TRPM8) channel. The content herein summarizes key quantitative data, details established experimental protocols for potency determination, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Potency Comparison of TRPM8 Antagonists

The following table summarizes the in vitro potency of this compound and other notable TRPM8 antagonists, as measured by their half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency. It is important to note that these values are compiled from various studies and may have been determined under slightly different experimental conditions.

Compound NameChemical Class/ScaffoldTarget SpeciesAgonist UsedIC50 (nM)Reference(s)
This compound ThiophenecarboxamideHuman, Rat, MouseCold, Icilin, Menthol1 - 11[1][2]
PF-05105679 Quinoline CarboxamideHumanWS-12, Voltage103 - 181[3][4]
AMG-333 BiarylmethanamideHuman, RatNot Specified13 - 20[5][6]
KPR-5714 BenzamideHuman, RatNot Specified22.4 - 25.3
RQ-0043078 ImidazolinoneNot SpecifiedNot Specified~14
AMTB Benzoic Acid AmideHumanIcilin, Menthol~448 - 590[7]
BCTC PiperazinecarboxamideRatNot Specified~800[7]

Detailed Experimental Methodologies

The accurate assessment of TRPM8 antagonist efficacy relies on robust and reproducible in vitro assays. Below are detailed methodologies for two commonly employed techniques.

Calcium Imaging Assay for TRPM8 Antagonist Activity

This high-throughput assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to TRPM8 activation and its subsequent inhibition by an antagonist.

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human or rat TRPM8 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM).[5]

  • The medium is supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • For the assay, cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

2. Compound Preparation and Loading:

  • A calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, is prepared in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.

  • The cell culture medium is removed, and the cells are incubated with the dye solution for 30-60 minutes at 37°C in the dark.

  • Following incubation, the dye solution is removed, and the cells are washed with HBSS.

3. Compound Application and TRPM8 Activation:

  • The antagonist compound (e.g., this compound) at various concentrations is added to the wells and incubated for a predetermined time (typically 15-30 minutes) at room temperature.

  • The plate is then placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken.

  • A TRPM8 agonist, such as menthol (typically 20-100 µM) or icilin (typically 0.25-1 µM), is added to the wells to activate the channel, and fluorescence is continuously monitored.[8][9]

4. Data Analysis:

  • The increase in fluorescence intensity upon agonist addition corresponds to calcium influx through the TRPM8 channel.

  • The percentage of inhibition for each antagonist concentration is calculated relative to the response in the absence of the antagonist.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the TRPM8 channel, offering a detailed assessment of antagonist-induced channel blockade.

1. Cell Preparation:

  • HEK293 cells expressing the TRPM8 channel are plated on glass coverslips 24-48 hours before the experiment.[5]

2. Recording Solutions:

  • External (Bath) Solution (in mM): 130 NaCl, 3 KCl, 0.2 EDTA, 3 HEPES, pH adjusted to 7.25 with NaOH. For some experiments, a nominally Ca2+-free solution is used to avoid desensitization.[10]

  • Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES, pH adjusted to 7.2 with KOH.[11]

3. Electrophysiological Recording:

  • A glass micropipette with a resistance of 4-6 MΩ is used to form a high-resistance seal (gigaohm seal) with the cell membrane.[10]

  • The whole-cell configuration is established by applying gentle suction to rupture the membrane patch under the pipette tip.[5]

  • The cell is voltage-clamped at a holding potential of -60 mV or -70 mV.[3][5]

4. TRPM8 Activation and Antagonist Application:

  • TRPM8 channels are activated by applying a TRPM8 agonist (e.g., 100-500 µM menthol) or by a cold stimulus (ramping the temperature down).[5]

  • Once a stable baseline current is established, the antagonist compound is co-applied with the agonist at various concentrations via a perfusion system.[5]

5. Data Acquisition and Analysis:

  • Inward and outward currents are recorded using a patch-clamp amplifier and data acquisition software.[5]

  • The peak current in the presence of the antagonist is compared to the control current (agonist alone).

  • The percentage of inhibition is calculated, and the IC50 is determined from the concentration-response curve.[5]

Visualizing the Landscape of TRPM8 Inhibition

To further elucidate the context of this compound's activity, the following diagrams illustrate the TRPM8 signaling pathway, a typical experimental workflow for antagonist screening, and a classification of the compared inhibitors.

TRPM8_Signaling_Pathway cluster_activation Channel Activation cluster_inhibition Inhibition cluster_downstream Downstream Signaling Cold Cold TRPM8 TRPM8 Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Ca_Influx Ca2+ Influx TRPM8->Ca_Influx This compound This compound This compound->TRPM8 Novel Inhibitors Novel Inhibitors Novel Inhibitors->TRPM8 PLC_Activation PLC Activation PIP2_Hydrolysis PIP2 Hydrolysis PLC_Activation->PIP2_Hydrolysis Channel_Inhibition Channel Inhibition PIP2_Hydrolysis->Channel_Inhibition Channel_Inhibition->TRPM8 PKA_Activation PKA Activation PKA_Activation->TRPM8 Modulation Gq_Activation Gq Protein Activation Gq_Activation->PLC_Activation Gq_Activation->Channel_Inhibition Direct Inhibition

Caption: TRPM8 signaling pathway and points of modulation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture TRPM8-expressing HEK293 cells Plate_Cells Plate cells in 96/384-well plates Cell_Culture->Plate_Cells Dye_Loading Load cells with Ca2+ sensitive dye Plate_Cells->Dye_Loading Add_Antagonist Add antagonist (e.g., this compound) Dye_Loading->Add_Antagonist Incubate Incubate Add_Antagonist->Incubate Measure_Baseline Measure baseline fluorescence Incubate->Measure_Baseline Add_Agonist Add TRPM8 agonist (Menthol) Measure_Baseline->Add_Agonist Measure_Response Measure fluorescence (Ca2+ influx) Add_Agonist->Measure_Response Calculate_Inhibition Calculate % inhibition Measure_Response->Calculate_Inhibition Generate_Curve Generate dose-response curve Calculate_Inhibition->Generate_Curve Determine_IC50 Determine IC50 value Generate_Curve->Determine_IC50

Caption: Experimental workflow for TRPM8 antagonist screening.

Inhibitor_Classification cluster_classes Chemical Classes TRPM8_Antagonists TRPM8 Antagonists Thiophenecarboxamides Thiophenecarboxamides TRPM8_Antagonists->Thiophenecarboxamides Quinoline_Carboxamides Quinoline_Carboxamides TRPM8_Antagonists->Quinoline_Carboxamides Biarylmethanamides Biarylmethanamides TRPM8_Antagonists->Biarylmethanamides Piperazinecarboxamides Piperazinecarboxamides TRPM8_Antagonists->Piperazinecarboxamides Other Other TRPM8_Antagonists->Other This compound This compound Thiophenecarboxamides->this compound PF-05105679 PF-05105679 Quinoline_Carboxamides->PF-05105679 AMG-333 AMG-333 Biarylmethanamides->AMG-333 BCTC BCTC Piperazinecarboxamides->BCTC AMTB\nKPR-5714\nRQ-0043078 AMTB KPR-5714 RQ-0043078 Other->AMTB\nKPR-5714\nRQ-0043078

Caption: Chemical classification of compared TRPM8 inhibitors.

References

Validating the On-Target Effects of M8-B: A Comparative Guide Using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of M8-B, a potent and selective TRPM8 antagonist, with other commercially available antagonists. We present supporting experimental data and detailed protocols for validating its on-target effects using the gold-standard patch-clamp technique.

This compound is a powerful antagonist of the transient receptor potential melastatin-8 (TRPM8) channel, a key player in cold sensation and a promising therapeutic target for conditions involving cold hypersensitivity and pain.[1] This guide outlines the validation of this compound's on-target effects and compares its performance with other known TRPM8 antagonists.

Performance Comparison of TRPM8 Antagonists

The following table summarizes the inhibitory potency (IC50) of this compound and other selected TRPM8 antagonists against various activators. It is important to note that experimental conditions may vary between different studies.

CompoundActivatorSpeciesIC50 (nM)Reference
This compound ColdHuman, Rat, Mouse2 - 4[2]
IcilinHuman, Rat, Mouse6 - 11[2]
MentholNot Specified64.3MedchemExpress
PF-05105679WS-12Human181 ± 7.21[3]
VoltageHuman103 ± 29.4[3]
AMG2850ColdRat41 ± 8[4]
IcilinRat204 ± 28[4]
AMTBIcilinHumanpIC50 = 6.23 ± 0.02[3]
CapsazepineColdHuman12,900[5]

Experimental Protocols

Validating this compound's On-Target Effects using Whole-Cell Patch-Clamp

This protocol describes the validation of this compound's inhibitory effect on TRPM8 channels expressed in a heterologous system, such as HEK293 cells.

Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfect the cells with a plasmid encoding human TRPM8 using a suitable transfection reagent. For stable cell lines, induce TRPM8 expression as per the specific system's protocol (e.g., with tetracycline for at least 24-36 hours).[5]

Electrophysiological Recordings:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).

  • Patch-Clamp Setup:

    • Use a patch-clamp amplifier and a data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Plate the TRPM8-expressing cells onto glass coverslips for recording.

    • Establish a whole-cell patch-clamp configuration.[6]

    • Hold the membrane potential at -60 mV.

    • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPM8 currents.[5]

  • TRPM8 Activation and Inhibition:

    • Activate TRPM8 channels by perfusing the cells with either a cold external solution (10-18°C) or an external solution containing a chemical agonist like icilin (e.g., 1 µM) or menthol (e.g., 100 µM).[2][5][7]

    • Once a stable baseline current is established, co-apply this compound at various concentrations with the agonist to determine its inhibitory effect.

    • Construct a concentration-response curve to calculate the IC50 value of this compound.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Patch-Clamp Validation Cell Culture Cell Culture Transfection Transfect HEK293 cells with hTRPM8 plasmid Cell Culture->Transfection Patch-Clamp Recording Establish Whole-Cell Configuration Transfection->Patch-Clamp Recording TRPM8 Activation Activate with Cold or Agonist (Icilin/Menthol) Patch-Clamp Recording->TRPM8 Activation Inhibition Assay Apply this compound at varying concentrations TRPM8 Activation->Inhibition Assay Data Analysis Generate Concentration-Response Curve and calculate IC50 Inhibition Assay->Data Analysis

Caption: Workflow for validating this compound's on-target effects.

G cluster_pathway Simplified TRPM8 Signaling Pathway Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates M8B This compound M8B->TRPM8 Inhibits Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential PIP2 PIP₂ PIP2->TRPM8 Required for activation Gq Gq-coupled Receptor PLC PLC Gq->PLC PLC->PIP2 Depletes

References

A Comparative Guide to the In Vitro and In Vivo Effects of M8-B, a TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The performance of this compound is objectively compared with other notable TRPM8 antagonists, supported by experimental data to aid in research and development decisions.

Introduction to this compound and TRPM8

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that functions as the primary sensor for cold temperatures in the peripheral nervous system. Its activation by cold or chemical agonists like menthol and icilin leads to a sensation of coolness and is implicated in physiological processes such as thermoregulation and nociception. Consequently, TRPM8 has emerged as a significant therapeutic target for conditions involving cold hypersensitivity and certain types of pain. This compound is a small molecule antagonist designed to selectively inhibit the TRPM8 channel, thereby blocking the downstream signaling associated with its activation.

In Vitro Efficacy: A Comparative Analysis

The in vitro potency of this compound and other selected TRPM8 antagonists has been evaluated primarily through calcium imaging and electrophysiology assays in cell lines expressing the TRPM8 channel. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Table 1: Comparative In Vitro Potency of TRPM8 Antagonists

CompoundAgonistSpeciesAssay TypeIC50 (nM)Reference
This compound ColdRatCalcium Imaging7.8 ± 1.1[1]
IcilinRatCalcium Imaging26.9 ± 12.1[1]
MentholRatCalcium Imaging64.3 ± 3.4[1]
PF-05105679 Not SpecifiedHumanNot Specified103[2]
AMG2850 ColdRatNot Specified41 ± 8[3]
IcilinRatNot Specified204 ± 28 (IC90)[3][4]
AMTB MentholRatCalcium Imaging~65[5]
BCTC MentholHumanNot Specified~800[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and agonist concentrations used across different studies.

In Vivo Effects: Thermoregulation and Nociception

The in vivo effects of TRPM8 antagonists are critical for understanding their therapeutic potential. Key preclinical models assess their impact on core body temperature and their efficacy in various pain models, particularly those involving cold allodynia.

Thermoregulation

A hallmark of potent TRPM8 antagonists is their ability to decrease deep body temperature. This effect is a direct consequence of blocking the primary sensor for environmental cold.

Table 2: Comparative In Vivo Effects on Body Temperature

CompoundSpeciesDose and RouteEffect on Body TemperatureKey FindingsReference
This compound Rat, Mouse6 mg/kg; i.v. or i.p.DecreaseEffect is absent in TRPM8 knockout mice, confirming on-target action.[1][6][1][6]
PF-05105679 RatNot SpecifiedDecreaseOrally bioavailable and reduces body temperature.
M8-An Rat30 and 100 mg/kgTransient DecreaseDose-dependent decrease in core body temperature.[7][7]
Analgesic Effects in Pain Models

TRPM8 antagonists are being investigated for their potential to alleviate pathological pain, especially cold allodynia associated with neuropathic pain.

Table 3: Comparative In Vivo Efficacy in Pain Models

CompoundPain ModelSpeciesKey FindingsReference
This compound Not specified in detail in the provided resultsNot specifiedImplied analgesic potential through TRPM8 antagonism.
AMG2850 Inflammatory and neuropathic painRatNot effective in models of inflammatory mechanical hypersensitivity or neuropathic tactile allodynia.[3][4][3][4]
AMTB Neuropathic pain (CCI)RatReduces cold hypersensitivity.[8][8]
Capsazepine Neuropathic pain (CCI)RatAttenuated cold allodynic response.[9][10][9][10]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cold (<28°C) Cold (<28°C) TRPM8 TRPM8 Channel Cold (<28°C)->TRPM8 Activates Menthol/Icilin Menthol/Icilin Menthol/Icilin->TRPM8 Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Allows Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Sensory_Neuron_Activation Sensory Neuron Activation Action_Potential->Sensory_Neuron_Activation This compound This compound / Antagonists This compound->TRPM8 Blocks

Caption: TRPM8 channel activation and inhibition by this compound.

In_Vitro_Workflow cluster_cell_prep Cell Preparation cluster_assay Calcium Imaging Assay cluster_analysis Data Analysis Culture Culture HEK293 cells expressing TRPM8 Load_Dye Load with Ca²⁺ sensitive dye (e.g., Fura-2) Culture->Load_Dye Add_Antagonist Add this compound or alternative antagonist Load_Dye->Add_Antagonist Add_Agonist Add TRPM8 agonist (e.g., Menthol) Add_Antagonist->Add_Agonist Measure_Fluorescence Measure fluorescence changes Add_Agonist->Measure_Fluorescence Calculate_Inhibition Calculate % inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro calcium imaging assay.

In_Vivo_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Select_Animals Select rodents (rats/mice) Induce_Neuropathy Induce neuropathic pain (e.g., CCI model) Select_Animals->Induce_Neuropathy Administer_Compound Administer this compound or alternative antagonist Induce_Neuropathy->Administer_Compound Acetone_Test Apply acetone to paw (cold stimulus) Administer_Compound->Acetone_Test Observe_Behavior Observe and score nocifensive behaviors Acetone_Test->Observe_Behavior Compare_Groups Compare responses between treatment groups Observe_Behavior->Compare_Groups

Caption: Workflow for in vivo cold allodynia model.

Experimental Protocols

In Vitro: Calcium Imaging Assay

This assay is used to determine the potency of TRPM8 antagonists by measuring their ability to inhibit the increase in intracellular calcium concentration following agonist-induced channel activation.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human or rat TRPM8 channel are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered saline solution for 30-60 minutes at 37°C.

  • Compound Application: After washing to remove excess dye, cells are incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle control for a predetermined period.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of a TRPM8 agonist (e.g., menthol, icilin, or a cold stimulus). The fluorescence intensity is then measured kinetically to capture the calcium influx.

  • Data Analysis: The increase in fluorescence upon agonist addition is quantified. The percentage of inhibition for each antagonist concentration is calculated relative to the response in the absence of the antagonist. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo: Cold Allodynia Model (Acetone Test)

This model assesses the analgesic efficacy of TRPM8 antagonists in a state of cold hypersensitivity, often induced by nerve injury.

  • Animal Model: A neuropathic pain state is induced in rodents (e.g., rats or mice) using models such as the Chronic Constriction Injury (CCI) of the sciatic nerve.[9][10]

  • Acclimatization and Baseline Testing: Animals are acclimatized to the testing environment. Baseline sensitivity to cold is assessed by applying a drop of acetone to the plantar surface of the hind paw and observing the withdrawal response (e.g., flinching, licking).

  • Compound Administration: this compound or an alternative antagonist is administered via an appropriate route (e.g., intraperitoneal, intravenous, or oral). A vehicle control group is also included.

  • Behavioral Testing: At specified time points after compound administration, the acetone test is repeated. The frequency and duration of nocifensive behaviors are recorded.

  • Data Analysis: The behavioral responses of the antagonist-treated groups are compared to the vehicle-treated group to determine if the compound significantly reduces cold allodynia.

Conclusion

This compound demonstrates high potency as a TRPM8 antagonist in vitro, with nanomolar IC50 values against various activators of the channel.[1] Its in vivo efficacy is confirmed by its ability to induce a hypothermic effect that is dependent on the presence of TRPM8.[1][6] When compared to other TRPM8 antagonists, this compound's potency is comparable to or greater than many reported compounds. The selection of a TRPM8 antagonist for research or therapeutic development will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and performance in specific in vivo models of interest. This guide provides a foundational comparison to aid in this decision-making process.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for M8-B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures for the safe handling and proper disposal of M8-B, a potent antagonist of the transient receptor potential melastatin 8 (TRPM8).[1] Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact within research and drug development settings.

I. Hazard Assessment and Safety Data

This compound (hydrochloride) is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, standard laboratory precautions should always be observed. The following table summarizes the key hazard ratings for this compound.

Hazard CategoryNFPA RatingHMIS RatingDescription
Health00No significant health risk.
Flammability00Not flammable.
Reactivity00Stable under normal conditions.

Environmental Hazards: this compound is classified as Water Hazard Class 1, indicating it is slightly hazardous to water. Large quantities should not be allowed to enter ground water, water courses, or sewage systems.

II. Personal Protective Equipment (PPE) and Handling

While this compound is not classified as hazardous, the following PPE is recommended as part of standard laboratory practice when handling the substance to prevent direct contact and potential contamination:

  • Gloves: Use impermeable and resistant gloves.

  • Eye Protection: Wear safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn.

General protective and hygienic measures should be followed, such as washing hands after handling. No special breathing equipment is required under normal use.

III. Step-by-Step Disposal Workflow

The proper disposal of this compound depends on the quantity and the nature of the waste (e.g., pure substance, contaminated materials). The following workflow provides a step-by-step guide for safe disposal.

G cluster_assessment Waste Assessment cluster_small Small Quantity Disposal cluster_large Large Quantity / Regulated Disposal cluster_decontamination Packaging and Labware Decontamination start Start: Identify this compound Waste waste_type Determine Waste Type (Pure this compound, Contaminated Labware, Aqueous Solution) start->waste_type quantity Assess Quantity ('Small' vs. 'Large') waste_type->quantity small_quant Small Quantities of this compound quantity->small_quant Small large_quant Large Quantities or Uncleaned Packaging quantity->large_quant Large household Dispose with Household Waste (as per SDS) small_quant->household end End: Disposal Complete household->end regulations Consult Local, State, and Federal Environmental Regulations large_quant->regulations haz_waste Dispose as Chemical Waste via Licensed Contractor regulations->haz_waste haz_waste->end packaging Uncleaned Packaging rinse Triple Rinse with Appropriate Solvent packaging->rinse rinsate Collect Rinsate for Chemical Waste Disposal rinse->rinsate disposal Dispose of Cleaned Packaging according to Official Regulations rinse->disposal disposal->end

Caption: Disposal workflow for this compound from initial assessment to final disposal.

IV. Experimental Protocols for Decontamination

Protocol for Decontaminating Glassware and Packaging:

  • Initial Rinse: Rinse the container or glassware three times with a suitable solvent in which this compound is soluble (e.g., DMSO, DMF).[1] The volume of solvent for each rinse should be approximately 10% of the container's volume.

  • Collect Rinsate: Collect the solvent rinsate in a designated, properly labeled hazardous waste container.

  • Final Cleaning: After triple rinsing, the glassware or container can be washed with soap and water.

  • Disposal of Cleaned Packaging: Disposal of the now decontaminated packaging must be made in accordance with official regulations.

V. Spill and Emergency Procedures

In the event of a spill:

  • Containment: No special measures are required for small spills. For larger spills, prevent the substance from entering sewers or surface and ground water.

  • Clean-up: Mechanically pick up the spilled material.

  • First Aid:

    • Inhalation: Move the affected person to fresh air. Consult a doctor if complaints arise.

    • Skin Contact: The product is generally not irritating to the skin. Wash with soap and water.

    • Eye Contact: Rinse the opened eye for several minutes under running water.

    • Ingestion: If symptoms persist, consult a doctor.

It is the user's responsibility to develop proper methods of handling and personal protection based on the actual conditions of use. This guide is based on available safety data and should be supplemented with institution-specific protocols and a thorough understanding of local regulations.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.